molecular formula C9H6IN B173137 8-Iodoquinoline CAS No. 1006-47-9

8-Iodoquinoline

Numéro de catalogue: B173137
Numéro CAS: 1006-47-9
Poids moléculaire: 255.05 g/mol
Clé InChI: OBEGSKDGFBFMFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Iodoquinoline is a useful research compound. Its molecular formula is C9H6IN and its molecular weight is 255.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEGSKDGFBFMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590477
Record name 8-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-47-9
Record name 8-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-iodoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline, a halogenated derivative of the quinoline scaffold, has carved a niche for itself in the expansive landscape of organic chemistry and drug discovery. While the parent quinoline ring system was first isolated from coal tar in the 1830s, the journey of its specific iodo-derivative is intertwined with the development of synthetic methodologies and the quest for novel therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving applications of this compound, with a focus on the experimental foundations that have enabled its use in modern research.

The Dawn of Iodoquinolines: A Historical Perspective

The precise date of the first synthesis of this compound remains somewhat elusive in the historical record. However, its intellectual lineage can be traced back to the foundational work on its parent heterocycle, 8-hydroxyquinoline. The initial synthesis of 8-hydroxyquinoline is credited to Hugo Weidel and his student Albert Cobenzl in 1880. A year later, in 1881, Zdenko Hans Skraup not only independently synthesized 8-hydroxyquinoline but also correctly elucidated its structure, laying the groundwork for the famed Skraup synthesis of quinolines.

The introduction of iodine to the quinoline scaffold marked a significant step, largely driven by the pursuit of new antimicrobial agents. A prominent early example of a medicinally important iodoquinoline is Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). First developed in 1899 as a topical antiseptic, Clioquinol was later repurposed as an oral antiprotozoal drug to treat conditions like amebiasis and shigellosis.[1][2] Its widespread use, however, led to a tragic chapter in pharmaceutical history with the outbreak of Subacute Myelo-Optic Neuropathy (SMON) in Japan between the 1950s and 1970s, which was linked to high doses of the drug.[1][2] This event profoundly impacted the regulation and use of halogenated hydroxyquinolines and underscored the importance of rigorous toxicological evaluation.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical named reactions to more modern, direct approaches. Two key historical methods for the introduction of an iodo-substituent at the 8-position of a quinoline ring are the Sandmeyer reaction and direct iodination.

The Sandmeyer Reaction: A Classic Route from 8-Aminoquinoline

One of the earliest and most reliable methods for the synthesis of aryl halides, the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a viable pathway to this compound from 8-aminoquinoline.[3] This reaction proceeds via the diazotization of the primary amine followed by displacement with an iodide salt.[4][5][6]

Direct Iodination of Quinoline

A more direct approach involves the electrophilic substitution of the quinoline ring. A notable method for the synthesis of 5- and 8-iodoquinolines involves the reaction of quinoline with iodine in the presence of silver sulfate and sulfuric acid.[7] This method allows for the direct introduction of the iodine atom onto the quinoline core.

Quantitative Data on Synthesis

The efficiency of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following table summarizes yield data from a direct iodination approach.

ReactantsReaction ConditionsProduct(s)Yield (%)Reference
Quinoline, Iodine, Silver Sulphate, H₂SO₄ (98%)150-200°C5-Iodoquinoline, this compound, 5,8-Diiodoquinoline20, 18, 35 (approx. proportions)[7]
This compound, Iodine, Silver Sulphate, H₂SO₄150-200°C5,8-Diiodoquinoline-[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Iodination[7]

Materials:

  • Quinoline

  • Iodine

  • Silver Sulphate (Ag₂SO₄)

  • Concentrated Sulphuric Acid (H₂SO₄, 98%)

  • Ether

  • Sodium Sulphite (Na₂SO₃)

  • Sodium Hydroxide (NaOH) or other suitable base for basification

Procedure:

  • In a suitable reaction vessel, dissolve quinoline (33 g) and silver sulphate (16.5 g) in concentrated sulphuric acid (100 ml).

  • Heat the mixture to a temperature between 150-200°C.

  • Gradually add iodine (6.5 g) in small portions to the heated reaction mixture with continuous stirring.

  • After the addition is complete, maintain the temperature and continue stirring until the reaction is complete (as monitored by appropriate analytical techniques, e.g., TLC).

  • Cool the reaction mixture and filter to remove the silver iodide precipitate.

  • Treat the filtrate with a solution of sodium sulphite to remove any unreacted iodine.

  • Carefully basify the acidic solution with a suitable base (e.g., NaOH solution) while cooling in an ice bath.

  • Extract the basified solution with ether.

  • Wash the ether extract with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain crude this compound.

  • The impure this compound can be further purified by conversion to its picrate or methiodide salt, followed by decomposition to yield the pure product.

Protocol 2: Synthesis of this compound from 8-Aminoquinoline via the Sandmeyer Reaction (General Procedure)[3][4][5][6]

Materials:

  • 8-Aminoquinoline

  • Hydrochloric Acid (HCl) or Sulphuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Suitable organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Diazotization:

    • Dissolve 8-aminoquinoline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) until it is slightly alkaline.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow_sandmeyer cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Isolation start 8-Aminoquinoline in Acid (0-5°C) na_no2 Add NaNO₂ Solution start->na_no2 Stirring diazonium 8-Quinoline Diazonium Salt na_no2->diazonium ki KI Solution diazonium->ki Slow Addition reaction Reaction Mixture (N₂ Evolution) ki->reaction heating Gentle Heating reaction->heating neutralize Neutralization heating->neutralize extraction Solvent Extraction neutralize->extraction purification Purification extraction->purification product This compound purification->product

Caption: Experimental Workflow for the Synthesis of this compound via the Sandmeyer Reaction.

signaling_pathway_8_aminoquinoline 8-Aminoquinoline 8-Aminoquinoline CYP-mediated\nMetabolism CYP-mediated Metabolism 8-Aminoquinoline->CYP-mediated\nMetabolism Reactive Metabolites Reactive Metabolites CYP-mediated\nMetabolism->Reactive Metabolites Redox Cycling\n(with CPR) Redox Cycling (with CPR) Reactive Metabolites->Redox Cycling\n(with CPR) ROS Reactive Oxygen Species (ROS) Redox Cycling\n(with CPR)->ROS Parasite\nDeath Parasite Death ROS->Parasite\nDeath Oxidative Stress

Caption: Proposed Mechanism of Action for 8-Aminoquinoline Antimalarials.

Applications in Drug Development and Research

The iodoquinoline scaffold, including this compound and its derivatives, has been a subject of interest in medicinal chemistry due to its diverse biological activities. The introduction of an iodine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further synthetic transformations.

  • Antimicrobial and Antiprotozoal Agents: As exemplified by Clioquinol, iodoquinolines have a long history of use against various pathogens.[1][2] The mechanism is often attributed to their ability to chelate metal ions, which are essential for the function of many microbial enzymes.

  • Anticancer Research: More recently, iodoquinoline derivatives have been investigated for their potential as anticancer agents. Some studies suggest that compounds like Clioquinol can inhibit the proteasome and exhibit efficacy in preclinical cancer models.[8][9]

  • Neurodegenerative Diseases: The metal-chelating properties of iodoquinolines have also led to their investigation in the context of neurodegenerative disorders like Alzheimer's and Huntington's diseases, where metal dyshomeostasis is implicated in pathology.[2]

  • Synthetic Building Blocks: this compound is a valuable intermediate in organic synthesis. The iodo-substituent can be readily displaced or participate in cross-coupling reactions, allowing for the construction of more complex molecules.

Conclusion

From its conceptual origins in the late 19th-century exploration of quinoline chemistry to its established role as a versatile synthetic intermediate and a scaffold for bioactive molecules, this compound has a rich and evolving history. The development of its synthesis, from classical methods like the Sandmeyer reaction to more direct iodination protocols, reflects the broader advancements in organic chemistry. While the history of its derivatives, such as Clioquinol, serves as a crucial reminder of the complexities of drug development, the continued exploration of iodoquinolines in various therapeutic areas highlights the enduring potential of this chemical entity. For researchers and drug development professionals, a thorough understanding of the discovery, synthesis, and historical applications of this compound provides a solid foundation for future innovation.

References

An In-Depth Technical Guide on the Core Chemical Properties of 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Iodoquinoline, a halogenated derivative of the quinoline scaffold, serves as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental chemical properties, including physicochemical characteristics, spectral data, synthesis, and purification protocols. Furthermore, this document explores the role of the quinoline scaffold, and by extension this compound, in the modulation of critical signaling pathways, offering insights for its application in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a light yellow to orange crystalline powder.[1] Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for laboratory and computational applications.

PropertyValueSource
Molecular Formula C₉H₆IN[2]
Molecular Weight 255.06 g/mol [2]
CAS Number 1006-47-9[2]
Melting Point 36 °C[3]
Boiling Point (Predicted) 320.7 ± 15.0 °C[3]
pKa (Predicted) 2.72 ± 0.17[1]
Appearance Light yellow to yellow to orange powder to crystal[1]
Solubility Quinoline derivatives generally exhibit better solubility in organic solvents like ethanol and acetone than in polar solvents such as water, a characteristic attributed to hydrophobic interactions.[4] The solubility can also be influenced by temperature and pH.[4][5]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a quinoline ring system typically displays signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring are generally more deshielded and appear further downfield compared to those on the benzene ring. The introduction of an iodine atom at the 8-position will induce characteristic shifts in the adjacent protons due to its electronic and anisotropic effects.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atom bearing the iodine (C-8) will experience a significant upfield shift due to the heavy atom effect. The chemical shifts of the other carbon atoms will also be influenced by the presence of the iodine substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the quinoline core. These include:

  • C-H stretching vibrations for the aromatic protons, typically observed in the 3100-3000 cm⁻¹ region.

  • C=C and C=N stretching vibrations of the quinoline ring, which appear in the 1600-1400 cm⁻¹ range.

  • C-I stretching vibration , which is expected to be found in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 255, corresponding to its molecular weight. The fragmentation pattern will be characteristic of a quinoline ring and will involve the loss of iodine (I) and hydrocyanic acid (HCN) fragments. The presence of the iodine atom will also result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 8-aminoquinoline. This reaction provides a reliable route to introduce an iodine atom at the 8-position of the quinoline ring.

Materials:

  • 8-Aminoquinoline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Distilled water

  • Ice

Procedure:

  • Diazotization: Dissolve 8-aminoquinoline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath. While maintaining this temperature, slowly add an aqueous solution of sodium nitrite dropwise with constant stirring. The reaction progress should be monitored for the formation of the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of this compound will form.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat it gently to ensure complete decomposition of the diazonium salt. Cool the mixture and neutralize it with a sodium hydroxide solution.

  • Extraction: Extract the crude this compound from the aqueous mixture using an organic solvent such as diethyl ether.

  • Purification: Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, hexane, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to air dry or dry them in a desiccator.

Role in Signaling Pathways and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[6] Derivatives of 8-hydroxyquinoline, a closely related compound, have been extensively studied for their roles as anticancer, antimicrobial, and neuroprotective agents, often through their ability to chelate metal ions and modulate signaling pathways.[6][7][8]

While direct studies on the specific signaling pathway modulation by this compound are limited, its role as a key intermediate in the synthesis of bioactive molecules provides a clear line of sight to its importance in drug development. For instance, the quinoline core is a feature in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11][12][13]

Below are visualizations of a generalized synthesis workflow and a simplified representation of a signaling pathway where quinoline derivatives, and by extension compounds synthesized from this compound, could play an inhibitory role.

Synthesis_Workflow Start This compound Step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate Functionalized Quinoline Derivative Step1->Intermediate Step2 Further Chemical Modification Intermediate->Step2 Final_Product Bioactive Molecule (e.g., Kinase Inhibitor) Step2->Final_Product

A generalized synthetic workflow starting from this compound.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline-based inhibitor.

Conclusion

This compound is a valuable chemical entity with a well-defined set of fundamental properties. Its utility as a synthetic intermediate is underscored by the broad biological activities of the quinoline scaffold. The detailed protocols and compiled data within this guide are intended to support researchers and drug development professionals in the effective utilization of this compound for the design and synthesis of novel therapeutic agents and functional materials. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives will undoubtedly continue to expand their applications in science and medicine.

References

An In-depth Technical Guide to 8-Iodoquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Among its many derivatives, 8-iodoquinoline and its analogues have garnered significant attention due to their unique physicochemical properties and potent biological effects. The introduction of an iodine atom at the 8-position of the quinoline ring can profoundly influence the molecule's lipophilicity, metabolic stability, and ability to engage in halogen bonding, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, physicochemical properties, and diverse applications in drug discovery, with a particular emphasis on their anticancer, antimicrobial, and neuroprotective activities.

Physicochemical Properties

The physicochemical properties of this compound and its key derivatives are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The iodine substituent significantly impacts properties such as molecular weight, lipophilicity (logP), and polar surface area. A summary of these properties for this compound and the related, well-studied 5-iodo-8-quinolinol is presented below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
This compound this compound StructureC₉H₆IN255.06[1]3.212.89
5-Iodo-8-quinolinol 5-Iodo-8-quinolinol StructureC₉H₆INO271.052.733.12

Synthesis of this compound and its Derivatives

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. The introduction of the iodine atom can be accomplished either by using a pre-iodinated starting material or by direct iodination of the quinoline ring.

Experimental Protocol: Direct Iodination of Quinoline

This protocol describes the direct iodination of quinoline to produce 5-iodoquinoline, this compound, and 5,8-diiodoquinoline. The ratio of the products can be influenced by the reaction conditions and stoichiometry of the reagents.[2]

Materials:

  • Quinoline

  • Silver sulphate (Ag₂SO₄)

  • Sulphuric acid (H₂SO₄, 98%)

  • Iodine (I₂)

  • Sodium sulphite (Na₂SO₃)

  • Ether

  • Crushed ice

Procedure:

  • In a suitable reaction vessel, dissolve quinoline (0.3 mole) and silver sulphate (0.2 mole) in 98% sulphuric acid.

  • Heat the mixture to 150-200°C with stirring.

  • Gradually add iodine (0.2 mole) to the heated mixture over approximately one hour with thorough shaking. A precipitate of silver iodide will form.

  • After the addition is complete, filter the hot reaction mixture to remove the silver iodide precipitate.

  • Cool the filtrate and add it to a solution of sodium sulphite in crushed ice to remove any unreacted iodine.

  • To isolate 5-iodoquinoline, adjust the pH of the solution to 2. The 5-iodoquinoline will precipitate and can be collected by filtration, washed, and recrystallized.

  • To isolate this compound, basify the filtrate from the previous step and extract with ether. The ether extract is then purified to yield this compound.[2]

Experimental Workflow: Synthesis of 6-Iodo-substituted Carboxy-quinolines

This diagram outlines a modern, one-pot, three-component synthesis approach.[3]

G One-pot Synthesis of 6-Iodo-carboxy-quinolines cluster_reactants Starting Materials cluster_conditions Reaction Conditions Iodoaniline Iodo-aniline Reaction One-Pot, Three-Component Reaction Iodoaniline->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Catalyst Trifluoroacetic Acid (Catalyst) Catalyst->Reaction Solvent Acidic Medium Solvent->Reaction Product 6-Iodo-substituted Carboxy-quinoline Reaction->Product

Caption: Workflow for the one-pot synthesis of 6-iodo-carboxy-quinolines.

Biological Activities and Applications

This compound derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents. Their mechanisms of action are often multifaceted, frequently involving metal chelation, which can disrupt essential biological processes in pathogenic organisms or cancer cells.

Anticancer Activity

Derivatives of 8-hydroxyquinoline, including iodinated analogues, have shown significant potential as anticancer agents. Their cytotoxicity is often linked to their ability to chelate metal ions like copper and zinc, leading to the generation of reactive oxygen species (ROS) and the inhibition of crucial cellular machinery such as the proteasome.[4]

Quantitative Data: Anticancer Activity of 8-Hydroxyquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 8-hydroxyquinoline derivatives against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxy-5-nitroquinoline (NQ)Various human cancer cells5-10 fold lower than Clioquinol[4]
8-Hydroxy-2-quinolinecarbaldehydeHep3B~24.5 (6.25 µg/mL)[5]
8-Hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep1~49-98 (12.5-25 µg/mL)[5]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Various cancer cell lines-[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.[6][7]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 1.5-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan precipitate.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

Iodo-quinoline derivatives have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. Clioquinol, a halogenated 8-hydroxyquinoline, has been used as an antifungal and antiprotozoal agent.[8]

Quantitative Data: Antimicrobial Activity of Iodo-Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several iodo-quinoline derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
ClioquinolCandida spp.0.031-2[8]
ClioquinolDermatophytes0.031-2[8]
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2-1024[8]
8-hydroxy-7-iodo-5-quinolinesulfonic acidDermatophytes2-1024[8]
6-iodo-quinoline derivativesS. epidermidisVaries[3]
6-iodo-quinoline derivativesC. parapsilosisVaries[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

  • Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the test compound at its highest concentration to the first well and perform serial twofold dilutions across the plate.

  • Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells.

  • Include wells for a positive control (a known antimicrobial agent) and a growth control (inoculum without any compound).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

8-Hydroxyquinoline derivatives, including clioquinol, have emerged as promising therapeutic candidates for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[6] Their neuroprotective effects are often attributed to their ability to chelate and redistribute metal ions like copper, zinc, and iron, which are implicated in protein misfolding, aggregation, and oxidative stress.[6] For instance, clioquinol has been shown to reduce the burden of amyloid-beta (Aβ) plaques in transgenic mouse models of Alzheimer's disease.[6]

Signaling Pathway: Mechanism of Neuroprotection

The neuroprotective mechanism of 8-hydroxyquinoline derivatives often involves the modulation of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can help to alleviate the cognitive decline associated with Alzheimer's disease.

G Acetylcholinesterase Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis SynapticCleft Increased ACh in Synaptic Cleft ACh->SynapticCleft Choline Choline + Acetate AChE->Choline Iodoquinoline This compound Derivative Iodoquinoline->AChE Inhibition

Caption: Inhibition of acetylcholinesterase by this compound derivatives.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.[4]

Materials:

  • 96-well plate

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (potential inhibitor)

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution to each well.

  • Add 10 µL of the test compound at various concentrations to the respective wells. Include a positive control (a known AChE inhibitor like donepezil) and a negative control (buffer/vehicle).

  • Add 10 µL of the AChE enzyme solution to all wells except the blank.

  • Incubate the plate for 15 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their unique chemical properties, conferred in part by the iodine substituent, enable a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

The Biological Frontier of 8-Iodoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 8-iodoquinoline derivatives have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this compound and related derivatives, focusing on their anticancer and antimicrobial properties. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of this compound and Related Derivatives

8-Hydroxyquinoline derivatives, including those substituted with iodine, have shown notable anticancer activity across various cancer cell lines. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), in particular, has been identified as a novel anticancer agent.[1] These compounds exert their effects through multiple mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation, survival, and migration.

Quantitative Anticancer Data

The cytotoxic effects of this compound and related derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. tuberculosis0.1[2]
Clioquinol (CQ)HuCCT1 (Cholangiocarcinoma)See original article for dose-dependent data[3]
Nitroxoline (NQ)HuCCT1 (Cholangiocarcinoma)See original article for dose-dependent data[3]
5a (a quinoline derivative)HL-60 (Leukemia)19.88 ± 5.35 µg/mL
5a (a quinoline derivative)U937 (Lymphoma)43.95 ± 8.53 µg/mL
5g (a quinoline derivative)HL-60 (Leukemia)See original article
5g (a quinoline derivative)U937 (Lymphoma)See original article

Note: Direct IC50 values for a wide range of specifically this compound derivatives are not extensively consolidated in the provided search results. Much of the research focuses on halogenated 8-hydroxyquinolines, such as clioquinol.

Key Signaling Pathways Targeted by Quinoline Derivatives

The anticancer activity of quinoline derivatives is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

The Forkhead box M1 (FoxM1) is an oncogenic transcription factor that plays a crucial role in tumorigenesis and cancer progression.[3] Quinoline-based compounds like clioquinol have been shown to inhibit FoxM1 signaling.[1] This inhibition leads to the downregulation of FoxM1's downstream targets, which are involved in cell cycle progression and cell survival.[3]

FoxM1_Pathway Quinoline_Derivatives This compound Derivatives FoxM1 FoxM1 Quinoline_Derivatives->FoxM1 Inhibition Downstream_Targets Downstream Targets (e.g., cdc25b, CENP-B, survivin) FoxM1->Downstream_Targets Activation Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation Promotion

Inhibition of the FoxM1 signaling pathway.

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation.[4] The mTOR signaling pathway integrates signals from growth factors and nutrients to control protein synthesis, cell growth, and survival.[5] Dysregulation of this pathway is a common feature of many cancers.[6]

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Activation Quinoline_Derivatives This compound Derivatives Quinoline_Derivatives->mTORC1 Inhibition

Modulation of the mTOR signaling pathway.

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[7] Constitutive activation of the NF-κB pathway is observed in many cancers and contributes to tumor progression by promoting cell proliferation and inhibiting apoptosis.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation Quinoline_Derivatives This compound Derivatives Quinoline_Derivatives->IKK Inhibition

Interference with the NF-κB signaling pathway.

Antimicrobial Activity of this compound Derivatives

This compound derivatives also exhibit significant antimicrobial properties, with activity against a range of bacteria and fungi. Their mechanism of action is often linked to their ability to chelate metal ions, which are essential for microbial growth and enzyme function.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. smegmatis1.56[2]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)S. aureus (MSSA)2.2[2]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)S. aureus (MRSA)1.1[2]
PH176 (an 8-hydroxyquinoline derivative)S. aureus (MRSA, MIC50)16[8]
PH176 (an 8-hydroxyquinoline derivative)S. aureus (MRSA, MIC90)32[8]
Novel Quinoline-Thiazole HybridsCandida species<0.06 - 0.24[9]
Rhodanine incorporated quinolinesM. tuberculosis H37Ra1.66–9.57[9]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate evaluation of the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the iodination of quinoline involves the use of iodine in the presence of silver sulfate and sulfuric acid.

Synthesis_Workflow Start Quinoline Reaction Reaction at 150-200°C Start->Reaction Reagents Iodine (I2) Silver Sulfate (Ag2SO4) Sulfuric Acid (H2SO4) Reagents->Reaction Workup Work-up (Basification, Extraction) Reaction->Workup Product This compound Workup->Product

General workflow for the synthesis of this compound.

Detailed Protocol for Iodination of Quinoline:

  • Dissolve quinoline and silver sulfate in concentrated sulfuric acid.

  • Heat the mixture to 150-200°C.

  • Gradually add iodine with thorough shaking. The reaction is indicated by the precipitation of silver iodide.

  • After the reaction is complete (typically within an hour), filter the silver iodide precipitate.

  • Treat the filtrate with a sodium sulfite solution to remove any excess iodine.

  • Basify the reaction mixture and extract the product with a suitable solvent or through steam distillation.

  • Purify the crude product to obtain this compound.[10]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat cells with This compound derivative Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution Incubation->MTT_Addition Formazan_Formation 5. Incubate for 1-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the conversion of MTT to formazan by viable cells.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Broth_Microdilution_Workflow Serial_Dilution 1. Prepare serial dilutions of This compound derivative in broth Inoculation 2. Inoculate with standardized microbial suspension Serial_Dilution->Inoculation Incubation 3. Incubate under appropriate conditions Inoculation->Incubation MIC_Determination 4. Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Workflow for the broth microdilution susceptibility test.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Serial Dilution: Perform serial twofold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[9]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.[13]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their diverse mechanisms of action, including the modulation of key signaling pathways and the chelation of essential metal ions, make them attractive candidates for further investigation. This technical guide provides a foundational overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular targets. It is intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of medicinal chemistry and drug discovery. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile class of molecules.

References

8-Iodoquinoline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Iodoquinoline has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique electronic and steric properties, conferred by the iodine substituent on the quinoline scaffold, render it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on practical experimental protocols and quantitative data to empower researchers in their synthetic endeavors. The quinoline moiety itself is a prominent feature in numerous biologically active compounds, and the ability to functionalize it at the 8-position through the versatile chemistry of the iodo group opens up vast possibilities in medicinal chemistry and materials science.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is through the Sandmeyer reaction, starting from the readily available 8-aminoquinoline. This two-step process involves the diazotization of the amino group followed by displacement with iodide.

Experimental Protocol: Synthesis of this compound from 8-Aminoquinoline

Materials:

  • 8-Aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Step 1: Diazotization of 8-Aminoquinoline

  • In a flask, dissolve 8-aminoquinoline (1.0 eq) in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • To quench any remaining iodine, add a saturated solution of sodium thiosulfate until the dark color of the solution disappears.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Characterization Data for this compound:

  • Molecular Formula: C₉H₆IN

  • Molecular Weight: 255.06 g/mol

  • Appearance: Off-white to yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.95 (dd, J = 4.2, 1.7 Hz, 1H), 8.15 (dd, J = 8.3, 1.7 Hz, 1H), 7.95 (dd, J = 7.7, 1.3 Hz, 1H), 7.78 (dd, J = 8.3, 1.3 Hz, 1H), 7.43 (t, J = 7.9 Hz, 1H), 7.35 (dd, J = 8.3, 4.2 Hz, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 151.1, 143.8, 136.2, 133.8, 128.8, 127.9, 121.7, 108.9, 94.7.

Key Cross-Coupling Reactions of this compound

The carbon-iodine bond in this compound is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it a highly reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or their esters.

Materials:

  • This compound

  • 4-Methoxyphenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane (10 mL) and water (1 mL).

  • Heat the reaction mixture at 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-(4-methoxyphenyl)quinoline.

Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001292
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001695
4-Tolylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane1101288
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O852478
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between this compound and a terminal alkyne, providing access to a wide range of alkynyl-substituted quinolines.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 8-(phenylethynyl)quinoline.

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT890
TrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NDMF50695
1-HexynePd(OAc)₂/PPh₃/CuIi-Pr₂NEtAcetonitrile601285
Propargyl alcoholPd(PPh₃)₂Cl₂/CuIEt₃NTHFRT1075
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOt-Bu (1.4 mmol) to a reaction vial.

  • Add this compound (1.0 mmol) and toluene (5 mL).

  • Add morpholine (1.2 mmol) to the mixture.

  • Seal the vial and heat the reaction at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 8-morpholinoquinoline.

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂/BINAPCs₂CO₃Toluene1101885
MorpholinePd₂(dba)₃/XantphosNaOt-BuToluene1001691
PiperidinePd(OAc)₂/RuPhosK₂CO₃Dioxane1002488
BenzylaminePd₂(dba)₃/DavePhosNaOt-BuToluene901279

Applications in Drug Discovery and Materials Science

Derivatives of this compound, particularly those accessed through the aforementioned cross-coupling reactions, have shown significant promise in various fields.

Anticancer Activity

Many 8-hydroxyquinoline derivatives, which can be synthesized from this compound, exhibit potent anticancer activity. Their mechanism of action often involves the chelation of intracellular copper, leading to the inhibition of the proteasome and subsequent induction of apoptosis in cancer cells.

anticancer_pathway 8_HQ_Derivative 8-Hydroxyquinoline Derivative Complex 8-HQ-Cu Complex 8_HQ_Derivative->Complex Copper Cu(II) Copper->Complex Proteasome Proteasome Complex->Proteasome Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Induction of Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation

Anticancer mechanism of 8-hydroxyquinoline derivatives.
Antifungal Activity

Certain 8-hydroxyquinoline derivatives also display significant antifungal properties. Their mode of action can involve the disruption of the fungal cell wall and membrane integrity, leading to cell lysis.

antifungal_pathway 8_HQ_Derivative 8-Hydroxyquinoline Derivative Fungal_Cell Fungal Cell 8_HQ_Derivative->Fungal_Cell Cell_Wall Cell Wall Damage Fungal_Cell->Cell_Wall Cell_Membrane Cell Membrane Disruption Fungal_Cell->Cell_Membrane Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Cell_Membrane->Cell_Lysis

Antifungal mechanism of 8-hydroxyquinoline derivatives.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Coupling Partner Catalyst & Ligand Base Reaction_Vessel Reaction_Vessel Reagents->Reaction_Vessel Solvent Degassed Solvent Solvent->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Inert_Atmosphere->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Product Purification->Final_Product Characterization (NMR, MS)

A typical workflow for a cross-coupling reaction.

Conclusion

This compound stands as a testament to the power of halogenated heterocycles in modern organic synthesis. Its high reactivity in a suite of robust and versatile cross-coupling reactions provides chemists with a reliable and efficient tool for the construction of a diverse array of functionalized quinoline derivatives. The applications of these products in medicinal chemistry and materials science are vast and continue to expand. This guide has provided a foundational understanding and practical protocols to facilitate the use of this compound as a strategic building block in the pursuit of novel molecular entities.

An In-depth Technical Guide on the Potential Therapeutic Targets of 8-Iodoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the therapeutic targets of 8-iodoquinoline compounds. This class of molecules has demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for the development of novel therapeutics against a range of diseases, including cancer, microbial infections, and neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts.

Anticancer Activity

This compound derivatives, most notably clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have emerged as potent anticancer agents with multifaceted mechanisms of action.[1][2][3] Their activity stems from the ability to interact with multiple cellular targets and disrupt key signaling pathways essential for cancer cell proliferation and survival.

1.1. Key Molecular Targets

  • Forkhead Box M1 (FoxM1): This transcription factor is a critical regulator of cell cycle progression and is frequently overexpressed in various human cancers. This compound compounds have been shown to inhibit the expression of FoxM1 and its downstream targets, leading to cell cycle arrest and apoptosis.[4]

  • Proteasome: The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins. Inhibition of the proteasome by compounds like clioquinol leads to the accumulation of pro-apoptotic proteins and subsequent cancer cell death.[1][4]

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is involved in the detoxification of quinones and has been identified as a target for anticancer therapy. Certain this compound derivatives act as inhibitors of NQO1.[5][6][7][8]

  • Other Targets: Other reported targets and pathways affected by this compound compounds in cancer include the lysosome, NF-kappa B, histone deacetylases (HDACs), and the mTOR signaling pathway.[1][4]

1.2. Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of clioquinol against various human cancer cell lines.

Cell LineTumor TypeIC50 (µmol/L)Reference
A2780Ovarian Carcinoma3.5[3]
PC-3Prostate Carcinoma5.2[3]
DU-145Prostate Carcinoma4.8[3]
LNCaPProstate Carcinoma6.1[3]
MCF-7Breast Carcinoma7.3[3]
MDA-MB-231Breast Carcinoma6.9[3]
U-87 MGGlioblastoma4.1[3]
PANC-1Pancreatic Carcinoma5.8[3]
3T3Mouse Fibroblast> 100[3]

1.3. Experimental Protocols

1.3.1. Cell Viability (MTS) Assay This assay is used to assess the effect of a compound on the viability of cancer cells.

  • Cell Plating: Seed 2,000 to 20,000 cells per well in a 96-well plate in 100 µL of appropriate growth medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the this compound compound.

  • Incubation: Incubate for the desired period (e.g., 72 hours).

  • MTS Addition: Add 20 µL of MTS solution to each well.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate IC50 values using nonlinear regression analysis.[3][4]

1.3.2. FoxM1 Inhibition Assay (Luciferase Reporter Assay) This assay quantifies the inhibitory effect of a compound on the transcriptional activity of FoxM1.

  • Cell Transfection: Co-transfect cells with a FoxM1 expression plasmid and a luciferase reporter plasmid containing a FoxM1-responsive promoter. A Renilla luciferase plasmid is often co-transfected for normalization.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Incubation: Incubate for an additional 24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure firefly and Renilla luciferase activities sequentially using a luminometer.

  • Analysis: Normalize firefly luciferase activity to Renilla luciferase activity and determine the percentage of inhibition relative to a vehicle control.[9]

1.4. Signaling Pathway

anticancer_pathway This compound This compound Proteasome Proteasome This compound->Proteasome Inhibition FoxM1 FoxM1 This compound->FoxM1 Inhibition NQO1 NQO1 This compound->NQO1 Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Cell Cycle Arrest Cell Cycle Arrest FoxM1->Cell Cycle Arrest

Anticancer mechanisms of this compound compounds.

Antifungal Activity

Several this compound derivatives exhibit potent antifungal activity, primarily by disrupting the fungal cell wall and membrane integrity.

2.1. Key Molecular Targets

  • Fungal Cell Wall: These compounds can interfere with the synthesis or integrity of the fungal cell wall, a structure essential for fungal viability and not present in mammalian cells.

  • Fungal Cell Membrane: Disruption of the cytoplasmic membrane's functional integrity is another key mechanism. Some compounds may also interact with ergosterol, a vital component of the fungal cell membrane.[10]

2.2. Quantitative Data: Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of clioquinol against various fungal species.

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans0.031 - 0.5[11]
Candida glabrata0.031 - 0.5[11]
Candida tropicalis0.031 - 0.5[11]
Trichophyton rubrum0.5 - 2[11]
Microsporum canis0.5 - 2[11]
Fusarium species0.5 - 2[11]
Aspergillus fumigatus6[11]

2.3. Experimental Protocols

2.3.1. Broth Microdilution Antifungal Susceptibility Testing This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI M27-A3 guidelines.

  • Drug Dilution: Prepare serial two-fold dilutions of the this compound compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[10][12]

2.3.2. Sorbitol Protection Assay This assay helps to determine if a compound targets the fungal cell wall.

  • Assay Setup: Perform the broth microdilution assay as described above in two sets of plates.

  • Sorbitol Addition: To one set of plates, add sorbitol to the medium at a final concentration of 0.8 M to act as an osmotic protectant.

  • MIC Comparison: Determine the MIC in the presence and absence of sorbitol. An increase in the MIC in the presence of sorbitol suggests that the compound targets the cell wall.[13][14][15][16]

2.3.3. Ergosterol Binding Assay This assay assesses whether a compound binds to ergosterol in the fungal membrane.

  • Assay Setup: Perform the broth microdilution assay.

  • Ergosterol Addition: Supplement the medium with exogenous ergosterol.

  • MIC Determination: Determine the MIC in the presence of ergosterol. A significant increase in the MIC suggests that the compound's activity is antagonized by ergosterol, indicating a potential interaction.[17][18][19][20]

2.4. Experimental Workflow

antifungal_workflow cluster_mic MIC Determination cluster_moa Mechanism of Action Inoculum Prep Inoculum Prep Serial Dilution Serial Dilution Inoculum Prep->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC Sorbitol Assay Sorbitol Assay Read MIC->Sorbitol Assay Ergosterol Assay Ergosterol Assay Read MIC->Ergosterol Assay Cell Wall Target Cell Wall Target Sorbitol Assay->Cell Wall Target Membrane Target Membrane Target Ergosterol Assay->Membrane Target

Workflow for antifungal activity and mechanism of action studies.

Antibacterial Activity

This compound compounds have demonstrated activity against a range of bacteria, particularly Gram-positive strains.

3.1. Quantitative Data: Antibacterial Activity

Bacterial StrainCompoundMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)PH17616 (MIC50), 32 (MIC90)
Streptococcus uberisC-2 derivatized 8-sulfonamidoquinolinesas low as 0.125 (with Zinc)[14]
Escherichia coliC-2 derivatized 8-sulfonamidoquinolines≤ 16[14]

3.2. Experimental Protocol: Broth Microdilution for Bacteria This method is used to determine the MIC of an antibacterial agent.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Drug Dilution: Perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration that completely inhibits visible bacterial growth.[21][22][23][24][25]

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, with identified targets in viruses such as SARS-CoV-2.

4.1. Key Molecular Targets

  • SARS-CoV-2 Papain-like Protease (PLpro): This viral enzyme is essential for processing viral polyproteins and is also involved in dismantling host antiviral responses. Inhibition of PLpro blocks viral replication.[26][27][28][29]

  • Dihydroorotate Dehydrogenase (DHODH): This host enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for viral replication. Inhibiting DHODH depletes the nucleotide pool available to the virus.[30][31][32][33][34]

4.2. Experimental Protocols

4.2.1. SARS-CoV-2 PLpro Inhibition Assay This assay measures the inhibition of PLpro enzymatic activity.

  • Enzyme Pre-incubation: Pre-incubate the recombinant SARS-CoV-2 PLpro enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding a fluorogenic substrate (e.g., Z-RLRGG-AMC).

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value.[26][28][35]

4.2.2. DHODH Inhibition Assay This assay determines the inhibitory activity of a compound on the DHODH enzyme.

  • Enzyme Pre-incubation: Pre-incubate recombinant human DHODH with the test compound.

  • Reaction Mixture: Prepare a reaction mixture containing a substrate (dihydroorotate) and an electron acceptor (e.g., DCIP).

  • Reaction Initiation: Start the reaction by adding the enzyme-inhibitor mix to the reaction mixture.

  • Absorbance Measurement: Monitor the decrease in absorbance of the electron acceptor over time.

  • Analysis: Calculate the reaction velocity and determine the IC50 value of the inhibitor.[30][31][32][33][34]

4.3. Logical Relationship Diagram

antiviral_targets cluster_direct Direct Acting cluster_host Host-Targeting This compound This compound SARS-CoV-2 PLpro SARS-CoV-2 PLpro This compound->SARS-CoV-2 PLpro Inhibition DHODH DHODH This compound->DHODH Inhibition Viral Replication Viral Replication SARS-CoV-2 PLpro->Viral Replication Required for Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Pyrimidine Synthesis->Viral Replication

Direct and host-targeting antiviral mechanisms.

Neuroprotective Activity

The neuroprotective effects of this compound compounds are primarily attributed to their ability to chelate metal ions, which play a crucial role in the pathophysiology of neurodegenerative diseases.

5.1. Key Mechanism

  • Metal Chelation: Compounds like clioquinol can bind to metal ions such as copper, zinc, and iron. The dysregulation of these metals is implicated in oxidative stress and protein aggregation in neurodegenerative disorders like Alzheimer's and Parkinson's disease. By chelating these metals, this compound derivatives can mitigate these pathological processes.[36][37][38][39][40]

5.2. Experimental Protocols

5.2.1. Metal Chelation Assay (UV-Vis Spectroscopy) This assay can be used to determine the metal-binding affinity of a compound.

  • Prepare Solutions: Prepare solutions of the chelator and the metal ion of interest.

  • Titration: Titrate the chelator solution with the metal ion solution.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum after each addition of the metal ion.

  • Analysis: Analyze the changes in the absorbance spectrum to determine the stoichiometry and binding affinity (Kf) of the metal-ligand complex using methods like Job's plot.[37]

5.2.2. In Vitro Neuroprotection Assay This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a multi-well plate.

  • Compound Pre-treatment: Pre-treat the cells with the this compound compound for a specified duration.

  • Toxin Induction: Induce neurotoxicity using an agent like H₂O₂ or a specific neurotoxin.

  • Cell Viability Assessment: Measure cell viability using an MTT or XTT assay.

  • Analysis: Compare the viability of cells treated with the compound and the toxin to those treated with the toxin alone to determine the neuroprotective effect.[37]

This guide provides a foundational understanding of the therapeutic potential of this compound compounds. The diverse range of molecular targets and mechanisms of action underscore the importance of this chemical scaffold in the development of new drugs for a variety of challenging diseases. Further research is warranted to fully elucidate their therapeutic potential and advance them into clinical applications.

References

8-Iodoquinoline: A Technical Guide to its Metal Chelating Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Iodoquinoline, a halogenated derivative of 8-hydroxyquinoline and widely known as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), is a potent metal chelating agent with significant therapeutic potential. Its ability to bind and modulate the activity of biometals such as copper, zinc, and iron is central to its diverse pharmacological applications. Initially developed as an antimicrobial agent, its role has expanded into promising therapeutic strategies for neurodegenerative diseases and cancer. This document provides an in-depth technical overview of the metal chelating properties of this compound, its mechanisms of action in key disease areas, and detailed experimental protocols for its study.

Metal Chelating Properties

This compound is a bidentate chelator, forming stable complexes with transition metal ions through its quinoline nitrogen and the deprotonated hydroxyl oxygen. This chelation is the foundation of its biological activity, enabling it to function as both a metal sequestrant and an ionophore, transporting metal ions across biological membranes. The stability of these metal complexes is a critical determinant of its therapeutic effect.

Quantitative Chelating Data

The affinity of this compound (Clioquinol, CQ) for various metal ions can be quantified by its stability constants. These constants indicate the strength of the metal-ligand bond at equilibrium. While comprehensive data across all biometals is sparse, key stability constants have been determined, particularly for copper(II) and zinc(II).

Metal IonStoichiometry (Metal:Ligand)Conditional Stability Constant (K)Log K (Overall)Experimental Conditions & NotesReference(s)
Copper (Cu²⁺) 1:21.2 x 10¹⁰ M⁻²10.08Determined in biological buffer.[1]
Zinc (Zn²⁺) 1:27.0 x 10⁸ M⁻²8.85Determined in biological buffer.[1]
Iron (Fe³⁺) 1:3Not explicitly determined for Clioquinol.-8-Hydroxyquinoline derivatives are strong Fe(III) chelators with reported binding constants (Kₐ) in the range of 1-2 x 10⁵ M⁻¹.[2][3]

Note: The conditional stability constants reflect measurements in a biological buffer, which is more representative of in vivo conditions than measurements in pure water.

Applications and Mechanisms of Action

The therapeutic effects of this compound are primarily driven by its ability to disrupt pathological metal ion homeostasis in diseased tissues.

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

In Alzheimer's disease, the dysregulation of copper and zinc in the brain contributes to the aggregation of amyloid-beta (Aβ) peptide into neurotoxic plaques. This compound acts as a "metal protein attenuating compound" (MPAC) to counteract this process through a dual mechanism:

  • Metal Sequestration: It chelates excess copper and zinc ions from the Aβ plaques, which can help dissolve these aggregates.[4]

  • Oligomer Stabilization: It can also bind directly to the Aβ peptide, stabilizing the formation of smaller, non-toxic Aβ dimers and preventing their assembly into larger, harmful oligomers.[5]

The following diagram illustrates this proposed mechanism.

G cluster_0 Pathological State in Alzheimer's Brain cluster_1 Therapeutic Intervention with this compound Cu Cu²⁺ / Zn²⁺ Abeta_agg Toxic Aβ Oligomers & Plaques Cu->Abeta_agg Promotes Aggregation CQ_Metal CQ-Metal Complex Abeta_mono Aβ Monomers Abeta_mono->Abeta_agg Self-Assembles Abeta_dimer Non-Toxic Aβ Dimers Abeta_agg->Abeta_mono Disaggregation CQ This compound (Clioquinol) CQ->Cu 1. Chelates Metals CQ->Abeta_mono 2. Binds Monomers Abeta_dimer->Abeta_agg Inhibits Formation

Mechanism of this compound in Alzheimer's Disease.
Anticancer Activity

This compound exhibits potent anticancer activity through multiple, interconnected mechanisms that often involve its ability to act as a zinc ionophore, transporting zinc into cancer cells.

  • NF-κB Inhibition: It inhibits the activity of the pro-survival transcription factor NF-κB by reducing the nuclear levels of its p65 subunit. This effect is enhanced by zinc.[1][6]

  • Lysosomal Disruption: As a zinc ionophore, it transports zinc into lysosomes, disrupting their membrane integrity and leading to the release of cathepsins, which triggers apoptosis.[1]

  • HDAC Inhibition: The this compound molecule can fit into the zinc-containing active site of histone deacetylases (HDACs), inhibiting their function. This leads to the hyperacetylation of proteins like p53 and tubulin, ultimately inducing cell cycle arrest and apoptosis.[3][7]

  • Angiogenesis Inhibition: It can bind directly to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), promoting its degradation and thereby inhibiting tumor angiogenesis.

The diagram below outlines these multifaceted anticancer pathways.

G cluster_0 This compound (CQ) Actions cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes CQ This compound CQ_Zn CQ as Zn²⁺ Ionophore CQ->CQ_Zn HDAC HDAC Enzyme (Zn²⁺ in active site) CQ->HDAC VEGFR2 VEGFR2 Receptor CQ->VEGFR2 NFkB NF-κB Pathway (↓ p65 in nucleus) CQ_Zn->NFkB Lysosome Lysosome Integrity CQ_Zn->Lysosome Apoptosis Apoptosis NFkB->Apoptosis Leads to Lysosome->Apoptosis Leads to HDAC->Apoptosis CellCycleArrest Cell Cycle Arrest HDAC->CellCycleArrest Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Inhibition1 Inhibition Inhibition2 Inhibition Disruption Disruption Degradation Promotes Degradation

Anticancer Mechanisms of this compound.
Antimicrobial Activity

The original application of this compound was as an antimicrobial agent. Its mechanism involves disrupting essential metal-dependent processes in bacteria and fungi. By chelating metals required for enzymatic functions or by acting as an ionophore to create toxic intracellular metal concentrations, it effectively inhibits microbial growth.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Protocol: Synthesis of a Metal(II)-8-Iodoquinoline Complex (e.g., Copper(II))

This protocol describes a general method for synthesizing a 1:2 metal-to-ligand complex.

Materials:

  • This compound (Clioquinol, C₉H₅ClINO)

  • Metal(II) salt (e.g., Copper(II) chloride, CuCl₂)

  • Ethanol (reagent grade)

  • Deionized water

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, reflux condenser, filtration apparatus)

Procedure:

  • Ligand Solution Preparation: Dissolve 2 mmol of this compound in 25 mL of ethanol in a 100 mL round-bottom flask. Gentle warming and stirring may be necessary for complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the metal(II) salt (e.g., CuCl₂) in a minimal amount of deionized water (approx. 5-10 mL).

  • Reaction Mixture: While stirring the ligand solution at room temperature, slowly add the metal salt solution dropwise.

  • pH Adjustment: To facilitate the deprotonation of the hydroxyl group and promote complexation, add the 0.1 M NaOH solution dropwise to the reaction mixture until a precipitate forms or a distinct color change is observed. Monitor the pH to ensure it is conducive to complex formation (typically pH 5-7).

  • Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Purification: Wash the collected solid precipitate three times with small volumes of cold ethanol, followed by a wash with diethyl ether to remove unreacted starting materials.

  • Drying: Dry the purified metal complex in a vacuum oven at 50-60°C or in a desiccator over a suitable drying agent until a constant weight is achieved.

  • Characterization: Confirm the structure and purity of the complex using techniques such as FTIR, UV-Vis spectroscopy, elemental analysis, and mass spectrometry.

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for evaluating cell viability by measuring the metabolic activity of living cells.

Materials:

  • Human cancer cell line (e.g., DU-145 prostate cancer cells)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (ELISA reader)

Procedure Workflow:

G cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed cells (e.g., 5x10³ cells/well) in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Treat cells with serial dilutions of This compound. Include untreated and vehicle (DMSO) controls. A->B C 3. Incubation Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. B->C D 4. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours. C->D E 5. Formazan Formation Viable cells with active mitochondria reduce yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add 100 µL of solubilization solution (DMSO) to each well to dissolve formazan crystals. E->F G 7. Absorbance Measurement Measure absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm. F->G H 8. Data Analysis Calculate cell viability (%) relative to untreated controls and determine the IC₅₀ value. G->H

Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 4 hours.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well and place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Conclusion

This compound (Clioquinol) is a versatile metal-binding compound with well-documented applications in treating neurodegenerative, cancerous, and microbial diseases. Its therapeutic efficacy is intrinsically linked to its ability to chelate and redistribute key biometals, thereby intervening in pathological cellular processes. The quantitative data on its metal affinity, combined with a detailed understanding of its multi-faceted mechanisms of action, provides a strong foundation for its continued investigation and the development of next-generation quinoline-based therapeutics. The protocols provided herein offer a standardized framework for researchers to further explore the potential of this compelling molecule.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Iodoquinoline, a halogenated derivative of the quinoline scaffold, presents a compelling case for investigation within the realms of antimicrobial and anticancer research. While the broader class of quinoline-based compounds, particularly 8-hydroxyquinolines, has been extensively studied, the precise mechanism of action for this compound remains an area of active exploration. This technical guide synthesizes the current understanding of related compounds, proposes potential mechanisms of action for this compound, and provides a framework for its systematic investigation. By examining its potential as an enzyme inhibitor, an antimicrobial agent, and a modulator of cellular signaling, we aim to provide a comprehensive resource for researchers dedicated to elucidating the therapeutic potential of this intriguing molecule.

Introduction to this compound and the Quinoline Scaffold

The quinoline ring system is a fundamental heterocyclic scaffold found in a variety of natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, and anticancer agents. The introduction of a halogen atom, such as iodine, at the 8th position of the quinoline ring can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic distribution, thereby influencing its biological activity.

While the 8-hydroxyquinoline derivatives have been extensively studied for their metal-chelating properties, which are often central to their mechanism of action, this compound lacks this hydroxyl group.[2][3] This structural distinction suggests that this compound may exert its biological effects through alternative or additional mechanisms, warranting a dedicated investigation.

Potential Mechanisms of Action

Based on the known activities of the quinoline core and iodo-substituted aromatic compounds, several potential mechanisms of action for this compound can be postulated.

Enzyme Inhibition

Quinoline-based compounds have been shown to inhibit a variety of enzymes, including those that act on DNA.[4] It is plausible that this compound could function as an inhibitor of key cellular enzymes. The iodine atom may contribute to specific interactions within the enzyme's active site, potentially leading to competitive or non-competitive inhibition.

Potential Enzyme Targets:

  • DNA Topoisomerases: Many quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] this compound could potentially intercalate into DNA or bind to these enzymes, disrupting DNA replication and repair.

  • Kinases: Various quinoline derivatives have been developed as kinase inhibitors for cancer therapy.

  • Metalloenzymes: While lacking the classic 8-hydroxyl chelating group, the nitrogen atom of the quinoline ring and the potential for halogen bonding from the iodine atom may allow for interaction with metal cofactors in metalloenzymes.[5]

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented.[1] this compound may exhibit antimicrobial effects through one or more of the following mechanisms:

  • Disruption of Bacterial Cell Wall Synthesis: Some antibacterial agents interfere with the biosynthesis of the bacterial cell wall.[4]

  • Inhibition of Bacterial DNA and Protein Synthesis: As mentioned, interference with DNA gyrase and topoisomerases is a key antibacterial mechanism for quinolones.[3]

  • Alteration of Membrane Permeability: The lipophilic nature of this compound may allow it to insert into and disrupt the integrity of the bacterial cell membrane.

Anticancer Activity

The anticancer potential of quinoline derivatives has been attributed to several mechanisms:

  • Induction of Apoptosis: Many anticancer agents trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle is another common mechanism to inhibit tumor growth.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels can starve tumors of essential nutrients.

  • Modulation of Signaling Pathways: Quinoline derivatives have been shown to interfere with critical cancer-related signaling pathways such as NF-κB.[3]

Quantitative Data on Iodo-Quinoline Derivatives

Direct quantitative data on the biological activity of this compound is limited in the public domain. However, data from closely related iodo-substituted 8-hydroxyquinolines can provide valuable insights into the potential potency of this class of compounds. It is crucial to note that the presence of the 8-hydroxyl group in these analogs significantly influences their biological activity, primarily through metal chelation.

CompoundBiological ActivityAssay SystemIC50 / MICReference
5,7-Diiodo-8-hydroxyquinoline (IIQ)AnticancerRaji (B-cell lymphoma) cells~6 µM (IC50)[6]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)AnticancerRaji (B-cell lymphoma) cellsNot specified, but less potent than nitroxoline[6]
8-Hydroxyquinoline (8HQ)AntimicrobialStaphylococcus aureus, Enterococcus faecalis, Candida albicans27.58 µM (MIC)[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)AntimicrobialMycobacterium tuberculosis0.1 µM (MIC)[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)AntimicrobialMethicillin-resistant S. aureus (MRSA)1.1 µM (MIC)[7]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.

Materials:

  • Purified enzyme of interest.

  • Substrate for the enzyme.

  • Buffer solution optimal for enzyme activity.

  • This compound stock solution.

  • Detection reagent or system to measure product formation or substrate consumption.

  • 96-well plate suitable for the detection method (e.g., clear, black, or white).

  • Plate reader (spectrophotometer, fluorometer, or luminometer).

Procedure:

  • In a 96-well plate, add the enzyme, buffer, and varying concentrations of this compound.

  • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the signal from the detection reagent.

  • Determine the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be affected by this compound and a general workflow for its mechanism of action investigation.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation Target Validation A This compound B Antimicrobial Screening (MIC Determination) A->B C Anticancer Screening (MTT Assay) A->C D Enzyme Inhibition Assays (e.g., Topoisomerase, Kinase) B->D F Cell Cycle Analysis C->F G Apoptosis Assays C->G E DNA Interaction Studies (e.g., Intercalation Assay) D->E H Identification of Cellular Target(s) F->H G->H I In Vivo Efficacy Studies (Animal Models) H->I signaling_pathway cluster_pathway Potential NF-κB Inhibition Pathway A Inflammatory Stimuli (e.g., TNF-α) B IKK Complex A->B C Phosphorylation of IκBα B->C D Ubiquitination and Degradation of IκBα C->D E NF-κB (p50/p65) Translocation to Nucleus D->E F Gene Transcription (Inflammation, Survival) E->F X This compound X->E Potential Inhibition

References

8-Iodoquinoline: A Comprehensive Technical Review of its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Iodoquinoline has emerged as a significant scaffold in synthetic and medicinal chemistry. Its unique electronic properties and steric attributes make it a versatile building block for the development of novel therapeutic agents, catalysts, and functional materials. This whitepaper provides an in-depth review of the current research landscape of this compound, with a focus on its synthesis, key chemical properties, and burgeoning applications. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided. Furthermore, critical pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying concepts.

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives are fundamental components in a vast array of biologically active compounds and functional materials.[1] The introduction of a halogen atom, particularly iodine, at the 8-position of the quinoline ring profoundly influences its chemical reactivity and biological activity. The iodine substituent can act as a leaving group in cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[2] Moreover, the heavy atom effect of iodine can impart unique photophysical properties to the molecule.

This review aims to consolidate the current knowledge on this compound, providing a technical guide for researchers. It will cover the primary synthetic routes, delve into its applications in medicinal chemistry, particularly in the development of anticancer and neuroprotective agents, and touch upon its role in catalysis and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the desired scale and available starting materials. The classical Skraup synthesis and direct iodination of quinoline are among the most common approaches.[3][4]

Direct Iodination of Quinoline

Direct iodination of the quinoline ring typically occurs at the 5- and 8-positions.[3] The reaction conditions can be tuned to favor the formation of this compound. A common method involves the reaction of quinoline with iodine in the presence of silver sulfate and sulfuric acid at elevated temperatures.[3]

Synthesis from 8-Aminoquinoline

Another prevalent method involves the diazotization of 8-aminoquinoline followed by a Sandmeyer-type reaction with potassium iodide. This route offers good yields and regioselectivity.

Table 1: Comparison of Synthetic Methods for this compound
MethodReagentsTypical Yield (%)AdvantagesDisadvantagesReference
Direct IodinationQuinoline, I₂, Ag₂SO₄, H₂SO₄~40-50%One-step processRequires harsh conditions, mixture of isomers[3]
From 8-Aminoquinoline8-Aminoquinoline, NaNO₂, HCl, KI>70%High yield and regioselectivityMulti-step process[5]

Experimental Protocols

General Protocol for Direct Iodination of Quinoline

This protocol is adapted from the method described by Kiamuddin and Haque.[3]

Materials:

  • Quinoline (19.5 g)

  • Silver sulfate (31 g)

  • Iodine (12.7 g)

  • Concentrated sulfuric acid (100 ml)

  • Sodium sulfite

  • Sodium hydroxide solution

Procedure:

  • A mixture of quinoline and silver sulfate is prepared in concentrated sulfuric acid in a reaction vessel.

  • The mixture is heated to 150-200°C.

  • Iodine is added portion-wise to the heated mixture.

  • The reaction is monitored until completion.

  • The reaction mixture is cooled and filtered.

  • The filtrate is treated with sodium sulfite to remove excess iodine.

  • The pH of the solution is adjusted to ~2, and then basified with sodium hydroxide solution.

  • The product is extracted with a suitable organic solvent or purified by steam distillation.

Synthesis of this compound from 8-Aminoquinoline

Materials:

  • 8-Aminoquinoline

  • Hydrochloric acid

  • Sodium nitrite

  • Potassium iodide

Procedure:

  • 8-Aminoquinoline is dissolved in a cooled solution of hydrochloric acid.

  • A solution of sodium nitrite is added dropwise at 0-5°C to form the diazonium salt.

  • A solution of potassium iodide is then added to the diazonium salt solution.

  • The mixture is allowed to warm to room temperature and then heated to facilitate the substitution reaction.

  • The product is isolated by extraction and purified by chromatography or distillation.

G General Workflow for Synthesis of this compound Derivatives cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents Crude this compound Crude this compound Reaction->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound Coupling Reaction Coupling Reaction Pure this compound->Coupling Reaction Coupling Partner, Catalyst Functionalized Derivative Functionalized Derivative Coupling Reaction->Functionalized Derivative

Caption: Synthetic workflow for this compound and its derivatives.

Applications in Medicinal Chemistry

This compound and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Several this compound derivatives, particularly those derived from 8-hydroxyquinoline such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), exhibit potent anticancer properties.[6][7] These compounds are thought to exert their effects through multiple mechanisms, including the inhibition of the proteasome and modulation of key signaling pathways.[6] For instance, clioquinol has been shown to inhibit the expression and transcriptional activity of FoxM1, a key regulator of cell cycle progression.[6]

G Inhibition of FoxM1 Signaling by an this compound Derivative 8-Iodoquinoline_Derivative This compound Derivative (e.g., Clioquinol) Proteasome Proteasome 8-Iodoquinoline_Derivative->Proteasome Inhibits FoxM1 FoxM1 Proteasome->FoxM1 Degrades (Inhibited) Target_Genes Target Genes (e.g., cdc25B, CENP-B, survivin) FoxM1->Target_Genes Activates Cell_Cycle_Progression Cell_Cycle_Progression Target_Genes->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to (when inhibited)

Caption: FoxM1 signaling inhibition by an this compound derivative.

Table 2: Anticancer Activity of Selected this compound Derivatives
CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
ClioquinolHuCCT1 (Cholangiocarcinoma)~20-30FoxM1 Inhibition[6]
8-hydroxy-5-nitroquinolineRaji (Burkitt's lymphoma)5-10 fold lower than ClioquinolIncreased ROS generation[7]
8-hydroxy-2-quinolinecarbaldehydeT-47D (Breast Cancer)More potent than CisplatinNot specified[8]
Neurodegenerative Diseases

Clioquinol has also been investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.[9][10] Its ability to chelate and redistribute metal ions like copper, zinc, and iron, which are implicated in protein aggregation and oxidative stress, is a key proposed mechanism of action.[9] In animal models of Alzheimer's disease, clioquinol has been shown to reduce amyloid-beta plaque burden.[9]

Antimicrobial Activity

The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs like primaquine.[11] The mechanism is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in the parasite.[11] Additionally, various iodo-quinoline derivatives have shown promising antibacterial and antifungal activities.[12]

Table 3: Antimicrobial Activity of this compound Derivatives
Compound ClassOrganismActivity Metric (e.g., MIC)Reference
8-AminoquinolinesPlasmodium vivaxRadical cure[11]
Carboxy-quinoline derivativesS. epidermidisMIC values reported[12]

Applications in Catalysis and Materials Science

The 8-aminoquinoline moiety can act as a bidentate directing group in C-H bond activation and functionalization reactions, with copper and nickel-catalyzed halogenations being reported.[13][14] Furthermore, the unique photophysical properties of 8-hydroxyquinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors.[15] The introduction of iodine can further modulate these properties.

Table 4: Photophysical Properties of 8-Hydroxyquinoline
SolventAbsorption Max (nm)Emission Max (nm)Quantum YieldReference
Ethanol~315~410Varies
DMSO~320~410High[16]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of other substituents on the quinoline ring. For instance, in the context of anticancer activity, the presence of a hydroxyl group at the 8-position and additional substitutions at the 2, 5, and 7-positions can significantly modulate cytotoxicity.[8][17] For antimalarial 8-aminoquinolines, modifications to the side chain at the 8-amino group are critical for activity and toxicity.[18]

G Structure-Activity Relationship (SAR) Logic for this compound Derivatives Core This compound Core Position_5 Substitution at C5 Core->Position_5 Position_7 Substitution at C7 Core->Position_7 Position_8 Group at C8 (e.g., -OH, -NHR) Core->Position_8 Activity Biological Activity (Anticancer, Antimalarial, etc.) Position_5->Activity Modulates Position_7->Activity Modulates Position_8->Activity Crucial for

Caption: Logical relationships in the SAR of this compound derivatives.

Conclusion

This compound is a privileged scaffold with significant potential in drug discovery and materials science. Its versatile chemistry allows for the synthesis of a wide array of derivatives with diverse biological and physical properties. The research highlighted in this review demonstrates the potent anticancer, neuroprotective, and antimicrobial activities of this compound-based compounds. Future research should continue to explore the vast chemical space around this core, focusing on optimizing activity, reducing toxicity, and elucidating detailed mechanisms of action. The continued development of novel synthetic methodologies will further expand the utility of this compound in creating next-generation therapeutics and functional materials.

References

Methodological & Application

Synthesis of 8-Iodoquinoline from Quinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-iodoquinoline from quinoline. The described method is based on the direct iodination of quinoline using iodine and silver sulfate in a strong acidic medium. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis and plays a significant role in the development of novel pharmaceutical agents and materials. Its synthesis from readily available quinoline is a key transformation for accessing a variety of functionalized quinoline derivatives. The protocol detailed below describes an electrophilic iodination reaction where the quinolinium cation is attacked by a positively charged iodine species.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from quinoline. The reaction yields a mixture of mono- and di-iodinated products.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass/VolumeYield (%)
QuinolineC₉H₇N129.160.338.75 g-
IodineI₂253.810.250.76 g-
Silver SulfateAg₂SO₄311.800.262.36 g-
Sulfuric Acid (98%)H₂SO₄98.08-Sufficient quantity-
This compound C₉H₆IN 255.05 --18 [1]
5-IodoquinolineC₉H₆IN255.05--20[1]
5,8-DiiodoquinolineC₉H₅I₂N380.95--35[1]

Experimental Protocol

This protocol is adapted from a literature procedure for the direct iodination of quinoline.[1]

Materials:

  • Quinoline

  • Iodine

  • Silver sulfate (Ag₂SO₄)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Sodium sulfite (Na₂SO₃)

  • Ether

  • Picric acid or Methyl iodide (for purification)

  • Appropriate glassware and heating apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, carefully add 0.3 moles of quinoline to concentrated sulfuric acid.

  • Addition of Reagents: To this solution, add 0.2 moles of silver sulfate and 0.2 moles of iodine.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 150-200°C.[1] The reaction progress can be monitored by observing the disappearance of the iodine color.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture over ice.

    • Treat the aqueous solution with sodium sulfite to reduce any unreacted iodine.

    • Basify the solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction: Extract the aqueous layer with ether.

  • Isolation and Purification:

    • Combine the ether extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the ether to obtain the crude product, which will be a mixture of 5-iodoquinoline, this compound, and 5,8-diiodoquinoline.

    • Purification of this compound: The impure this compound can be purified by forming its picrate or methiodide salt.[1]

      • Picrate formation: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a saturated solution of picric acid in the same solvent. The this compound picrate will precipitate and can be collected by filtration. The pure this compound can be regenerated by treating the picrate with a base.

      • Methiodide formation: React the crude product with methyl iodide. The resulting this compound methiodide salt can be isolated and then decomposed to yield pure this compound.

Experimental Workflow

SynthesisWorkflow A 1. Mix Quinoline, Ag₂SO₄, and I₂ in H₂SO₄ B 2. Heat reaction mixture to 150-200°C A->B C 3. Quench with ice and reduce with Na₂SO₃ B->C D 4. Basify and extract with ether C->D E 5. Isolate crude product (mixture of iodoquinolines) D->E F 6. Purify this compound (via picrate or methiodide) E->F G Pure this compound F->G

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-iodoquinoline in palladium-catalyzed cross-coupling reactions. The quinoline moiety is a significant scaffold in medicinal chemistry and materials science, and the functionalization of this core structure through cross-coupling reactions opens up a vast chemical space for the discovery of novel compounds with desired properties. This compound is a particularly useful building block due to the high reactivity of the carbon-iodine bond in oxidative addition to palladium(0) catalysts.

This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. For each reaction, a general introduction, a detailed experimental protocol, and a summary of reported quantitative data are provided.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 8-position of the quinoline ring.

Application Notes:

The Suzuki-Miyaura reaction is tolerant of a broad range of functional groups and generally proceeds under mild conditions with high yields. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can be tuned to optimize the yield for specific substrates. For the coupling of this compound, common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine ligands. Inorganic bases such as K₂CO₃, Na₂CO₃, and K₃PO₄ are typically employed.

Quantitative Data Summary:
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2][3]thiadiazolePd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1000.0895[4]
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂ORT12>95 (representative)General Protocol
4-Methylphenylboronic acidPd/C (5)-Na₂CO₃DME/H₂O2524High (representative)[5]
Various arylboronic acidsPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOHReflux2485-90 (representative for iodoarenes)[2]
Experimental Protocol: Synthesis of 8-Phenylquinoline

Materials:

  • This compound (1.0 mmol, 255 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or microwave vial containing a stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 8-phenylquinoline.

Workflow Diagram:

Suzuki_Coupling_Workflow reagents Combine this compound, Boronic Acid, Catalyst, Ligand, and Base setup Inert Atmosphere (N₂ or Ar) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Stir at RT or Heat solvent->reaction workup Aqueous Workup (EtOAc/H₂O) reaction->workup purification Column Chromatography workup->purification product 8-Arylquinoline Product purification->product

Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in synthesizing arylalkynes, which are important precursors in organic synthesis and key components in various materials and pharmaceutical compounds.

Application Notes:

The Sonogashira reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[6] The reaction is generally sensitive to oxygen, and thus, an inert atmosphere is required. For this compound, the high reactivity of the C-I bond allows the reaction to proceed under relatively mild conditions.

Quantitative Data Summary:
Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6High (representative)General Protocol
1-OctynePd(PPh₃)₄ (1.5)CuI (3)DIPADMF8012High (representative)General Protocol
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NToluene604High (representative)General Protocol
2-Methyl-3-butyn-2-olPd₁@NC (0.2)CuI (2)NEt₃MeCN802490+ (representative for iodoarenes)[7]
Experimental Protocol: Synthesis of 8-(Phenylethynyl)quinoline

Materials:

  • This compound (1.0 mmol, 255 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine. Stir the mixture for 5-10 minutes at room temperature.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite to remove the amine salt and catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 8-(phenylethynyl)quinoline.

Workflow Diagram:

Sonogashira_Coupling_Workflow reagents Combine this compound, Pd/Cu Catalysts, and Base in Solvent setup Inert Atmosphere (N₂ or Ar) reagents->setup alkyne Add Terminal Alkyne setup->alkyne reaction Stir at RT or Heat alkyne->reaction workup Filtration and Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 8-Alkynylquinoline Product purification->product

Caption: Sonogashira coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[1][8] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Application Notes:

This reaction typically requires a palladium catalyst with a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos) and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The choice of ligand and base is critical and depends on the nature of the amine (primary, secondary, aniline, etc.). Aryl iodides like this compound are generally highly reactive substrates for this transformation.[8]

Quantitative Data Summary:
Amine PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene10018High (representative)General Protocol
MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH11024High (representative)[9]
BenzylaminePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Dioxane9016High (representative)[8]
DiphenylaminePd(OAc)₂ (10)JohnphosNaOtBuToluene1502482 (for 5-bromo-8-benzyloxyquinoline)[10]
Experimental Protocol: Synthesis of N-Phenylquinolin-8-amine

Materials:

  • This compound (1.0 mmol, 255 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by this compound and aniline via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford N-phenylquinolin-8-amine.

Workflow Diagram:

Buchwald_Hartwig_Workflow reagents Combine Pd Catalyst, Ligand, and Base setup Inert Atmosphere (N₂ or Ar) reagents->setup substrates Add this compound, Amine, and Solvent setup->substrates reaction Heat Reaction Mixture substrates->reaction workup Cool and Filter through Celite reaction->workup purification Column Chromatography workup->purification product 8-Aminoquinoline Product purification->product

Caption: Buchwald-Hartwig amination workflow.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11] It is a valuable tool for the synthesis of substituted alkenes.

Application Notes:

The Heck reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) salt like Pd(OAc)₂, a phosphine ligand, and a base (often an amine like triethylamine or an inorganic base like K₂CO₃).[11] The reaction of this compound with electron-deficient alkenes such as acrylates or styrenes generally proceeds with high regioselectivity to give the trans-substituted product.

Quantitative Data Summary:
Alkene PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10012High (representative)General Protocol
StyrenePd/C (heterogeneous)-K₂CO₃NMP12024High (representative)[12]
n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAcDMA13016High (representative)[12]
Ethyl (E)-3-(quinolin-3-yl)but-2-enoatePd EnCat®40-K₂CO₃EtOHMW0.571 (representative for aryl halide)[13]
Experimental Protocol: Synthesis of Methyl (E)-3-(quinolin-8-yl)acrylate

Materials:

  • This compound (1.0 mmol, 255 mg)

  • Methyl acrylate (1.5 mmol, 129 mg, 135 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 210 µL)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Sealed tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Add anhydrous DMF, methyl acrylate, and triethylamine.

  • Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl (E)-3-(quinolin-8-yl)acrylate.

Workflow Diagram:

Heck_Reaction_Workflow reagents Combine this compound, Alkene, Pd Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent reaction Heat in Sealed Tube solvent->reaction workup Aqueous Workup (EtOAc/H₂O) reaction->workup purification Column Chromatography workup->purification product 8-Alkenylquinoline Product purification->product

Caption: Heck reaction workflow.

References

Application Notes and Protocols: 8-Iodoquinoline as a Precursor for Homogeneous Catalysis Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline is a versatile synthetic intermediate that serves as a valuable precursor for the synthesis of specialized ligands for homogeneous catalysis. While this compound itself is not typically employed directly as a ligand due to the iodo group's propensity to act as a leaving group rather than a coordinating moiety, its functionalization at the 8-position provides access to powerful chelating ligands. This document provides detailed application notes and protocols for the synthesis of a key ligand derived from this compound, 8-(diphenylphosphino)quinoline, and its application in homogeneous catalysis. This P,N-bidentate ligand is a strong chelator for various transition metals and has demonstrated significant utility in a range of catalytic transformations.[1][2]

From Precursor to Ligand: Synthesis of 8-(Diphenylphosphino)quinoline

The transformation of this compound into 8-(diphenylphosphino)quinoline is a critical step in harnessing its potential in catalysis. This conversion is typically achieved through a palladium- or nickel-catalyzed cross-coupling reaction, where the C-I bond is replaced with a C-P bond.

Ligand_Synthesis This compound This compound Reaction Cross-Coupling Reaction This compound->Reaction Diphenylphosphine Diphenylphosphine Diphenylphosphine->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Reaction Ligand_for_Pd Phosphine Ligand (e.g., dppf) Ligand_for_Pd->Reaction Base Base Base->Reaction 8-DPPQ 8-(Diphenylphosphino)quinoline Reaction->8-DPPQ

Figure 1: Synthetic workflow for 8-(diphenylphosphino)quinoline.
Experimental Protocol: Synthesis of 8-(Diphenylphosphino)quinoline

This protocol describes a general method for the palladium-catalyzed phosphination of this compound.

Materials:

  • This compound

  • Diphenylphosphine (HPPh₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and dppf (0.06 equiv).

  • Solvent and Reagents: Add anhydrous toluene to the flask, followed by the addition of diphenylphosphine (1.2 equiv) and sodium tert-butoxide (1.5 equiv).

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 8-(diphenylphosphino)quinoline as a solid.

Applications in Homogeneous Catalysis

8-(Diphenylphosphino)quinoline is a versatile P,N-bidentate ligand used in various transition metal-catalyzed reactions. The combination of a soft phosphine donor and a hard nitrogen donor allows for strong chelation to a metal center, creating a stable and catalytically active complex.

Nickel-Catalyzed Ethylene Oligomerization

Complexes of 8-(diphenylphosphino)quinoline with nickel(II) have shown good catalytic activity for ethylene oligomerization.

Table 1: Performance of Nickel Complexes in Ethylene Oligomerization

Catalyst PrecursorCocatalystActivity (g ethylene/(mol Ni·h·atm))Reference
[2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichlorideMAO2.45 × 10⁵[2]
Chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II)MAO-[2]

MAO = Methylaluminoxane

Palladium-Catalyzed Cross-Coupling Reactions

The palladium complexes of 8-(diphenylphosphino)quinoline and its derivatives are effective catalysts for various cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials synthesis.

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex R-Pd(II)-X      L OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Intermediate R-Pd(II)-R'      L Transmetalation->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L Product Coupled Product (Ar-R') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Organometallic Organometallic Reagent (R'-M) Organometallic->Transmetalation

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using an in-situ generated palladium catalyst with 8-(diphenylphosphino)quinoline.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 8-(Diphenylphosphino)quinoline

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk tube, stir Pd₂(dba)₃ (0.01 equiv) and 8-(diphenylphosphino)quinoline (0.04 equiv) in 1,4-dioxane for 15-20 minutes at room temperature.

  • Reaction Setup: To a separate Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).

  • Reagent Addition: Add the pre-formed catalyst solution to the flask containing the reagents. Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to obtain the biaryl product.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstratesYield (%)Reference
Suzuki-MiyauraPd₂(dba)₃ / 8-(Diphenylphosphino)quinolineAryl bromides, Arylboronic acidsHigh[3]
Buchwald-HartwigPd(OAc)₂ / 8-(Di-tert-butylphosphinooxy)quinolineAryl chlorides, Amines>95[4]
SonogashiraPdCl₂(PPh₃)₂ / CuI / 8-(Diphenylphosphino)quinoline derivativeAryl iodides, Terminal alkynesGood-Exc.[4]

Conclusion

This compound is a valuable starting material for the synthesis of high-performance ligands for homogeneous catalysis. The resulting 8-(diphenylphosphino)quinoline and its derivatives are effective in a variety of important catalytic transformations, including olefin oligomerization and a range of palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a foundation for the synthesis and application of these powerful catalytic tools in research and development settings.

References

Application Notes and Protocols: Preparation and Antimicrobial Screening of 8-Iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 8-iodoquinoline derivatives and the subsequent evaluation of their antimicrobial properties. The information is intended to guide researchers in the fields of medicinal chemistry, microbiology, and drug development.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a halogen atom, such as iodine, at the C8 position of the quinoline scaffold can significantly modulate the physicochemical and biological characteristics of the molecule, potentially enhancing its therapeutic efficacy. This compound derivatives are of particular interest due to their potential to act as effective antimicrobial agents against a range of pathogenic bacteria and fungi.[3] The mechanism of action for many quinoline derivatives is believed to involve the chelation of essential metal ions, disrupting vital cellular processes in microorganisms.[4][5]

This document outlines the synthetic routes to obtain this compound derivatives and standardized protocols for assessing their in vitro antimicrobial activity, primarily through the determination of the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize representative quantitative data for various this compound and related quinoline derivatives against a panel of bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinoline Derivatives against Bacterial Strains

Compound/DerivativeStaphylococcus aureus (μg/mL)Bacillus cereus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference
2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid----[3]
2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acid----[3]
6-iodo-2-phenylquinoline-4-carboxylic acid----[3]
Novel Quinoline Derivative 23.123.126.2512.5[6][7]
Novel Quinoline Derivative 66.253.123.126.25[6][7]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)2.2 (MSSA), 1.1 (MRSA)---[8]
Quinoline-based hydroxyimidazolium hybrid 7b2---[9]

Note: '-' indicates data not available in the cited sources.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Quinoline Derivatives against Fungal Strains

Compound/DerivativeCandida albicans (μg/mL)Aspergillus flavus (μg/mL)Aspergillus niger (μg/mL)Fusarium oxysporum (μg/mL)Cryptococcus neoformans (μg/mL)Reference
Novel Quinoline Derivative 212.5255025-[6][7]
Novel Quinoline Derivative 66.2512.512.512.5-[6][7]
8-hydroxyquinoline derivative PH265----0.5 - 1[10]
8-hydroxyquinoline derivative PH276----0.5 - 8[10]
Quinoline-based hydroxyimidazolium hybrid 7c62.562.562.5-15.6[9]
Quinoline-based hydroxyimidazolium hybrid 7d62.562.562.5-15.6[9]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

A. Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through various methods, including the Skraup synthesis starting from o-aminophenol and the iodination of quinoline.[11][12] Derivatives can then be prepared from the this compound core. A general procedure for the iodination of quinoline is described below.

Protocol 1: Iodination of Quinoline

Materials:

  • Quinoline

  • Iodine

  • Silver sulphate

  • Sulphuric acid (98%)

  • Sodium sulphite

  • Ether

  • Sodium hydroxide or other suitable base

Procedure:

  • Dissolve quinoline and silver sulphate in concentrated sulphuric acid in a reaction vessel.

  • Heat the mixture to 150-200°C.

  • Add iodine portion-wise to the reaction mixture while maintaining the temperature.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice.

  • Treat the mixture with sodium sulphite to remove excess iodine.

  • Basify the solution with a suitable base (e.g., sodium hydroxide) and extract the product with ether.

  • Wash the organic layer with water, dry it over anhydrous sodium sulphate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by chromatography or crystallization to yield this compound.

Note: This is a generalized protocol. Specific quantities and reaction times will vary depending on the scale and the specific derivative being synthesized.[11] Researchers should consult the primary literature for detailed experimental conditions.

B. Antimicrobial Screening

The in vitro antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Solvent for dissolving compounds (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure absorbance.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of this compound derivatives.

G Experimental Workflow for Synthesis and Antimicrobial Screening of this compound Derivatives cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start Starting Materials (e.g., Quinoline, Iodine) reaction Chemical Reaction (e.g., Iodination) start->reaction workup Work-up and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (e.g., NMR, Mass Spec) purification->characterization compound_prep Compound Preparation (Stock Solutions) characterization->compound_prep Synthesized Derivatives mic_assay MIC Assay (Broth Microdilution) compound_prep->mic_assay data_analysis Data Analysis mic_assay->data_analysis

Caption: General workflow for synthesis and antimicrobial screening.

Proposed Mechanism of Action

The antimicrobial activity of many quinoline derivatives is attributed to their ability to chelate metal ions, which are essential for various cellular functions in microorganisms.

G Proposed Antimicrobial Mechanism of Action of this compound Derivatives cluster_cell Microbial Cell cluster_outcome Outcome quinoline This compound Derivative chelation Chelation quinoline->chelation metal_ion Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) metal_ion->chelation enzyme Metalloenzymes chelation->enzyme Inhibition dna DNA/RNA Synthesis chelation->dna Disruption membrane Cell Membrane Integrity chelation->membrane Disruption inhibition Inhibition of Growth enzyme->inhibition dna->inhibition membrane->inhibition death Cell Death inhibition->death

Caption: Proposed mechanism involving metal ion chelation.

References

The Role of 8-Iodoquinoline in the Synthesis of Novel Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – The versatile heterocyclic compound 8-iodoquinoline is emerging as a critical starting material in the synthesis of a diverse range of potent enzyme inhibitors. Its unique structural and electronic properties make it an ideal scaffold for the development of targeted therapeutics against various diseases, including cancer and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of this compound-based enzyme inhibitors.

Introduction

This compound, a derivative of quinoline, serves as a valuable building block in medicinal chemistry. The presence of the iodine atom at the 8-position provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the facile introduction of diverse aryl, heteroaryl, and alkynyl moieties, enabling the generation of large and structurally diverse libraries of potential enzyme inhibitors. The quinoline core itself is a recognized pharmacophore, known to interact with the active sites of numerous enzymes, particularly kinases and metalloenzymes.

Key Applications in Enzyme Inhibition

Derivatives of this compound have demonstrated significant inhibitory activity against several key enzyme families implicated in major diseases.

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many approved kinase inhibitors. By utilizing this compound as a precursor, novel compounds targeting critical signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways can be synthesized. These pathways are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.

  • Metalloenzyme Inhibitors: The nitrogen atom of the quinoline ring and adjacent functional groups can act as chelating agents for metal ions within the active sites of metalloenzymes. This property has been exploited to develop inhibitors for enzymes such as matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.

Data Presentation: Inhibitory Activities of 8-Substituted Quinoline Derivatives

The following tables summarize the inhibitory activities of representative enzyme inhibitors synthesized from 8-haloquinoline precursors.

Compound IDPrecursorTarget Enzyme(s)IC50 (nM)Reference
1 8-Bromo-isoquinolinonePI3Kα900[1]
2 8-Bromo-isoquinolinonemTOR1400[1]
3 6,8-Dibromo-tetrahydroquinolinehCA I310 - 12440[2]
4 6,8-Dibromo-tetrahydroquinolinehCA II920 - 12450[2]
5 6,8-Dibromo-tetrahydroquinolineAChE8560 - 27050[2]
6 Quinoxaline derivativeASK130.17[3]
7 Quinoline/Chalcone HybridPI3Kγ52[2]

Note: Data is compiled from studies on various 8-haloquinoline derivatives, which exhibit similar reactivity to this compound.

Experimental Protocols

Detailed methodologies for the synthesis of enzyme inhibitors from this compound are provided below, focusing on Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the synthesis of 8-arylquinolines, a class of compounds with potential as kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, JohnPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, Toluene)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.05 - 0.1 equiv) and ligand (0.1 - 0.2 equiv) under the inert atmosphere.

  • Add the anhydrous organic solvent and degassed water. The ratio of organic solvent to water is typically between 4:1 and 10:1.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 8-arylquinoline derivative.

Protocol 2: General Procedure for Sonogashira Cross-Coupling of this compound

This protocol outlines the synthesis of 8-alkynylquinolines, which can serve as scaffolds for various enzyme inhibitors, including metalloenzyme and kinase inhibitors.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (0.05 - 0.1 equiv), and the copper(I) salt (0.1 - 0.2 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to a slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-alkynylquinoline.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways often targeted by quinoline-based inhibitors and a general workflow for their synthesis.

G General Synthetic Workflow for 8-Substituted Quinoline Inhibitors cluster_start Starting Material cluster_coupling Cross-Coupling Reactions cluster_reagents Coupling Partners cluster_products Intermediate Scaffolds cluster_final Final Products This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling 8-Arylquinoline 8-Arylquinoline Suzuki Coupling->8-Arylquinoline 8-Alkynylquinoline 8-Alkynylquinoline Sonogashira Coupling->8-Alkynylquinoline Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Enzyme Inhibitors Enzyme Inhibitors 8-Arylquinoline->Enzyme Inhibitors 8-Alkynylquinoline->Enzyme Inhibitors

Caption: Synthetic workflow for 8-substituted quinoline inhibitors.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Ras_Raf_MEK_ERK_Pathway Ras/Raf/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

References

Application Notes and Protocols for Sonogashira Coupling with 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The Sonogashira coupling is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2]

This application note provides a detailed experimental setup and protocol for the Sonogashira coupling of 8-iodoquinoline with terminal alkynes. 8-Alkynylquinolines are important structural motifs in medicinal chemistry and materials science. As an aryl iodide, this compound is a highly reactive substrate for this transformation.[3]

Reaction Principle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylquinoline product and regenerates the palladium(0) catalyst.

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound is outlined below. This process involves the careful assembly of reactants under an inert atmosphere, followed by the reaction, workup, and purification of the final product.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine this compound, Pd catalyst, CuI, and base in a dry flask inert Establish inert atmosphere (Argon or Nitrogen) reagents->inert solvent Add anhydrous, degassed solvent inert->solvent alkyne Add terminal alkyne solvent->alkyne stir Stir at specified temperature alkyne->stir monitor Monitor progress by TLC or GC-MS stir->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous workup (e.g., wash with aq. NH4Cl and brine) filter->extract dry Dry organic phase (e.g., over Na2SO4 or MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Tabulated Quantitative Data

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, providing a comparative context for the reaction with this compound.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodotoluenePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100398
4-BromobenzonitrilePhenylacetyleneNS-MCM-41-Pd (0.01)1PPh₃/Et₃NToluene1001296[3]
4-BromoacetophenonePhenylacetyleneNS-MCM-41-Pd (0.01)1PPh₃/Et₃NToluene1001294[3]
1-Iodo-4-nitrobenzenePhenylacetyleneCatalyst 2 (1.2)N/AEt₃NH₂O60292[4]
Iodobenzene1-OctyneCatalyst 2 (1.2)N/AEt₃NH₂O60290[4]
2-IodothiophenePhenylacetylenePd(0) nanoparticlesN/AK₂CO₃DMF80--[5]
8-(Benzyloxy)-5-chloro-7-iodoquinolinePhenylacetylenePd-CuI-----Good

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound

This protocol describes a general method for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Flash chromatography setup

Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (5-10 mol%).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add the anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

    • Add the anhydrous amine base (e.g., triethylamine, 2-3 equiv) via syringe.

    • Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-100 °C).

    • Monitor the progress of the reaction by TLC or GC-MS until the starting material (this compound) is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite to remove the catalyst and other solids. Wash the Celite pad with the same organic solvent.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common eluent system is a gradient of ethyl acetate in hexanes. For basic quinoline products, it may be beneficial to add a small amount (0.1-1%) of triethylamine to the eluent to prevent streaking on the silica gel.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6][7][8][9]

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira coupling reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation product_complex [Ar-Pd(II)-C≡CR]L₂ transmetalation->product_complex product_complex->pd0 Reductive Elimination product 8-Alkynylquinoline (Ar-C≡CR) product_complex->product cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide Deprotonation base Base base->cu_acetylide cuI CuI cuI->cu_acetylide aryl_iodide This compound (Ar-I) aryl_iodide->pd_complex

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ. The formation of palladium black indicates catalyst decomposition.

    • Oxygen Contamination: The reaction is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

    • Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst. Use high-purity reagents.

    • Base Quality: The amine base should be anhydrous.

  • Formation of Side Products:

    • Glaser-Hay Coupling: Dimerization of the terminal alkyne is a common side reaction, especially in the presence of oxygen. Rigorous exclusion of air can minimize this.

    • Homocoupling of Aryl Halide: This can occur at higher temperatures.

  • Purification Issues:

    • Streaking on TLC/Column: The basic nitrogen of the quinoline ring can interact with the acidic silica gel. Adding a small amount of triethylamine to the eluent can mitigate this issue.

    • Product Decomposition: Some quinoline derivatives can be sensitive. Minimize exposure to acid and light, and consider purification at lower temperatures.

Conclusion

The Sonogashira coupling is a highly effective method for the synthesis of 8-alkynylquinolines from this compound. By carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere and using high-purity reagents, high yields of the desired products can be achieved. The provided protocols and troubleshooting guide offer a comprehensive resource for researchers employing this important transformation.

References

Application Notes and Protocols for the Iodination of 8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the selective iodination of 8-aminoquinoline, a critical starting material and directing group in organic synthesis and medicinal chemistry. The protocols outlined herein describe the regioselective synthesis of 5-iodo-8-aminoquinoline and 5,7-diiodo-8-aminoquinoline. These procedures are designed to offer reliable and reproducible methods for obtaining these valuable halogenated intermediates. This guide includes comprehensive, step-by-step experimental protocols, tabulated quantitative data for easy reference, and visual representations of the experimental workflows to ensure clarity and successful execution in a laboratory setting.

Introduction

8-Aminoquinoline and its derivatives are privileged scaffolds in drug discovery and development, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The introduction of iodine atoms into the 8-aminoquinoline core can significantly modulate the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Halogenated quinolines are also versatile intermediates for further functionalization through cross-coupling reactions. This document presents detailed protocols for the controlled iodination of 8-aminoquinoline at the C5 and C5/C7 positions.

Part 1: Regioselective Synthesis of 5-Iodo-8-aminoquinoline

The selective introduction of a single iodine atom at the C5 position of 8-aminoquinoline can be achieved through nickel-catalyzed C-H activation using molecular iodine. This method offers high regioselectivity and employs readily available reagents.

Experimental Protocol: Ni-Catalyzed C5 Iodination[1][2]

This protocol is based on the principle of nickel-catalyzed C-H functionalization.

Materials:

  • 8-Aminoquinoline

  • Molecular Iodine (I₂)

  • Nickel(II) catalyst (e.g., Ni(OAc)₂ or a similar Ni(II) source mentioned in related C-H functionalization literature)

  • Appropriate solvent (e.g., a non-polar aprotic solvent like 1,2-dichloroethane or a polar aprotic solvent like DMF, as is common for such reactions)

  • Base (if required by the specific catalytic cycle, e.g., NaOAc or K₂CO₃)

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, saturated sodium thiosulfate solution)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 8-aminoquinoline (1.0 mmol), the Nickel(II) catalyst (5-10 mol%), and any solid base or additives.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add molecular iodine (1.1-1.5 equivalents) to the flask under the inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,2-dichloroethane or DMF) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically between 80-120 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 5-iodo-8-aminoquinoline.

Quantitative Data Summary: Ni-Catalyzed C5 Iodination
ParameterValue
8-Aminoquinoline1.0 mmol
Molecular Iodine (I₂)1.1 - 1.5 equiv.
Nickel(II) Catalyst5 - 10 mol%
Temperature80 - 120 °C
Reaction Time12 - 24 h
Typical YieldModerate to Good

Note: The exact yield will depend on the specific Nickel(II) catalyst and reaction conditions employed, which should be optimized.

Experimental Workflow: Ni-Catalyzed C5 Iodination

G Workflow for Ni-Catalyzed C5 Iodination cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add 8-aminoquinoline, Ni(II) catalyst, and base to a Schlenk flask prep2 Establish inert atmosphere (Ar/N₂) prep1->prep2 prep3 Add molecular iodine and anhydrous solvent prep2->prep3 react1 Heat and stir reaction mixture (80-120 °C) prep3->react1 react2 Monitor progress by TLC react1->react2 workup1 Cool to room temperature and quench with Na₂S₂O₃ react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, concentrate, and purify by column chromatography workup2->workup3 end end workup3->end 5-Iodo-8-aminoquinoline

Caption: Workflow for the Ni-catalyzed C5 iodination of 8-aminoquinoline.

Part 2: Synthesis of 5,7-Diiodo-8-aminoquinoline

Experimental Protocol: Di-iodination (Adapted from 8-Hydroxyquinoline Iodination)[3]

This protocol is an adaptation of the established procedure for the di-iodination of 8-hydroxyquinoline and may require optimization for the 8-aminoquinoline substrate.

Materials:

  • 8-Aminoquinoline

  • Iodine monochloride (ICl) or a mixture of Potassium Iodide (KI) and Potassium Iodate (KIO₃)

  • Base (e.g., sodium bicarbonate or sodium hydroxide solution)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Solvents for workup and purification (e.g., ethyl acetate, saturated sodium thiosulfate solution)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 8-aminoquinoline (1.0 mmol) in a suitable solvent (e.g., a mixture of ethanol and water).

  • Iodinating Agent Preparation: If using KI/KIO₃, prepare an aqueous solution of potassium iodide (2.2 mmol) and potassium iodate (0.44 mmol).

  • Reaction: Slowly add the iodinating agent (either ICl or the KI/KIO₃ solution) to the solution of 8-aminoquinoline with vigorous stirring at room temperature. The reaction is typically rapid.

  • Neutralization: After the addition is complete, continue stirring for a short period (e.g., 30 minutes). If the reaction mixture is acidic, neutralize it with a base such as a saturated sodium bicarbonate solution until a precipitate forms.

  • Workup: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water.

  • Decolorization: If the product is colored due to excess iodine, it can be washed with a dilute solution of sodium thiosulfate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield 5,7-diiodo-8-aminoquinoline.

Quantitative Data Summary: Di-iodination
ParameterValue
8-Aminoquinoline1.0 mmol
Iodinating AgentICl or KI/KIO₃
Equivalents of Iodine Source> 2.0 equiv.
TemperatureRoom Temperature
Reaction Time< 1 hour
Typical YieldModerate to Good (requires optimization)

Experimental Workflow: Di-iodination

G Workflow for the Di-iodination of 8-Aminoquinoline cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Dissolve 8-aminoquinoline in a suitable solvent prep2 Prepare the iodinating agent (e.g., KI/KIO₃ solution) prep1->prep2 react1 Slowly add the iodinating agent to the 8-aminoquinoline solution with stirring prep2->react1 react2 Neutralize with base to precipitate the product react1->react2 workup1 Collect the precipitate by vacuum filtration react2->workup1 workup2 Wash with cold water and dilute Na₂S₂O₃ if necessary workup1->workup2 workup3 Purify by recrystallization or column chromatography workup2->workup3 end end workup3->end 5,7-Diiodo-8-aminoquinoline

Caption: Workflow for the di-iodination of 8-aminoquinoline.

Conclusion

The protocols provided in this document offer a comprehensive guide for the synthesis of mono- and di-iodinated 8-aminoquinoline derivatives. The nickel-catalyzed C5 iodination is a modern and selective method for preparing 5-iodo-8-aminoquinoline. The adapted di-iodination protocol provides a viable route to 5,7-diiodo-8-aminoquinoline, which can be further optimized for improved yields. These iodinated products are valuable building blocks for the development of novel pharmaceuticals and functional materials. It is recommended that all reactions be performed by trained personnel in a well-ventilated fume hood, adhering to all standard laboratory safety procedures.

Utilizing 8-Iodoquinoline in the Development of Fluorescent Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline is a versatile heterocyclic building block that serves as a key precursor in the synthesis of a wide array of fluorescent sensors. The strategic placement of the iodine atom at the 8-position of the quinoline ring provides a reactive handle for introducing various fluorophores and recognition moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the rational design of chemosensors tailored for the detection of specific analytes, including metal ions and other biologically relevant molecules.

The quinoline core itself possesses inherent fluorescence properties and the ability to chelate with metal ions, making its derivatives particularly well-suited for sensor applications. Upon coordination with a target analyte, the photophysical properties of these sensors, such as fluorescence intensity and emission wavelength, can be significantly altered. This change in fluorescence provides a detectable signal for qualitative and quantitative analysis. The primary signaling mechanisms involved include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Internal Charge Transfer (ICT).

This document provides detailed application notes and experimental protocols for the synthesis and utilization of a fluorescent sensor for zinc ions (Zn²⁺) derived from this compound.

Application: Fluorescent Detection of Zinc Ions (Zn²⁺)

Zinc is an essential trace element involved in numerous fundamental biological processes. The development of selective and sensitive fluorescent probes for Zn²⁺ is crucial for understanding its physiological and pathological roles. 8-Aminoquinoline derivatives have shown great promise as fluorescent sensors for Zn²⁺ due to their fast reactivity, good selectivity, and biocompatibility.[1][2][3]

One effective strategy involves the synthesis of sensors that combine the metal-chelating ability of the quinoline moiety with the bright fluorescence of a pyrene unit. The resulting compound, for instance, (E)-2-((pyren-1-ylmethylene)amino)-N-(quinolin-8-yl)acetamide (Py2), can exhibit a selective fluorescent response to Zn²⁺.[4]

Signaling Pathway

The sensing mechanism of many quinoline-based fluorescent probes for metal ions relies on the modulation of intramolecular charge transfer (ICT) or the inhibition of photoinduced electron transfer (PET) upon metal ion binding. In the free sensor molecule, the fluorescence may be quenched. Upon chelation with a metal ion like Zn²⁺, the conformational rigidity of the molecule increases, and the electron transfer processes are altered, leading to a significant enhancement in fluorescence emission.

G cluster_0 Free Sensor State cluster_1 Analyte Binding cluster_2 Sensor-Analyte Complex State Free_Sensor This compound Derivative (Low Fluorescence) Quenching Intramolecular Processes (e.g., PET, ICT) Free_Sensor->Quenching Excitation Analyte Target Analyte (e.g., Zn²⁺) Free_Sensor->Analyte Complex Sensor-Analyte Complex (High Fluorescence) Analyte->Complex Chelation Emission Enhanced Fluorescence Emission Complex->Emission Excitation G Start Start Dissolve_Reactants Dissolve 8-aminoquinoline derivative and pyrene-1-carbaldehyde in Ethanol Start->Dissolve_Reactants Mix Mix Solutions Dissolve_Reactants->Mix Reflux Reflux Reaction Mixture Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash_Dry Wash with Cold Ethanol and Dry Filter->Wash_Dry End End Wash_Dry->End

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 8-Iodoquinoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of metal complexes featuring 8-Iodoquinoline as a ligand. This compound acts as a bidentate ligand, coordinating to metal centers through its nitrogen and iodine atoms. The procedures outlined are based on established methodologies and are intended to serve as a guide for the preparation of novel metal-based compounds for various research applications, including materials science and drug development.

Introduction

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a range of soft metal ions. The resulting metal complexes often exhibit unique structural and electronic properties. The coordination typically occurs in a κN, κI fashion, where both the nitrogen of the quinoline ring and the iodine atom participate in binding to the metal center.[1][2] The synthesis of these complexes is generally straightforward, often involving the direct reaction of this compound with a suitable metal salt in an appropriate solvent, leading to the precipitation of the desired product.[1][2]

Experimental Protocols

General Protocol for the Synthesis of Metal Complexes with this compound

This general procedure can be adapted for the synthesis of various metal complexes with this compound. The choice of solvent and reaction conditions may need to be optimized depending on the specific metal salt used.

Materials:

  • This compound

  • Metal Salt (e.g., CuCl, Ag(OTf), PdCl₂, HgCl₂)

  • Anhydrous solvent (e.g., Acetonitrile, Toluene, Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware (Schlenk flasks, condensers, etc.)

  • Magnetic stirrer and heating plate

  • Filtration apparatus (e.g., Büchner funnel or cannula)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ligand Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (typically 1 molar equivalent) in an appropriate anhydrous solvent.

  • Metal Salt Solution Preparation: In a separate Schlenk flask, dissolve the metal salt (typically 1 molar equivalent) in the same or a compatible anhydrous solvent.

  • Reaction: Slowly add the metal salt solution to the stirred this compound solution at room temperature. The formation of a precipitate is often observed.[1][2]

  • Reaction Time: Stir the reaction mixture at room temperature for a specified period, which can range from a few hours to overnight.

  • Isolation of the Product: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with the reaction solvent and then with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • Drying: Dry the isolated complex under vacuum.

Specific Protocol: Synthesis of [Ag(this compound)(OTf)]

This protocol details the synthesis of a silver(I) complex with this compound.[1]

Materials:

  • This compound (255 mg, 1.0 mmol)

  • Silver trifluoromethanesulfonate (Ag(OTf)) (257 mg, 1.0 mmol)

  • Acetonitrile (5 mL)

  • Toluene (5 mL)

  • Dichloromethane

  • 20 mL vial

  • Magnetic stirrer

  • Aluminum foil

Procedure:

  • Dissolve Ag(OTf) (257 mg, 1.0 mmol) in 5 mL of acetonitrile in a 20 mL vial.

  • In a separate container, prepare a solution of this compound (255 mg, 1.0 mmol) in 5 mL of toluene.

  • Add the this compound solution to the silver triflate solution.

  • Wrap the vial completely with aluminum foil to protect it from light.

  • Stir the mixture overnight at room temperature.

  • Remove the solvent in vacuo.

  • Extract the product with dichloromethane.

  • Crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of representative metal complexes with this compound.

Metal PrecursorLigandLigand:Metal RatioSolvent(s)TemperatureReaction TimeYield (%)Reference
Ag(OTf)This compound1:1Acetonitrile/TolueneRoom Temp.Overnight89[1]
CuClThis compound1:1AcetonitrileNot SpecifiedNot Specified85[2]

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of metal complexes with this compound.

G A Dissolve this compound in Anhydrous Solvent C Combine Solutions under Inert Atmosphere A->C B Dissolve Metal Salt in Anhydrous Solvent B->C D Stir at Room Temperature (or Heat if Necessary) C->D E Precipitation of Complex D->E F Isolate Complex by Filtration E->F G Wash with Solvents F->G H Dry under Vacuum G->H I Characterization (e.g., XRD, EA) H->I

Caption: General workflow for the synthesis of metal complexes with this compound.

Notes on Characterization

The synthesized complexes are often poorly soluble in common organic solvents such as alkanes, toluene, chloroform, tetrahydrofuran, dichloromethane, or acetonitrile.[2] While they may dissolve in dimethyl sulfoxide (DMSO), this can lead to dissociation of the complex into the solvated metal ion and free this compound.[2] Therefore, solid-state characterization techniques are crucial.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation of these complexes.[1]

  • Elemental Analysis: Used to confirm the empirical formula of the synthesized complex.[1]

  • Melting Point: Can be used to assess the purity of the product.

  • Infrared (IR) Spectroscopy: Can provide information about the coordination of the ligand to the metal center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to poor solubility and potential dissociation, obtaining meaningful NMR data in solution can be challenging.[2]

References

Application Notes and Protocols for the Analytical Detection of 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 8-Iodoquinoline in various sample matrices. The following protocols are based on established analytical techniques for quinoline and its halogenated derivatives. While specific performance data for this compound may require method validation, these protocols offer a robust starting point for its analysis.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds. This section details a reverse-phase HPLC (RP-HPLC) method adaptable for the analysis of this compound.

Quantitative Data Summary for Related Compounds

The following table summarizes the quantitative performance of HPLC methods for compounds structurally similar to this compound. This data can be used as a benchmark when developing and validating a method for this compound.

AnalyteLinearity RangeRecovery (%)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
5,7-diiodo-8-hydroxyquinoline30-150% of label claim≥ 98%0.73%Not ReportedNot Reported[1]
Iodochlorhydroxyquin30-150% of label claim≥ 98%1.17%Not ReportedNot Reported[1]
DiiodohydroxyquinolineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is adapted from methods developed for other halogenated hydroxyquinolines.[1][3]

a. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol or the mobile phase) and sonicate for 15 minutes to dissolve the active ingredient.

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Biological Fluids (e.g., Plasma) - Requires further optimization and validation:

    • Protein Precipitation: To 1 mL of plasma, add 3 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.

b. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. A phenyl-silica column can also be effective.[1]

  • Mobile Phase: A mixture of Acetonitrile:Methanol:Water (e.g., 30:20:50, v/v/v) containing 0.001 M NiCl₂ or an acidic modifier like 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 273 nm[1]

c. Analysis Procedure:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Tablet, Plasma) Dissolution Dissolution/Extraction (Methanol/Acetonitrile) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (273 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification Result Result (Concentration) Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This method is adaptable for the analysis of this compound, particularly for trace-level detection.

Quantitative Data Summary for Related Compounds

The following table summarizes the quantitative performance of a GC-MS method for a related compound.

AnalyteLinearity Range (mg/L)Recovery (%)Precision (RSD %)Limit of Detection (mg/kg)Reference
Quinoline0.1 - 1.082.9 - 92.01.4 - 3.80.1[4]
Experimental Protocol: GC-MS Analysis of this compound

This protocol is adapted from a method for the analysis of chlorinated quinolines.[5]

a. Sample Preparation:

  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent such as toluene or dichloromethane. Prepare working standards by serial dilution.

  • Sample Extraction:

    • For solid samples, use ultrasonic extraction with toluene.

    • For liquid samples, a liquid-liquid extraction with a non-polar solvent may be appropriate.

    • The extract should be filtered through a 0.45 µm filter membrane prior to analysis.

b. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or a trifluoropropyl silicone (QF-1) column is recommended.[4][5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 90 °C, hold for 2 minutes.

    • Ramp to 260 °C at a rate of 20 °C/min.

    • Hold at 260 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-300

    • Selected Ion Monitoring (SIM) ions for this compound (predicted): m/z 255 (molecular ion), 128, 101.

c. Analysis Procedure:

  • Inject the prepared standards to establish a calibration curve.

  • Inject the prepared sample extracts.

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the amount of this compound using the calibration curve based on the peak area of a characteristic ion.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction (e.g., Toluene) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection GC Injection Filtration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan or SIM) Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Mass Spectrum Identification TIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.

Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound

This protocol is based on general spectrophotometric methods for quinoline derivatives.

a. Sample Preparation:

  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent (e.g., ethanol or methanol). Prepare a series of working standards by diluting the stock solution with the same solvent.

  • Sample Solution: Prepare a solution of the sample in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve. Filtration may be necessary for samples with particulate matter.

b. Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol or Methanol.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound. Based on related compounds, the λmax is expected to be in the UV region.

  • Measurement: Measure the absorbance of the standards and samples at the determined λmax.

c. Analysis Procedure:

  • Generate a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.

Logical Relationship: UV-Vis Spectrophotometry

UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standard Prepare Standard Solutions Measure_Std Measure Absorbance of Standards Standard->Measure_Std Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Sample->Measure_Sample Scan Determine λmax Scan->Measure_Std Scan->Measure_Sample Calibration Generate Calibration Curve Measure_Std->Calibration Calculation Calculate Sample Concentration Measure_Sample->Calculation Calibration->Calculation Result Final Concentration Calculation->Result

Caption: Logical flow for the UV-Vis spectrophotometric analysis.

References

Troubleshooting & Optimization

Technical Support Center: 8-Iodoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Iodoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include the Sandmeyer reaction starting from 8-aminoquinoline, direct electrophilic iodination of quinoline under strongly acidic conditions, and Finkelstein-type halogen exchange reactions from 8-bromo or 8-chloroquinoline.[1][2][3] The Sandmeyer reaction is often preferred for its high regioselectivity for the 8-position.[2][4]

Q2: My overall yield is consistently low. What general factors should I investigate first?

A2: Low yields can stem from several common errors unrelated to the specific reaction chemistry. Before modifying the core protocol, verify the following:

  • Purity of Reagents: Ensure the purity of your starting materials, especially the quinoline or 8-aminoquinoline.[5] Impurities can lead to side reactions or inhibit the catalyst.

  • Solvent Quality: Use anhydrous solvents where necessary, as water can quench reagents or interfere with catalytic cycles.[6][7]

  • Reaction Setup: Ensure all glassware is thoroughly dried to prevent moisture contamination.[5]

  • Temperature Control: Maintain the specified reaction temperature, as deviations can lead to product decomposition or the formation of byproducts.[6][8]

  • Workup and Purification: Significant product loss can occur during extraction, drying, and chromatography steps. Ensure proper phase separation, thoroughly rinse drying agents, and choose an appropriate purification method.[5]

Q3: Are there specific safety concerns associated with this compound synthesis?

A3: Yes. The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when isolated in a dry state.[9][10] It is crucial to keep them in solution and at low temperatures. Reactions like the Skraup synthesis (a method to produce the quinoline backbone) are notoriously exothermic and require careful temperature control and the use of moderators like ferrous sulfate.[6][8] Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

This section addresses specific issues encountered during the most common syntheses of this compound.

Method 1: Sandmeyer Reaction from 8-Aminoquinoline

The Sandmeyer reaction is a two-step process involving the diazotization of 8-aminoquinoline followed by the introduction of iodine.[11]

Q: My diazotization step seems incomplete, leading to low yields. How can I improve it?

A: Incomplete diazotization is a common issue. Key factors to check are:

  • Temperature: The reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) must be kept cold, typically between 0-5 °C.[9] Higher temperatures cause the unstable diazonium salt to decompose prematurely.

  • Acid Concentration: A sufficient excess of strong acid (like HCl or H₂SO₄) is necessary to fully protonate the 8-aminoquinoline and generate nitrous acid.[9]

  • Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the cooled amine solution to maintain temperature control and prevent localized buildup of nitrous acid, which can decompose.[5]

Q: During the addition of the iodide salt (e.g., KI), I observe significant formation of dark, tarry byproducts instead of the desired this compound. What's happening?

A: Tar formation often results from side reactions of the diazonium salt or aryl radical intermediates.[8]

  • Copper(I) Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts (e.g., CuI).[4][11] The absence or impurity of the catalyst can hinder the desired radical-nucleophilic aromatic substitution, allowing alternative decomposition pathways to dominate.

  • Neutralization: Ensure the diazonium salt solution is properly neutralized before or during the addition of the iodide reagent, as pH can influence side reactions.

  • Purity of 8-Aminoquinoline: The starting 8-aminoquinoline should be pure. It can be prepared by reducing 8-nitroquinoline.[12] Impurities from this prior step can interfere.

Method 2: Direct Iodination of Quinoline in Sulfuric Acid

This method involves the electrophilic iodination of quinoline using iodine in the presence of silver sulfate and concentrated sulfuric acid, which generates a highly reactive iodinating agent.[1] This typically produces a mixture of 5-iodo and 8-iodo isomers.[1]

Q: The yield of this compound is low, and I'm getting a large proportion of the 5-Iodoquinoline isomer. How can I improve the regioselectivity?

A: In strongly acidic media, substitution occurs on the protonated quinolinium cation, directing iodination to the 5- and 8-positions.[1] The ratio of these isomers is sensitive to reaction conditions.

  • Temperature: This reaction requires high temperatures (150-200 °C).[1] Optimizing the temperature within this range may slightly alter the isomer ratio.

  • Stoichiometry: The ratio of quinoline to iodine and silver sulfate is critical. Using an excess of quinoline tends to favor mono-iodination, while an excess of the iodinating reagents promotes the formation of 5,8-diiodoquinoline.[1]

Q: The reaction mixture becomes a thick, unmanageable tar, making workup and purification difficult. How can I prevent this?

A: High temperatures and strong acids can cause polymerization and charring.[8]

  • Controlled Addition: Add the iodine in small portions over time with thorough shaking or stirring to control the reaction rate and heat generation.[1]

  • Workup Procedure: After the reaction, the mixture must be cooled and carefully poured into a large volume of ice-cold water or a solution of sodium sulfite to dilute the acid and remove excess iodine before basification.[1]

Data Presentation

Table 1: Effect of Sulfuric Acid Concentration on Direct Iodination of Quinoline

This table summarizes the yields of different iodinated products when reacting quinoline with iodine and silver sulfate in sulfuric acid of varying concentrations. This illustrates how reaction conditions affect product distribution.

H₂SO₄ Concentration (%)This compound Yield (%)5-Iodoquinoline Yield (%)5,8-Diiodoquinoline Yield (%)Reference
98182035[1]
90151825[1]
80101215[1]

Data is approximated from qualitative descriptions and isolated product amounts reported in the source.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the established Sandmeyer reaction of 8-aminoquinoline.[2][4]

  • Diazotization:

    • In a flask equipped with a stirrer and thermometer, dissolve 8-aminoquinoline (1 eq.) in a solution of dilute hydrochloric acid or sulfuric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 20-30 minutes after addition is complete.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq.) and copper(I) iodide (CuI, 0.1 eq.) in water.

    • Slowly add the cold diazonium salt solution from step 1 to the potassium iodide solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture and make it basic by adding an appropriate base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with sodium thiosulfate solution to remove any residual iodine, then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or distillation. The product can also be purified via its picrate derivative.[1]

Protocol 2: Direct Iodination of Quinoline

This protocol is adapted from the direct iodination method in strongly acidic media.[1]

  • Reaction Setup:

    • In a round-bottom flask, dissolve quinoline (1 eq.) and silver sulfate (Ag₂SO₄, ~0.7 eq.) in concentrated (98%) sulfuric acid.

    • Heat the mixture to 150-200 °C with vigorous stirring.

  • Iodine Addition:

    • Gradually add powdered iodine (I₂, ~0.7 eq. relative to silver sulfate) in small portions to the hot solution over approximately one hour. Maintain thorough mixing throughout the addition.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture and filter off the silver iodide precipitate.

    • Carefully pour the filtrate into a beaker containing crushed ice and a solution of sodium sulfite to quench excess iodine.

    • Basify the solution with a strong base (e.g., NaOH) and extract with an ether or other suitable organic solvent.

    • The different isomers (5-iodo, 8-iodo, and 5,8-diiodo) must be separated from the crude extract, typically by fractional distillation or column chromatography. The impure this compound can be purified via its picrate or methiodide derivative.[1]

Visualizations

General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving low-yield issues in a chemical synthesis.

G start Low Yield Observed reagents Step 1: Verify Reagents - Purity (NMR/GC-MS) - Stoichiometry - Anhydrous? start->reagents conditions Step 2: Check Conditions - Temperature Control? - Reaction Time? - Inert Atmosphere? reagents->conditions Reagents OK workup Step 3: Review Workup - Product Loss During  Extraction/Washing? - Incomplete Quenching? conditions->workup Conditions OK purification Step 4: Optimize Purification - Column Overloading? - Product Decomposition  on Silica? - Distillation Issues? workup->purification Workup OK optimize Step 5: Modify Protocol - Change Catalyst/Solvent - Adjust Reagent Ratios - Modify Temperature purification->optimize Purification OK success Yield Improved optimize->success

Caption: General troubleshooting workflow for low-yield synthesis.

Sandmeyer Reaction Workflow for this compound

This diagram illustrates the key stages and critical parameters of the Sandmeyer reaction for synthesizing this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Step 3: Workup & Purification A 8-Aminoquinoline + Strong Acid (HCl) B Add NaNO2 (aq) CRITICAL: 0-5 °C A->B C 8-Quinolinediazonium Chloride (in situ) B->C E Add Diazonium Salt Observe N2 Evolution C->E Transfer cold D Solution of KI + CuI (catalyst) D->E F Crude this compound E->F G Basify & Extract F->G H Column Chromatography or Distillation G->H I Pure this compound H->I

References

Technical Support Center: Troubleshooting Low Reactivity in 8-Iodoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of 8-iodoquinoline in palladium-catalyzed cross-coupling reactions.

I. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?

A1: Low reactivity of this compound is a known challenge and can be attributed to a combination of steric and electronic factors. The primary reasons for low or no conversion are often related to inefficient oxidative addition, catalyst deactivation, or suboptimal reaction conditions.

  • Steric Hindrance: The iodine atom at the C8 position is sterically hindered by the peri-hydrogen at the C7 position. This steric bulk can impede the approach of the palladium catalyst, making the initial oxidative addition step of the catalytic cycle more difficult.[1]

  • Catalyst Inhibition by Chelation: The nitrogen atom in the quinoline ring can act as a coordinating ligand for the palladium catalyst. This chelation can lead to the formation of stable, less reactive palladium complexes, thereby inhibiting the catalytic cycle.

  • Catalyst Deactivation: The palladium catalyst can be susceptible to deactivation through aggregation into inactive palladium black, especially at elevated temperatures, or by oxidation of the active Pd(0) species.[2]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs to be tailored for this specific substrate.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), which are known to facilitate challenging cross-coupling reactions.[3]

    • Consider using N-heterocyclic carbene (NHC) ligands, which can be effective for sterically hindered substrates.

    • Utilize a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to ensure a sufficient concentration of the active catalyst from the start.[2]

  • Base and Solvent Optimization:

    • For Suzuki reactions, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[3]

    • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typically required.[3]

    • Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Suzuki reactions, a mixture of an organic solvent and water is often necessary to dissolve the inorganic base.[3]

  • Temperature Adjustment:

    • Gradually increase the reaction temperature in 10-20 °C increments to overcome the activation energy barrier for oxidative addition. However, monitor the reaction closely for signs of decomposition (e.g., formation of palladium black).[2]

Q2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common issue when the desired cross-coupling pathway is slow. Key side reactions include homocoupling and hydrodeiodination.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions). It is often promoted by the presence of oxygen.

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]

  • Hydrodeiodination (Protodeiodination): This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of quinoline. This can occur in the presence of a hydride source.

    • Solution: Use anhydrous solvents and bases. Avoid alcoholic solvents if possible, as they can be a source of hydrides. Optimizing the ligand and base combination can also help to ensure the cross-coupling reaction outcompetes this side reaction.[3]

  • Palladium Black Formation: The appearance of a black precipitate indicates catalyst decomposition.

    • Solution: Lower the reaction temperature, ensure the use of high-purity reagents and solvents, and maintain an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphine ligands).[2]

II. Frequently Asked Questions (FAQs)

Q1: Why is this compound a particularly challenging substrate for cross-coupling reactions?

A1: The low reactivity of this compound stems from two main factors:

  • Steric Hindrance: The iodine at the C8 position is crowded by the hydrogen atom at the C7 position (the peri-hydrogen), which can physically block the bulky palladium catalyst from accessing the C-I bond for oxidative addition.[1]

  • Electronic Effects and Chelation: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This can lead to the formation of a stable five-membered ring chelate, which can deactivate the catalyst or hinder the subsequent steps of the catalytic cycle.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?

A2: Based on successful couplings of similar quinoline derivatives, a good starting point for a Suzuki-Miyaura reaction would be:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) with a bulky, electron-rich ligand like SPhos or XPhos (4-10 mol%).

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A mixture of an aprotic polar solvent and water, such as dioxane/water (10:1) or toluene/water (10:1).

  • Temperature: Start at 80-100 °C and increase if necessary.

  • Atmosphere: Strictly inert (argon or nitrogen).

Q3: Can I use microwave irradiation to improve the reaction yield?

A3: Yes, microwave-assisted synthesis can be a very effective technique to accelerate slow reactions and improve yields for challenging substrates like this compound. The rapid and efficient heating can help overcome the activation barriers. However, it is important to carefully screen the conditions, as the high temperatures can also lead to the decomposition of the substrate, product, or catalyst.

III. Data Presentation

Table 1: Recommended Conditions for Cross-Coupling of this compound

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Dioxane/H₂O80-110
Heck Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N (2-3)DMF or DMAc100-140
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XPhos (2-6)NaOtBu (1.5-2)Toluene or Dioxane90-120
Sonogashira PdCl₂(PPh₃)₂ (1-3)-Et₃N (2-3)THF or DMFRT - 60
CuI (2-5)

Note: These are suggested starting conditions and may require further optimization for specific coupling partners.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask, add the aryl boronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add this compound (1.0 equiv.).

  • Add the degassed solvent system (e.g., toluene/water, 10:1 v/v).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

  • To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and copper(I) iodide (CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF or DMF).

  • Add the base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Visualizations

Troubleshooting_Workflow start Low Reactivity of This compound check_catalyst 1. Catalyst System start->check_catalyst check_conditions 2. Reaction Conditions start->check_conditions check_side_reactions 3. Side Reactions start->check_side_reactions catalyst_deactivation Catalyst Deactivation? (e.g., Pd black) check_catalyst->catalyst_deactivation Check for ligand_issue Inefficient Ligand? check_catalyst->ligand_issue Evaluate base_solvent_issue Suboptimal Base/Solvent? check_conditions->base_solvent_issue Evaluate temp_issue Temperature Too Low? check_conditions->temp_issue Evaluate homocoupling Homocoupling? check_side_reactions->homocoupling Check for hydrodeiodination Hydrodeiodination? check_side_reactions->hydrodeiodination Check for solution_catalyst Use fresh catalyst Use bulky, e--rich ligands Consider pre-catalyst catalyst_deactivation->solution_catalyst Solution solution_ligand Screen bulky ligands (e.g., Buchwald type) ligand_issue->solution_ligand Solution solution_base_solvent Screen stronger bases Optimize solvent system base_solvent_issue->solution_base_solvent Solution solution_temp Increase temperature incrementally temp_issue->solution_temp Solution solution_homocoupling Rigorous degassing Inert atmosphere homocoupling->solution_homocoupling Solution solution_hydrodeiodination Use anhydrous reagents Avoid protic solvents hydrodeiodination->solution_hydrodeiodination Solution

Caption: Troubleshooting workflow for low reactivity in this compound cross-coupling.

Reactivity_Factors substrate This compound steric_hindrance Steric Hindrance (peri H-atom) substrate->steric_hindrance exhibits chelation Catalyst Chelation (N-atom coordination) substrate->chelation can cause low_reactivity Low Reactivity steric_hindrance->low_reactivity leads to chelation->low_reactivity leads to

Caption: Key factors contributing to the low reactivity of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 8-iodoquinoline in organic solvents. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in some organic solvents?

A1: The solubility of this compound, like other quinoline derivatives, is influenced by its rigid, aromatic structure. This planarity contributes to strong intermolecular interactions in the solid state, specifically high crystal lattice energy. Overcoming this energy to dissolve the compound in a solvent can be challenging. The presence of the iodine atom, being large and nonpolar, can further affect its interaction with different solvents.

Q2: What are the initial steps I should take if I'm facing solubility issues with this compound?

A2: Start by assessing the polarity of your chosen solvent. Quinoline itself is soluble in many organic solvents.[1][2] For this compound, begin with common polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and polar protic solvents like ethanol and methanol. Gentle heating or sonication can also be employed to facilitate dissolution. If these initial steps fail, a more systematic approach involving solubility enhancement techniques may be necessary.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, co-solvency is a widely used and effective technique. By mixing a primary solvent in which this compound has low solubility with a miscible co-solvent in which it is more soluble, the overall polarity of the solvent system can be adjusted to favor dissolution. For instance, adding a small percentage of DMSO or DMF to a less effective solvent can significantly enhance solubility.

Q4: Is salt formation a viable strategy for this compound?

A4: Salt formation is a powerful method for increasing the solubility of basic compounds.[3] Since this compound is a weak base due to the nitrogen atom in the quinoline ring, it can be reacted with an acid to form a more soluble salt. The choice of the acid (counter-ion) is crucial and can significantly impact the solubility and stability of the resulting salt.

Q5: How can cyclodextrins help in solubilizing this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate nonpolar molecules, like this compound, within their cavity, forming an inclusion complex. This complex has improved apparent aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

dot

Troubleshooting_Solubility cluster_Start Initial Observation cluster_Tier1 Tier 1: Initial Steps cluster_Tier2 Tier 2: Formulation Strategies cluster_Outcome Outcome start Poor solubility of This compound observed solvent_selection Select Appropriate Solvent (e.g., DMSO, DMF, Ethanol) start->solvent_selection Start Here heating_sonication Apply Gentle Heating or Sonication solvent_selection->heating_sonication If solubility is still low co_solvency Use a Co-solvent System heating_sonication->co_solvency If precipitation occurs upon cooling or dilution success Solubility Achieved heating_sonication->success If successful salt_formation Attempt Salt Formation co_solvency->salt_formation If co-solvents are not suitable for the application co_solvency->success If successful cyclodextrins Utilize Cyclodextrin Inclusion Complexation salt_formation->cyclodextrins If salt formation is unsuccessful or impractical salt_formation->success If a stable, soluble salt is formed cyclodextrins->success If a soluble inclusion complex is formed failure Consult Further/ Consider Structural Modification cyclodextrins->failure If all methods fail

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Problem Possible Cause Recommended Solution
Precipitation upon cooling after heating The compound has low solubility at room temperature, and heating only temporarily increases it.Consider using a co-solvent system to maintain solubility at ambient temperatures.
Incomplete dissolution even with heating and sonication in a chosen solvent The intrinsic solubility of this compound in that specific solvent is very low.Change to a solvent with a more suitable polarity. Polar aprotic solvents like DMSO and DMF are often good starting points.
Precipitation when an aqueous solution is added to an organic stock solution The final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic this compound.Increase the proportion of the organic co-solvent in the final mixture, if compatible with the experimental conditions. Alternatively, explore cyclodextrin complexation to improve aqueous compatibility.
Difficulty in forming a stable salt The selected acid may not be appropriate, or the reaction conditions are not optimal.Screen a variety of pharmaceutically acceptable acids with different pKa values. Optimize the solvent for the salt formation reaction; a solvent that dissolves the free base but not the salt is ideal for isolating the salt by precipitation.
Low efficiency of cyclodextrin complexation The type or concentration of cyclodextrin may not be optimal for this compound.Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and vary the molar ratio of this compound to cyclodextrin.

Data Presentation

Solvent Chemical Class Estimated Solubility of this compound Notes
Dimethyl Sulfoxide (DMSO) Polar AproticHighCommonly used for preparing stock solutions.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, a good solvent for many organic compounds.
Ethanol Polar ProticModerate to High8-Hydroxyquinoline is freely soluble in ethanol.[4]
Methanol Polar ProticModerateGenerally a good solvent for polar organic molecules.
Acetone Polar AproticModerate to High8-Hydroxyquinoline is freely soluble in acetone.[4]
Acetonitrile Polar AproticModerateA common solvent in chromatography and synthesis.
Chloroform NonpolarModerate to High8-Hydroxyquinoline is freely soluble in chloroform.[4]
Toluene NonpolarLow to ModerateSolubility is expected to be lower than in polar solvents.

Experimental Protocols

Protocol for Determining Solubility in Organic Solvents

This protocol outlines a general procedure to experimentally determine the solubility of this compound in a chosen organic solvent.

dot

Protocol_Solubility_Determination prep Prepare a saturated solution: Add excess this compound to the solvent. equilibrate Equilibrate the solution: Stir or shake at a constant temperature for 24-48h. prep->equilibrate separate Separate the solid and liquid phases: Centrifuge or filter the solution. equilibrate->separate quantify Quantify the dissolved compound: Analyze the supernatant/filtrate (e.g., by UV-Vis or HPLC). separate->quantify calculate Calculate the solubility: Determine the concentration from a calibration curve. quantify->calculate

Caption: Workflow for experimental solubility determination.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid this compound remains.

  • Separate the undissolved solid by centrifuging the sample at a high speed and carefully collecting the supernatant, or by filtering the solution through a suitable syringe filter (e.g., 0.22 µm).

  • Prepare a series of dilutions of the clear supernatant/filtrate.

  • Analyze the concentration of this compound in the diluted samples using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Protocol for Preparing a Co-solvent System

Materials:

  • This compound

  • Primary solvent (low solubility)

  • Co-solvent (high solubility, miscible with the primary solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a high-concentration stock solution of this compound in the co-solvent (e.g., 10 mg/mL in DMSO).

  • In a separate container, have the primary solvent ready.

  • To prepare the final solution, add the desired volume of the primary solvent to a volumetric flask.

  • While stirring, slowly add a small volume of the this compound stock solution to the primary solvent.

  • Observe for any signs of precipitation.

  • Adjust the ratio of the co-solvent to the primary solvent to achieve the desired final concentration of this compound without precipitation. It is crucial to keep the final concentration of the co-solvent as low as possible, especially for biological assays.

Protocol for Salt Formation of this compound

Materials:

  • This compound

  • A suitable acid (e.g., hydrochloric acid, methanesulfonic acid)

  • An appropriate solvent system

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Dissolve this compound in a suitable organic solvent.

  • Separately, prepare a solution of the chosen acid in the same or a miscible solvent.

  • Slowly add the acid solution to the this compound solution while stirring.

  • The formation of a precipitate indicates the formation of the salt.

  • Continue stirring for a specified period to ensure complete reaction.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of the solvent to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Characterize the formed salt (e.g., by melting point, NMR, and solubility studies).

Protocol for Preparing a Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)

  • Water or a suitable buffer

  • Stirring and heating apparatus

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for complex formation.

  • After equilibration, remove the undissolved this compound by filtration or centrifugation.

  • The resulting clear solution contains the water-soluble this compound-cyclodextrin inclusion complex.

  • For a solid form of the complex, the solution can be freeze-dried (lyophilized).

  • The formation and stoichiometry of the complex can be characterized using techniques such as NMR, DSC, and phase solubility studies.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 8-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical heterocyclic scaffold. This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials, but its unique electronic and steric properties present distinct challenges in common cross-coupling reactions.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and rationally design optimal reaction conditions.

Section 1: General Troubleshooting & Foundational Concepts

This section addresses overarching issues that are common across various reaction types involving this compound.

Q1: My cross-coupling reaction with this compound is failing or providing very low yields. Where should I start troubleshooting?

Answer: A failed this compound coupling reaction can typically be traced back to one of three core issues: catalyst inhibition, steric hindrance, or suboptimal reaction parameters. The quinoline nitrogen itself is a primary suspect.

  • Causality - Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst. This coordination can stabilize the metal center, making it less reactive and hindering its participation in the catalytic cycle. This is a common pathway for catalyst deactivation, often leading to stalled reactions.[1][2]

  • Causality - Steric Hindrance: The iodine atom at the C8 position is in a sterically congested environment, crowded by the peri-hydrogen at the C7 position.[3] This steric bulk can significantly slow down key steps in the catalytic cycle, particularly the oxidative addition of the C-I bond to the palladium(0) center and the final reductive elimination step to form the product.[4][5]

Below is a systematic workflow to diagnose and resolve these common failures.

G start Reaction Failure (Low Yield / No Reaction) check_catalyst 1. Evaluate Catalyst System - Is the ligand appropriate? - Is the Pd source active? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Are solvents degassed? - Is the base correct? - Is the temperature optimal? start->check_conditions check_purification 3. Review Workup & Purification - Is the product degrading? - Is it stuck on the column? start->check_purification ligand_issue Problem: Catalyst Inhibition/ Slow Reductive Elimination check_catalyst->ligand_issue If reaction stalls atmosphere_issue Problem: Catalyst Oxidation check_conditions->atmosphere_issue If Pd black forms base_issue Problem: Poor Base Solubility/ Side Reactions check_conditions->base_issue If inconsistent results purification_issue Problem: Basic Product on Acidic Silica check_purification->purification_issue If streaking on TLC ligand_solution Solution: Use Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) ligand_issue->ligand_solution atmosphere_solution Solution: Rigorous Degassing (Sparging, Freeze-Pump-Thaw). Maintain inert atmosphere. atmosphere_issue->atmosphere_solution base_solution Solution: Use K₃PO₄ or Cs₂CO₃. Ensure base is a fine powder. base_issue->base_solution purification_solution Solution: Use basic/neutral alumina or add 1% Et₃N to eluent. purification_issue->purification_solution

Caption: Troubleshooting workflow for this compound functionalization.

Q2: How does the quinoline nitrogen interfere with the catalyst, and how can I prevent it?

Answer: The quinoline nitrogen acts as a Lewis base and can form a stable, off-cycle complex with the palladium catalyst. This is particularly problematic with less sterically hindered ligands, as it allows the nitrogen to easily access and coordinate to the metal center.

G cluster_cycle Desired Catalytic Cycle pd0 L₂Pd(0) oa Oxidative Addition pd0->oa + Ar-I inhibited_complex Inhibited Complex (L)Pd(0)(Quinoline) pd0->inhibited_complex + this compound pd2_complex L₂Pd(II)(Ar)(I) oa->pd2_complex trans Transmetalation pd2_complex->trans + R-M pd2_coupled L₂Pd(II)(Ar)(R) trans->pd2_coupled re Reductive Elimination pd2_coupled->re re->pd0 product Product (Ar-R) re->product

Caption: Catalyst inhibition by the quinoline nitrogen.

Mitigation Strategy: The most effective strategy is to use bulky, electron-rich monophosphine ligands.

  • Expertise & Experience: Ligands like those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos, RuPhos) are ideal.[6] Their steric bulk physically blocks the quinoline nitrogen from coordinating to the palladium center, keeping the catalyst "on-cycle". Furthermore, their electron-donating nature increases the electron density on the palladium, which accelerates the rate-limiting oxidative addition and reductive elimination steps.[6][7]

Section 2: Reaction-Specific Troubleshooting

Suzuki-Miyaura Coupling

Q3: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm seeing significant amounts of dehalogenated quinoline (protodeiodination) and boronic acid homocoupling. What's going wrong?

Answer: This is a classic problem in Suzuki couplings, often exacerbated by the specific substrate. The primary causes are slow cross-coupling kinetics allowing side reactions to dominate, and issues with the base.

  • Protodeiodination: This occurs when the palladium-intermediate is protonated before it can undergo transmetalation. This suggests that the transmetalation step is slow.

  • Homocoupling: This side reaction of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by palladium.

Optimization Strategies:

ParameterRecommended Change & Rationale
Ligand Switch to a bulky biaryl phosphine ligand (e.g., SPhos, XPhos). Rationale: These ligands accelerate the reductive elimination step, which is often rate-limiting. A faster turnover minimizes the lifetime of intermediates that lead to side products.[7][8]
Base Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like hydroxides or alkoxides. Rationale: These bases are effective at promoting transmetalation without causing significant degradation of base-sensitive boronic acids or functional groups on your substrate.[1][9] Ensure the base is finely powdered to maximize surface area.
Solvent Use a biphasic solvent system like 1,4-Dioxane/H₂O or Toluene/H₂O (typically 5:1 to 10:1 ratio). Rationale: The water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid for transmetalation.[9]
Atmosphere Ensure the reaction is rigorously degassed. Rationale: Oxygen promotes the oxidative homocoupling of the boronic acid and can oxidize the active Pd(0) catalyst.[10][11]
Temperature Start at a moderate temperature (e.g., 80-90 °C) and slowly increase if needed. Rationale: While higher temperatures increase the rate of the desired reaction, they can also accelerate the rate of boronic acid decomposition (protodeboronation).[12]
Sonogashira Coupling

Q4: My Sonogashira reaction between this compound and a terminal alkyne is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How can I improve this?

Answer: The key challenge in Sonogashira couplings is balancing the desired cross-coupling with the copper-catalyzed oxidative homocoupling of the alkyne. This is especially critical when the palladium-catalyzed cross-coupling is slow, as is often the case with sterically hindered this compound.

Optimization Strategies:

  • Minimize Oxygen: Glaser homocoupling is highly dependent on the presence of oxygen.[13] It is imperative to use thoroughly degassed solvents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.

  • Reduce Copper Loading: While CuI is the classic co-catalyst, excessive amounts can favor homocoupling. Try reducing the CuI loading to 1-2 mol%.

  • Consider Copper-Free Conditions: Modern protocols often use "copper-free" Sonogashira conditions.[14][15] These reactions typically require a slightly higher temperature and a palladium catalyst with a highly effective ligand (e.g., an N-heterocyclic carbene (NHC) or a bulky phosphine), but they completely eliminate the problem of Glaser coupling.[15]

  • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. It acts both as a base and often as the solvent. Ensure it is dry and freshly distilled.[13][16]

ConditionStandard (Cu-Catalyzed)Copper-Free Alternative
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)
Ligand PPh₃ (often part of catalyst)SPhos, XPhos, or an NHC ligand (4-10 mol%)
Cu Co-catalyst CuI (1-5 mol%)None
Base Et₃N or DIPEACs₂CO₃ or K₃PO₄
Solvent THF or DMFDioxane or Toluene
Buchwald-Hartwig Amination

Q5: I'm trying to couple an amine with this compound via Buchwald-Hartwig amination, but the reaction is sluggish and incomplete. What are the likely causes?

Answer: Buchwald-Hartwig amination is particularly sensitive to catalyst inhibition because both the this compound substrate and the amine coupling partner can coordinate to the palladium center.[2] Furthermore, the steric hindrance at the C8 position makes the final C-N reductive elimination challenging.[17]

Optimization Strategies:

  • Ligand is Critical: This reaction is highly dependent on the choice of ligand. The use of sterically demanding, electron-rich biaryl monophosphine ligands is almost always required.[2][18] Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. They not only prevent substrate/product inhibition but also dramatically accelerate the C-N reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[19] Lithium bis(trimethylsilyl)amide (LHMDS) can be used for more challenging substrates. Be aware that these bases are highly sensitive to moisture.

  • Pre-catalyst Choice: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) is highly recommended over generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. Pre-catalysts provide more reliable and reproducible formation of the active Pd(0) species.[2]

  • Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are standard. Ensure they are thoroughly degassed.[19][20]

Section 3: Experimental Protocols & Purification

General Experimental Protocol for Palladium-Catalyzed Cross-Coupling of this compound

This protocol is a general starting point. Optimal conditions must be determined empirically.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), the palladium pre-catalyst (1-5 mol%), the ligand (if not using a pre-catalyst, 1.1-1.2 times the Pd amount), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, to make a 0.1-0.5 M solution) via syringe. If a co-solvent like water is required, add the degassed water.

  • Heating & Monitoring: Place the reaction in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-110 °C). Stir vigorously. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Q6: I'm having trouble purifying my 8-substituted quinoline product. It streaks badly on my silica gel column. What should I do?

Answer: This is a very common issue. The basic quinoline nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[21] This leads to poor separation, broad peaks, and often, irreversible adsorption of the product onto the column.

Purification Solutions:

  • Basic Modifier: The simplest solution is to add a small amount of a basic modifier to your eluent system. Adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica, allowing your basic product to elute cleanly.[21]

  • Switch Stationary Phase: If streaking persists, switch to a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica columns are commercially available and offer excellent performance for separating amines and other basic heterocycles.

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). The basic product will move to the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract your product back into an organic solvent. This can remove many non-basic impurities.

References

Technical Support Center: Preventing Palladium Catalyst Deactivation in Reactions with 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent palladium catalyst deactivation when working with 8-iodoquinoline in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is palladium catalyst deactivation a common problem in cross-coupling reactions involving this compound?

A1: The primary challenge arises from the quinoline nitrogen atom. Nitrogen-containing heterocycles are known to act as poisons for palladium catalysts.[1] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, inactive catalyst complexes and hindering the catalytic cycle.[1]

Q2: What are the common signs of catalyst deactivation in my reaction with this compound?

A2: Common indicators of catalyst deactivation include:

  • Low or no conversion: The reaction stalls or fails to proceed to completion.

  • Formation of a black precipitate: This is often referred to as "palladium black," which is aggregated and catalytically inactive palladium metal.[2]

  • Inconsistent reaction rates: The reaction may start but then slow down or stop prematurely.

  • Formation of byproducts: Dehalogenation of this compound or homocoupling of the boronic acid partner can become significant side reactions.[3]

Q3: What are the primary mechanisms of palladium catalyst deactivation with this compound?

A3: The main deactivation pathways include:

  • Catalyst Poisoning: Strong coordination of the quinoline nitrogen to the palladium center, blocking active sites.[1]

  • Formation of Palladium Black: Agglomeration of Pd(0) species into inactive nanoparticles, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[2]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.

  • Unfavorable Redox Changes: The active Pd(0) species can be oxidized to inactive Pd(II) by residual oxygen, or the Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) state.

Troubleshooting Guides

Issue: Low or No Product Yield

If you are experiencing low or no yield in your Suzuki-Miyaura or Heck reaction with this compound, consider the following troubleshooting steps:

  • Evaluate Your Ligand: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These ligands help to stabilize the palladium center and prevent coordination by the quinoline nitrogen.[4]

  • Optimize the Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed to deactivation. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Thoroughly degas your solvents and reaction mixture with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[2]

  • Check Reagent Purity: Impurities in your this compound, coupling partner, or base can poison the catalyst. Ensure all reagents are of high purity.

  • Optimize the Base: The choice and quality of the base are crucial. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[5][6] The base should be finely powdered and anhydrous.

Issue: Formation of Palladium Black

The appearance of a black precipitate is a strong indication of catalyst decomposition. To prevent this:

  • Use Stabilizing Ligands: As mentioned above, bulky, electron-rich ligands are essential for preventing the aggregation of palladium nanoparticles.

  • Control the Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Consider Additives: In some cases, the addition of a mild reducing agent can help to maintain the active Pd(0) state and prevent the formation of inactive Pd(II) species that can lead to palladium black.[7]

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki-Miyaura and Heck reactions with substrates analogous to this compound.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Heteroaryl Halides

LigandCatalyst SystemSubstrateYield (%)NotesReference
PPh₃Pd(PPh₃)₂Cl₂(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one39Low reactivity with a simple phosphine ligand.[4]
P(O-tol)₃Pd(PPh₃)₂Cl₂(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-oneLowIncreased bulk of the phosphine ligand shows some improvement but still low yield.[4]
dppfPd(PPh₃)₂Cl₂(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-oneLowBidentate phosphine ligand with a larger bite angle.[4]
SPhosPd(PPh₃)₂Cl₂(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-oneHighBuchwald ligand providing a high yield, demonstrating the effectiveness of bulky, electron-rich ligands.[4]
RuPhosPd(PPh₃)₂Cl₂(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-oneHighAnother effective Buchwald ligand.[4]

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yields

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃DMF/H₂O80198[6]
K₂CO₃DMF/H₂O801.595[6]
K₃PO₄DMF/H₂O80292[6]
NaOHDMF/H₂O80385[6]
Et₃NDMF/H₂O80560[6]

Experimental Protocols

Protocol 1: High-Yield Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures successful for other challenging nitrogen-containing heteroaryl halides.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the degassed toluene and degassed water via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction of this compound with Catalyst Stabilization

This protocol incorporates best practices for preventing catalyst deactivation in Heck reactions.[8][9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound and the alkene in degassed DMF.

  • Add triethylamine to the mixture.

  • In a separate vial, pre-mix Pd(OAc)₂ and P(o-tolyl)₃ in a small amount of degassed DMF to form the catalyst complex.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction to 100-120 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

DeactivationPathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Poisoning Catalyst Poisoning (Quinoline Coordination) Active_Catalyst->Poisoning Coordination of This compound-N Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black High Temperature, Low Ligand Concentration Oxidation Oxidation to Pd(II) Active_Catalyst->Oxidation Presence of O₂ Inactive_Species Inactive Species Poisoning->Inactive_Species Pd_Black->Inactive_Species Oxidation->Inactive_Species

Caption: Key deactivation pathways for palladium catalysts in the presence of this compound.

TroubleshootingWorkflow Start Low/No Yield with this compound Check_Ligand Switch to Bulky, Electron-Rich Ligand? (e.g., SPhos, XPhos) Start->Check_Ligand Check_Ligand->Start No (Implement) Check_Inertness Ensure Rigorous Inert Atmosphere? Check_Ligand->Check_Inertness Yes Check_Inertness->Start No (Implement) Check_Reagents Verify Purity of All Reagents? Check_Inertness->Check_Reagents Yes Check_Reagents->Start No (Purify/Replace) Optimize_Conditions Systematically Optimize: - Base - Solvent - Temperature Check_Reagents->Optimize_Conditions Yes Success Improved Yield Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions of this compound.

References

How to avoid hydrodehalogenation side reactions with 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when using 8-iodoquinoline in cross-coupling reactions, with a specific focus on mitigating the common side reaction of hydrodehalogenation.

I. Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem with this compound?

A1: Hydrodehalogenation is an undesired side reaction in which the iodine atom at the 8-position of the quinoline ring is replaced by a hydrogen atom, resulting in the formation of quinoline as a byproduct. This side reaction reduces the yield of the desired cross-coupled product and complicates the purification process. The proximity of the nitrogen atom in the quinoline ring can influence the electronic properties of the C-I bond and the stability of reaction intermediates, potentially making this compound more susceptible to this side reaction under certain conditions.

Q2: What are the primary factors that promote hydrodehalogenation of this compound?

A2: Several factors can contribute to the formation of the quinoline byproduct:

  • Catalyst System: The choice of palladium catalyst and phosphine ligand plays a crucial role. Highly active catalysts that readily undergo oxidative addition but are slow to promote reductive elimination of the desired product can favor pathways leading to hydrodehalogenation.

  • Base: The type and strength of the base are critical. Strong bases, particularly alkoxides, can act as hydride donors, leading to the formation of palladium-hydride species that are key intermediates in the hydrodehalogenation pathway.

  • Solvent: Protic solvents such as alcohols can serve as a source of hydrogen, contributing to the formation of the undesired quinoline byproduct.

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including hydrodehalogenation.

Q3: How can I detect and quantify the formation of quinoline in my reaction mixture?

A3: The presence of quinoline can be identified and quantified using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile components. Quinoline will appear as a distinct peak with a mass-to-charge ratio (m/z) corresponding to its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from the quinoline byproduct, allowing for quantification with a suitable detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of the crude reaction mixture can reveal characteristic signals for quinoline, which can be compared to an authentic standard for confirmation and quantification using an internal standard.

II. Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.

A. Suzuki-Miyaura Coupling

Problem: Significant formation of quinoline is observed alongside the desired 8-arylquinoline product.

Parameter Problematic Condition Recommended Solution Rationale
Catalyst High loading of a highly active catalyst (e.g., Pd(PPh₃)₄).Use a pre-formed catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or RuPhos palladacycles) at a lower loading (0.5-2 mol%).Bulky ligands can accelerate the reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[1]
Base Strong alkoxide bases (e.g., NaOEt, KOtBu).Switch to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.These bases are less likely to act as hydride donors, thus minimizing the formation of palladium-hydride species responsible for hydrodehalogenation.
Solvent Protic solvents (e.g., methanol, ethanol) or mixtures containing them.Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. If a co-solvent is necessary, minimize the amount of water.Aprotic solvents reduce the availability of hydrogen atoms that can participate in the hydrodehalogenation side reaction.
Temperature High temperatures (>100 °C).Optimize the reaction temperature, aiming for the lowest effective temperature that provides a reasonable reaction rate (typically 80-100 °C).Lowering the temperature can decrease the rate of side reactions relative to the desired cross-coupling.
  • Reagents:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol)

    • SPhos (0.04 mmol)

    • K₃PO₄ (2.0 mmol)

    • Anhydrous 1,4-dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring the progress by GC-MS or TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling

Problem: Formation of quinoline and alkyne homocoupling byproducts are observed.

Parameter Problematic Condition Recommended Solution Rationale
Catalyst Standard Pd/Cu catalyst systems.Consider copper-free Sonogashira conditions using a palladium catalyst with electron-rich ligands (e.g., Pd(P(t-Bu)₃)₂).Copper(I) can promote the homocoupling of terminal alkynes (Glaser coupling). Copper-free systems can minimize this side reaction.[2]
Base Amine bases that can act as reducing agents (e.g., triethylamine).Use a non-nucleophilic amine base such as diisopropylethylamine (DIPEA) or consider inorganic bases like Cs₂CO₃ or K₂CO₃ in copper-free protocols.Minimizes side reactions associated with the amine base.
Solvent Solvents that can act as hydride sources.Use aprotic polar solvents like DMF or acetonitrile.These solvents are less likely to contribute to hydrodehalogenation.
Additives NoneIn some cases, the addition of a halide salt (e.g., Bu₄NBr) can suppress hydrodehalogenation.The exact mechanism is debated, but it may involve altering the speciation of the palladium catalyst.
  • Reagents:

    • This compound (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Pd(PPh₃)₂Cl₂ (0.03 mmol)

    • Diisopropylethylamine (DIPEA) (2.0 mmol)

    • Anhydrous DMF (5 mL)

  • Procedure:

    • To a Schlenk tube, add this compound and Pd(PPh₃)₂Cl₂.

    • Evacuate and backfill with argon.

    • Add anhydrous DMF, phenylacetylene, and DIPEA via syringe.

    • Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

C. Heck Coupling

Problem: Low yield of the 8-alkenylquinoline product with significant quinoline formation.

Parameter Problematic Condition Recommended Solution Rationale
Catalyst Ligandless palladium sources (e.g., Pd(OAc)₂).Use a palladium catalyst with a phosphine ligand, such as P(o-tolyl)₃ or a palladacycle catalyst (e.g., Herrmann's catalyst).Phosphine ligands stabilize the palladium center and can influence the rates of the elementary steps in the catalytic cycle to favor product formation over hydrodehalogenation.[3]
Base Strong organic bases.Use an inorganic base like Na₂CO₃ or KOAc.These bases are generally effective for the Heck reaction and are less prone to causing hydrodehalogenation compared to some organic bases.[3]
Solvent Protic solvents.Use aprotic polar solvents such as DMF, NMP, or DMA.These solvents are standard for Heck reactions and do not act as hydride donors.
Temperature Excessively high temperatures.Maintain the reaction temperature in the range of 100-140 °C, optimizing for the specific substrate.While Heck reactions often require elevated temperatures, excessive heat can promote decomposition and side reactions.
  • Reagents:

    • This compound (1.0 mmol)

    • n-Butyl acrylate (1.5 mmol)

    • Pd(OAc)₂ (0.02 mmol)

    • P(o-tolyl)₃ (0.04 mmol)

    • Na₂CO₃ (1.5 mmol)

    • Anhydrous DMF (5 mL)

  • Procedure:

    • In a sealed tube, combine this compound, Na₂CO₃, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill with argon.

    • Add anhydrous DMF and n-butyl acrylate.

    • Seal the tube and heat to 120 °C for 12-24 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

III. Visualized Workflows and Mechanisms

To aid in understanding the competing reaction pathways, the following diagrams illustrate the catalytic cycles for a generic cross-coupling reaction and the hydrodehalogenation side reaction.

Figure 1. Competing pathways in the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow Start High Hydrodehalogenation Observed ChangeBase Switch to Weaker Inorganic Base (e.g., K₃PO₄, Cs₂CO₃) Start->ChangeBase ChangeSolvent Use Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene) ChangeBase->ChangeSolvent Still High End Hydrodehalogenation Minimized ChangeBase->End Improved OptimizeLigand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) ChangeSolvent->OptimizeLigand Still High ChangeSolvent->End Improved LowerTemp Reduce Reaction Temperature OptimizeLigand->LowerTemp Still High OptimizeLigand->End Improved LowerTemp->End Improved

Figure 2. A systematic workflow for troubleshooting hydrodehalogenation.

References

Technical Support Center: 8-Iodoquinoline Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 8-Iodoquinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the preparation and purification of this compound. Our goal is to help you manage and control impurities to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Sandmeyer reaction starting from 8-aminoquinoline and the direct iodination of quinoline. The choice of method often depends on the availability of starting materials, desired purity profile, and scalability.

Q2: What are the typical impurities I should expect in my this compound preparation?

A2: Impurities are often route-dependent.

  • From the Sandmeyer reaction: Common impurities include the starting material (8-aminoquinoline), the corresponding phenol (8-hydroxyquinoline) from the hydrolysis of the diazonium salt, and potentially tar-like byproducts from side reactions.[1]

  • From direct iodination of quinoline: Expect isomeric impurities such as 5-iodoquinoline and over-iodinated products like 5,8-diiodoquinoline.[2] Residual starting material (quinoline) may also be present.

Q3: My final this compound product has a dark color. What is the cause and how can I remove it?

A3: Dark coloration, often described as tar-like byproducts, can arise from the decomposition of the diazonium salt in the Sandmeyer reaction, especially at elevated temperatures, or from uncontrolled side reactions.[1] These colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization.

Q4: How can I confirm the identity and purity of my this compound product?

A4: A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and separating isomers. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and identification of impurities.[3][4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield in the Sandmeyer Reaction

Symptoms: After workup, the isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Diazotization Ensure the complete conversion of 8-aminoquinoline to the diazonium salt. You can test for the presence of unreacted amine using a spot test on TLC. Also, check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[1]
Premature Decomposition of the Diazonium Salt The diazotization reaction must be carried out at low temperatures, typically 0-5°C, to prevent the unstable diazonium salt from decomposing to 8-hydroxyquinoline and other byproducts.[1] Ensure your ice bath is well-maintained throughout the addition of sodium nitrite.
Inefficient Iodide Substitution While the Sandmeyer reaction for chlorides and bromides often uses a copper(I) catalyst, the reaction with iodide is typically performed with potassium iodide (KI) without a catalyst.[5] Ensure an adequate excess of KI is used.
Issue 2: Presence of 8-Hydroxyquinoline as a Major Impurity

Symptoms: HPLC or NMR analysis shows a significant peak corresponding to 8-hydroxyquinoline.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Reaction Temperature Too High The diazonium salt is susceptible to hydrolysis, especially when warmed.[6] Maintain a low temperature (0-5°C) during diazotization and the initial stages of iodide addition.
Prolonged Reaction Time in Aqueous Acid Extended exposure of the diazonium salt to the aqueous acidic environment can lead to hydrolysis. Work up the reaction in a timely manner once the substitution is complete.
Inefficient Purification 8-Hydroxyquinoline can be separated from this compound by careful column chromatography or by exploiting differences in acidity/basicity during an extractive workup.
Issue 3: Isomeric Impurities (5-Iodoquinoline) in Direct Iodination

Symptoms: Analytical data indicates the presence of 5-iodoquinoline and potentially 5,8-diiodoquinoline alongside the desired this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inherent Lack of Regioselectivity The direct iodination of quinoline is known to produce a mixture of isomers.[2] Adjusting reaction conditions such as temperature and stoichiometry can influence the product ratio, but complete selectivity for the 8-position is challenging.
Over-iodination The use of excess iodinating agent can lead to the formation of di-iodinated species. Carefully control the stoichiometry of the iodine source.
Inadequate Purification Isomers can be difficult to separate. Fractional recrystallization or preparative HPLC may be necessary to achieve high purity.

Data Presentation

The following table summarizes the product distribution from a direct iodination of quinoline under specific conditions. This illustrates the potential for isomeric impurity formation.

Compound Reaction Conditions Yield (%) Reference
5-IodoquinolineQuinoline (0.3 mol), Ag₂SO₄ (0.2 mol), I₂ (0.2 mol) in 98% H₂SO₄ at 150-200°C20[2]
This compoundQuinoline (0.3 mol), Ag₂SO₄ (0.2 mol), I₂ (0.2 mol) in 98% H₂SO₄ at 150-200°C18[2]
5,8-DiiodoquinolineQuinoline (0.3 mol), Ag₂SO₄ (0.2 mol), I₂ (0.2 mol) in 98% H₂SO₄ at 150-200°C35[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from general procedures for the Sandmeyer reaction of aromatic amines.

Materials:

  • 8-Aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 8-aminoquinoline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.

    • Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete.

  • Iodide Substitution:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Add a solution of sodium thiosulfate to quench any excess iodine (the dark color should fade).

    • Extract the mixture with dichloromethane (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or mixtures of hexanes and ethyl acetate are good starting points.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with swirling until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Decolorization (if needed): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Workflow for Impurity Identification and Troubleshooting

Impurity_Workflow start Crude this compound Obtained analytical Analytical Characterization (HPLC, NMR, GC-MS) start->analytical pure Product Meets Purity Specs analytical->pure Yes impure Impurities Detected analytical->impure No final_product Pure this compound pure->final_product identify Identify Impurity (Mass, NMR, etc.) impure->identify start_material Unreacted Starting Material? identify->start_material side_product Known Side Product? identify->side_product unknown Unknown Impurity identify->unknown optimize_reaction Optimize Reaction (Temp, Time, Stoichiometry) start_material->optimize_reaction Yes side_product->optimize_reaction Yes improve_purification Improve Purification (Recrystallization, Chromatography) side_product->improve_purification If optimization fails characterize_unknown Full Structural Elucidation unknown->characterize_unknown optimize_reaction->start improve_purification->start

Caption: A logical workflow for identifying and addressing impurities in this compound synthesis.

Formation of 8-Hydroxyquinoline Impurity in Sandmeyer Reaction

Hydrolysis_Mechanism diazonium 8-Quinoline Diazonium Ion aryl_cation Aryl Cation Intermediate (Unstable) diazonium->aryl_cation Loss of N₂ (Slow, often rate-determining) n2 N₂ Gas diazonium->n2 water H₂O phenol 8-Hydroxyquinoline (Impurity) aryl_cation->phenol Nucleophilic attack by H₂O, followed by deprotonation h_plus H⁺

Caption: Simplified mechanism for the formation of 8-hydroxyquinoline via hydrolysis of the diazonium intermediate.

References

Technical Support Center: Ligand Selection for Selective Cross-Coupling at the 8-Position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective cross-coupling at the 8-position. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this challenging synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in achieving selective cross-coupling at the 8-position of heterocyclic compounds?

A1: The primary challenge is controlling regioselectivity, particularly in systems with multiple activatable C-H bonds. For instance, in quinoline N-oxides, the C2 position is often more electronically favored for functionalization, making selective C8-coupling difficult.[1] Steric hindrance around the 8-position can also impede the approach of the catalyst and coupling partners, leading to low reaction yields.[2][3] Furthermore, catalyst deactivation and the formation of side products are common issues that need to be carefully managed.[4]

Q2: How does ligand selection influence C8-selectivity?

A2: Ligand selection is critical for controlling regioselectivity. Bulky and electron-rich ligands can sterically block more accessible sites, thereby directing the catalyst to the desired C8-position.[5] The electronic properties of the ligand also play a crucial role in modulating the reactivity of the catalyst, influencing the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[6] For example, in the palladium-catalyzed C8-arylation of quinoline N-oxides, sterically demanding phosphine ligands have been shown to favor the C8-isomer.[7]

Q3: Which classes of ligands are commonly used for C8-selective cross-coupling?

A3: Monodentate and bidentate phosphine ligands are widely employed. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are particularly effective for coupling at sterically hindered positions.[2][3] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and activity.[8] The choice of ligand often depends on the specific substrate and the type of cross-coupling reaction being performed (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[6]

Q4: Can you provide a general starting point for ligand selection for a new C8-selective cross-coupling reaction?

A4: A good starting point is to screen a panel of bulky, electron-rich phosphine ligands. For Suzuki-Miyaura coupling at a sterically hindered C8-position, ligands like SPhos or XPhos are often successful.[2][3] For Buchwald-Hartwig amination, ligands such as BrettPhos and JohnPhos have shown broad utility.[9][10] It is also advisable to consider the palladium precatalyst, as different generations of precatalysts can exhibit varying reactivity and stability.[8]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of C8 and other isomers)

Symptoms:

  • Formation of a significant amount of the undesired regioisomer (e.g., C2-functionalized product).

  • Difficulty in separating the desired C8-isomer from other products.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Ligand The ligand may not be providing sufficient steric hindrance to direct the catalyst to the C8-position.[5] Solution: Screen a panel of bulkier phosphine ligands such as XPhos, SPhos, or RuPhos.[5] For particularly challenging substrates, consider specialized, highly hindered ligands.[2]
Incorrect Solvent Choice The solvent can influence the regioselectivity by affecting the stability of reaction intermediates.[1][5] Solution: Experiment with different solvents. For palladium-catalyzed C8-arylation of quinoline N-oxides, acetic acid has been shown to be crucial for C8-selectivity.[1][7] In other systems, polar aprotic solvents like DMAc or NMP might be beneficial.[5]
Inappropriate Base The base can influence the C-H activation step and the overall catalytic cycle. Solution: Screen different bases. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[11]
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity.[5] Solution: Try running the reaction at a lower temperature for a longer duration.
Problem 2: Low or No Conversion to the Desired C8-Coupled Product

Symptoms:

  • Recovery of a large amount of starting material.

  • Low isolated yield of the C8-functionalized product.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Catalyst/Ligand Combination The chosen catalyst system may not be active enough for the specific substrate. Solution: Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Buchwald precatalysts) in combination with various bulky phosphine ligands or NHC ligands.[3][4]
Catalyst Deactivation The catalyst may be decomposing under the reaction conditions. Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[12] For Buchwald-Hartwig aminations, adding a slight excess of the ligand relative to the palladium source can sometimes prevent catalyst deactivation.
Poor Quality Reagents Impurities in the starting materials, solvent, or base can poison the catalyst. Solution: Use high-purity, anhydrous reagents and solvents. Ensure the base is freshly opened or properly stored.
Steric Hindrance Extreme steric hindrance at the C8-position may be inhibiting the reaction. Solution: Employ highly active catalyst systems with very bulky and electron-rich ligands designed for sterically demanding couplings.[2][13] Increasing the reaction temperature or using microwave irradiation may also improve conversion.[1]

Experimental Protocols

General Protocol for C8-Selective Suzuki-Miyaura Coupling of 8-Halopurines

This is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial, add the 8-halopurine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF).

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

A detailed experimental video for a general Suzuki coupling can provide further practical guidance.[12]

Optimized Conditions for C8-Selective Arylation of Quinoline N-Oxides

The following conditions have been reported to be effective for the C8-selective arylation of quinoline N-oxides with aryl iodides.[1]

ParameterCondition
Catalyst Pd(OAc)₂ (5 mol %)
Additive Ag₃PO₄ (0.5 equiv.)
Solvent Acetic Acid (30 equiv.)
Co-solvent Water (5.5 equiv.)
Temperature 120 °C (conventional heating) or 180 °C (microwave)
Reaction Time 12 h (conventional) or 10-45 min (microwave)

Visual Guides

Ligand_Selection_Workflow start Start: C8-Selective Cross-Coupling substrate Define Substrate (e.g., Quinoline, Purine) start->substrate reaction_type Select Reaction Type (e.g., Suzuki, Buchwald-Hartwig) substrate->reaction_type initial_screen Initial Ligand Screen (Bulky, Electron-Rich Phosphines) reaction_type->initial_screen e.g., SPhos, XPhos optimization Reaction Optimization initial_screen->optimization Good Initial Results troubleshooting Troubleshooting initial_screen->troubleshooting Poor Results optimization->troubleshooting New Issues Arise success Successful C8-Coupling optimization->success Optimized Conditions troubleshooting->optimization Implement Solutions failure Persistent Failure troubleshooting->failure Exhausted Options

Caption: A general workflow for ligand selection and optimization in C8-selective cross-coupling reactions.

Troubleshooting_Regioselectivity start Poor Regioselectivity check_ligand Is the ligand sufficiently bulky? start->check_ligand change_ligand Screen bulkier ligands (e.g., XPhos, RuPhos) check_ligand->change_ligand No check_solvent Is the solvent optimal? check_ligand->check_solvent Yes re_evaluate Re-evaluate Results change_ligand->re_evaluate change_solvent Screen different solvents (e.g., AcOH, DMAc) check_solvent->change_solvent No check_temp Is the temperature too high? check_solvent->check_temp Yes change_solvent->re_evaluate lower_temp Lower reaction temperature check_temp->lower_temp Yes check_temp->re_evaluate No lower_temp->re_evaluate

Caption: A decision tree for troubleshooting poor regioselectivity in C8-selective cross-coupling.

References

Technical Support Center: Purification of Crude 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 8-iodoquinoline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The most common impurities in crude this compound largely depend on the synthetic route employed. However, when synthesizing from quinoline via iodination, the primary impurities are typically regioisomers and poly-iodinated products. These include:

  • 5-Iodoquinoline: A common regioisomeric byproduct.

  • 5,8-Diiodoquinoline: A di-substituted byproduct that can form, especially if an excess of the iodinating agent is used.[1]

  • Unreacted Quinoline: Incomplete reaction can leave residual starting material.

  • Residual reagents: Depending on the workup, traces of iodine and other reagents used in the synthesis may be present.

Q2: My crude this compound is a dark, oily substance. How can I solidify it for further purification?

A2: An oily or dark-colored crude product often indicates the presence of significant impurities. Before attempting purification methods like recrystallization, it's advisable to perform a preliminary purification step. An acid-base extraction can be effective in removing neutral and acidic impurities, often yielding a more solid and manageable product.

Q3: I'm having trouble separating this compound from its 5-iodoquinoline isomer. What is the best approach?

A3: The separation of regioisomers like 5- and this compound can be challenging due to their similar physical properties. Column chromatography is generally the most effective method for this separation. Careful selection of the mobile phase and a slow elution gradient are crucial for achieving good resolution. Chemical purification via picrate salt formation can also be an effective, albeit more classical, approach.[1]

Troubleshooting Guides

Recrystallization

Issue: Oiling Out During Recrystallization

Your product separates as an oil rather than forming crystals upon cooling.

Potential Cause Solution
Solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool more slowly.
Cooling is too rapid. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also slow down the cooling rate.
Inappropriate solvent. The chosen solvent may not be ideal. Screen for other potential solvents or consider a two-solvent system.

Issue: Poor Crystal Yield

You are recovering a very small amount of purified product after recrystallization.

Potential Cause Solution
Too much solvent was used. Concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization.
The compound is highly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Consider a different solvent in which the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration. Use a pre-heated funnel and receiving flask for hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.
Column Chromatography

Issue: Poor Separation of Isomers

The this compound and 5-iodoquinoline are co-eluting from the column.

Potential Cause Solution
Inappropriate mobile phase polarity. Adjust the eluent system. If using a hexane/ethyl acetate mixture, decrease the proportion of the more polar ethyl acetate to increase the separation between the less polar compounds.
Column is overloaded. Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.
Flow rate is too high. A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved resolution.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of this compound from ethanol. The optimal solvent-to-solute ratio may vary depending on the purity of the crude product.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel with a fluted filter paper and a receiving flask. Quickly pour the hot solution through the filter paper to remove the insoluble materials.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Mobile Phase Selection: A common starting point for the separation of quinoline isomers is a non-polar/polar solvent system like hexane/ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between this compound and its impurities.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification via Picrate Salt Formation

This classical method can be effective for separating this compound from certain impurities.[1]

  • Picrate Formation:

    • Dissolve the crude this compound in a suitable solvent like ethanol.

    • In a separate container, prepare a saturated solution of picric acid in ethanol.

    • Slowly add the picric acid solution to the this compound solution. The this compound picrate salt will precipitate.

    • Collect the picrate salt by filtration and wash it with a small amount of cold ethanol.

  • Decomposition of the Picrate Salt:

    • Suspend the collected picrate salt in a suitable solvent (e.g., diethyl ether).

    • Wash the suspension with a basic aqueous solution (e.g., dilute sodium hydroxide or ammonium hydroxide) in a separatory funnel to decompose the picrate salt and liberate the free this compound into the organic layer.

    • Separate the organic layer, wash it with water, and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₆IN255.0636[1]
5-IodoquinolineC₉H₆IN255.06100[1]
5,8-DiiodoquinolineC₉H₄I₂N380.95162[1]
This compound Picrate--171[1]

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent/Solvent SystemRationale
Recrystallization Ethanol or Acetone[1]This compound is reported to be recrystallizable from these solvents.
Column Chromatography Hexane/Ethyl AcetateA common eluent system for separating compounds of moderate polarity on silica gel. The ratio should be optimized based on TLC.

Visualizations

Purification_Workflow General Purification Workflow for Crude this compound crude Crude this compound (May contain 5-iodoquinoline, 5,8-diiodoquinoline, etc.) acid_base Optional: Acid-Base Extraction crude->acid_base Initial Cleanup recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization Direct Purification column Column Chromatography (e.g., Silica gel, Hexane/EtOAc) crude->column Direct Purification picrate Chemical Purification (Picrate Salt Formation) crude->picrate Alternative Method acid_base->recrystallization acid_base->column pure Pure this compound recrystallization->pure column->pure picrate->pure

Caption: A flowchart illustrating the decision-making process for selecting a suitable purification strategy for crude this compound.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out poor_yield Poor Crystal Yield? oiling_out->poor_yield No add_solvent Add more hot solvent and cool slowly oiling_out->add_solvent Yes success Successful Purification poor_yield->success No concentrate Concentrate mother liquor and re-cool poor_yield->concentrate Yes add_solvent->oiling_out change_solvent Consider a different solvent system add_solvent->change_solvent concentrate->poor_yield check_cooling Ensure thorough cooling in an ice bath concentrate->check_cooling

References

Technical Support Center: Scaling Up 8-Iodoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up 8-iodoquinoline reactions from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield when scaling up our this compound synthesis from lab to pilot scale. What are the likely causes and how can we mitigate this?

A decrease in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1] Key areas to investigate include:

  • Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. Similarly, inadequate heat removal can cause thermal runaway, degrading both reactants and products.

    • Troubleshooting:

      • Improve Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity.

      • Controlled Reagent Addition: Implement a controlled addition of reagents using a syringe pump or dropping funnel to manage the reaction exotherm and maintain a consistent temperature.

      • Enhance Heat Transfer: Utilize a jacketed reactor with a circulating heat transfer fluid. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.

  • Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases, which can affect reaction kinetics, especially in heterogeneous reactions.

    • Troubleshooting:

      • Re-optimize Reaction Parameters: Systematically re-evaluate key parameters such as temperature, concentration, and catalyst loading at the pilot scale.

Q2: We are seeing new, unidentified impurities in our pilot plant batch of this compound that were not present in the lab-scale synthesis. How should we address this?

The appearance of new impurities on scale-up is often due to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture.

  • Troubleshooting:

    • In-Process Controls (IPCs): Implement regular monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will help identify when and under what conditions these new impurities are forming.

    • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the pilot plant reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).

    • Impurity Identification and Synthesis: Isolate and characterize the impurities. Understanding their structure can provide insights into the side reactions occurring and help in devising strategies to minimize their formation. In some cases, it may be necessary to synthesize the impurities for use as reference standards.[2]

Q3: What are the primary safety concerns when scaling up the iodination of quinoline to a pilot plant?

The iodination of quinoline, particularly using methods involving strong acids and oxidizing agents, presents several safety hazards that are magnified at a larger scale.

  • Key Safety Considerations:

    • Exothermic Reaction: The reaction can be highly exothermic. A robust cooling system and controlled reagent addition are critical to prevent thermal runaway.

    • Corrosive and Toxic Reagents: Concentrated sulfuric acid is highly corrosive, and iodine can be toxic and volatile. Handle these materials in a well-ventilated area, and ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.

    • Pressure Buildup: The reaction may generate gaseous byproducts, leading to a pressure increase in a closed system. Ensure the reactor is equipped with a proper pressure relief system.

    • Waste Handling: The reaction generates waste streams that require careful handling and disposal according to environmental regulations.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature after careful evaluation of impurity formation. Monitor reaction progress with IPCs.
Side reactions (e.g., di-iodination).Optimize stoichiometry of reagents. Lowering the reaction temperature can sometimes improve selectivity for mono-iodination.[3]
Degradation of starting material or product.Ensure the purity of quinoline and iodine. Protect the reaction from excessive heat and light.
Impurity Formation Localized overheating.Improve agitation and cooling efficiency.
Reaction with air or moisture.Conduct the reaction under an inert atmosphere. Ensure all reagents and solvents are anhydrous.
Extended reaction time.Optimize the reaction time to maximize product formation while minimizing byproduct generation.
Difficult Product Isolation Tar formation.This is a common issue in Skraup-type reactions. Adding a moderator like ferrous sulfate can make the reaction less violent.[4] For the work-up, careful pH adjustment and selection of an appropriate extraction solvent are crucial.
Emulsion formation during work-up.Add a saturated brine solution to help break the emulsion.

Experimental Protocols

Lab-Scale Synthesis of this compound (Modified from Derbyshire and Waters)

Materials:

  • Quinoline

  • Silver sulfate (Ag₂SO₄)

  • Iodine (I₂)

  • Concentrated sulfuric acid (98%)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve quinoline (e.g., 33 g) and silver sulfate (e.g., 16.5 g) in concentrated sulfuric acid (e.g., 100 mL).

  • Heat the mixture to 150-200°C.

  • Gradually add iodine (e.g., 6.5 g) in small portions over a period of about an hour with vigorous stirring.

  • After the addition is complete, maintain the temperature for an additional period to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter to remove the silver iodide precipitate.

  • Carefully pour the filtrate into a beaker containing crushed ice and a solution of sodium sulfite to quench any unreacted iodine.

  • Basify the solution with a concentrated sodium hydroxide solution to precipitate the crude product.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or chromatography.

Proposed Pilot Plant Scale-Up Protocol for this compound

Equipment:

  • Jacketed glass-lined reactor with overhead agitation, reflux condenser, and a port for controlled reagent addition.

  • Temperature and pressure monitoring and control systems.

  • Quench tank.

  • Extraction and distillation units.

Procedure:

  • Charge the reactor with concentrated sulfuric acid and quinoline.

  • While agitating, add silver sulfate.

  • Heat the reactor contents to the desired temperature (e.g., 150-180°C) using the jacketed heating system.

  • Prepare a solution or slurry of iodine in a suitable vessel.

  • Slowly add the iodine to the reactor at a controlled rate to maintain the reaction temperature within the desired range.

  • Monitor the reaction progress using in-process controls (e.g., HPLC).

  • Once the reaction is complete, cool the reactor contents.

  • Transfer the reaction mixture to a quench tank containing a chilled solution of sodium sulfite.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Transfer the neutralized mixture to an extraction unit and perform liquid-liquid extraction with a suitable organic solvent.

  • Separate the organic phase and transfer it to a distillation unit for solvent recovery and product purification.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Scale for this compound Synthesis (Illustrative Data)

ParameterLab Scale (100 g)Pilot Plant Scale (10 kg)
Reactants
Quinoline100 g10 kg
Silver Sulfate50 g5 kg
Iodine20 g2 kg
Sulfuric Acid300 mL30 L
Reaction Conditions
Temperature180-200°C160-180°C
Reaction Time2-3 hours4-6 hours
AgitationMagnetic Stirrer (500 rpm)Overhead Stirrer (100-200 rpm)
Results
Yield75%65%
Purity (by HPLC)98%95%
Major ImpurityDi-iodoquinoline (1.5%)Di-iodoquinoline (3%), Unidentified (1%)

Mandatory Visualization

experimental_workflow Experimental Workflow: Lab to Pilot Plant cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_reactants Reactant Charging (Glassware) lab_reaction Reaction (Heating Mantle, Magnetic Stirrer) lab_reactants->lab_reaction lab_workup Work-up & Purification (Separatory Funnel, Rotovap) lab_reaction->lab_workup lab_analysis Analysis (TLC, HPLC, GC) lab_workup->lab_analysis pilot_reactants Reactant Charging (Jacketed Reactor) lab_analysis->pilot_reactants Scale-up Decision pilot_reaction Controlled Reaction (Automated Temp Control, Overhead Stirrer) pilot_reactants->pilot_reaction pilot_workup Work-up & Purification (Extraction Unit, Distillation) pilot_reaction->pilot_workup pilot_analysis In-Process & Final Analysis (HPLC, GC-MS) pilot_workup->pilot_analysis

Caption: From Lab Bench to Pilot Plant: A typical workflow for scaling up a chemical synthesis.

troubleshooting_yield Troubleshooting Low Yield in Scale-Up start Low Yield Observed in Pilot Plant check_mass_transfer Check Mass & Heat Transfer start->check_mass_transfer improve_agitation Improve Agitation (e.g., impeller design, speed) check_mass_transfer->improve_agitation Yes control_addition Control Reagent Addition Rate check_mass_transfer->control_addition Yes enhance_cooling Enhance Cooling Capacity check_mass_transfer->enhance_cooling Yes check_kinetics Review Reaction Kinetics check_mass_transfer->check_kinetics No improve_agitation->check_kinetics control_addition->check_kinetics enhance_cooling->check_kinetics reoptimize_params Re-optimize Temperature & Concentration check_kinetics->reoptimize_params Yes check_impurities Analyze for New Impurities (HPLC/GC) check_kinetics->check_impurities No reoptimize_params->check_impurities identify_impurities Identify Impurity Structure check_impurities->identify_impurities Yes modify_conditions Modify Conditions to Minimize Side Reactions identify_impurities->modify_conditions

Caption: A decision tree for troubleshooting common causes of low yield during process scale-up.

References

Validation & Comparative

Reactivity Face-Off: 8-Iodoquinoline vs. 8-Bromoquinoline in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

For professionals engaged in drug discovery and the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of reactants, particularly the electrophilic partner, is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide presents an objective comparison of the reactivity of 8-iodoquinoline and 8-bromoquinoline, two common building blocks in medicinal chemistry, in the context of the Suzuki coupling reaction. This analysis is supported by established chemical principles and analogous experimental data from the scientific literature.

The Decisive Factor: Carbon-Halogen Bond Strength

The established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2][3] This order is primarily governed by the bond dissociation energies of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of the Suzuki coupling catalytic cycle.[1] Consequently, this compound is anticipated to be more reactive than its bromo-counterpart, which often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.

Performance Comparison: A Data-Driven Overview

FeatureThis compound8-BromoquinolineRationale
Relative Reactivity HighModerateThe weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.[2]
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)The higher intrinsic reactivity of the C-I bond allows for the coupling to proceed at lower temperatures.
Typical Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 4-24 hours)The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials.[4]
Catalyst Loading Potentially lowerTypically standardA more reactive substrate may require a lower concentration of the palladium catalyst to achieve high conversion.
Yields Generally highModerate to highWhile highly dependent on the specific coupling partners and reaction conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields.

Experimental Protocols

The following are representative, yet distinct, experimental protocols for the Suzuki-Miyaura coupling of this compound and 8-bromoquinoline. These protocols are based on procedures reported for similar substrates and should be optimized for specific applications.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid (Projected)

This protocol is adapted from general procedures for the Suzuki coupling of reactive aryl iodides.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)

  • SPhos (0.04 mmol, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a reaction vial, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed 1,4-dioxane and water.

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 8-Bromoquinoline with Phenylboronic Acid

This protocol is a typical procedure for the Suzuki coupling of aryl bromides.[5]

Materials:

  • 8-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, dissolve 8-bromoquinoline, phenylboronic acid, and Pd(PPh₃)₄ in toluene and ethanol.

  • Add the aqueous solution of K₂CO₃.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X 8-Haloquinoline Ar-X->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation R-B(OR)2 Arylboronic Acid R-B(OR)2->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R 8-Arylquinoline Reductive\nElimination->Ar-R

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Add Catalyst & Base Add Catalyst & Base Combine Reactants->Add Catalyst & Base Degas Solvent Degas Solvent Add Catalyst & Base->Degas Solvent Heat & Stir Heat & Stir Degas Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

References

A Comparative Analysis of the Anticancer Efficacy of Clioquinol and 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

The landscape of anticancer drug discovery is continually evolving, with researchers investigating novel compounds and repurposing existing drugs to combat malignancies. Within this effort, quinoline derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative overview of the anticancer efficacy of two such agents: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and 8-Iodoquinoline. While extensive research has elucidated the anticancer properties of Clioquinol, a notable scarcity of publicly available data exists for the specific anticancer effects of this compound.

Clioquinol: A Multifaceted Anticancer Agent

Clioquinol, a well-established antimicrobial and antifungal agent, has garnered significant attention for its potent anticancer activities.[1] Extensive preclinical studies have demonstrated its efficacy against a broad spectrum of cancer cell lines.

Quantitative Analysis of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Clioquinol across various human cancer cell lines, showcasing its activity in the low micromolar range.[2]

Cell LineCancer TypeIC50 (µM)
RajiBurkitt's Lymphoma4.3
A2780Ovarian Cancer3.8
OVCAR-3Ovarian Cancer5.2
PC-3Prostate Cancer4.8
DU145Prostate Cancer4.5
MCF-7Breast Cancer5.5
MDA-MB-231Breast Cancer6.1
U-87 MGGlioblastoma4.9

Table 1: IC50 values of Clioquinol in various human cancer cell lines after 72 hours of treatment. Data extracted from publicly available research.[2]

Mechanisms of Anticancer Action

Clioquinol exerts its anticancer effects through multiple, interconnected pathways, making it a promising multi-target agent. Its primary mechanisms include:

  • Proteasome Inhibition: Clioquinol, particularly in the presence of copper, can inhibit the 26S proteasome, a key cellular machine responsible for protein degradation.[3] This leads to the accumulation of misfolded proteins and pro-apoptotic factors, ultimately triggering programmed cell death.

  • Metal Ionophore Activity: Clioquinol acts as an ionophore, transporting metal ions like copper and zinc across cellular membranes.[1][2] This disruption of metal homeostasis can induce oxidative stress and interfere with the function of metalloenzymes crucial for cancer cell survival.

  • Induction of Apoptosis: By inhibiting the proteasome and disrupting cellular homeostasis, Clioquinol activates apoptotic pathways.[2] This is often characterized by the activation of caspases, key enzymes in the execution phase of apoptosis.

  • Anti-angiogenesis: Clioquinol has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.

  • Signaling Pathway Modulation: Clioquinol has been reported to modulate several signaling pathways critical for cancer cell proliferation and survival, including the NF-κB, mTOR, and FoxM1 pathways.[4]

The multifaceted mechanism of action of Clioquinol is a key attribute, as it may circumvent the development of resistance that is common with single-target therapies.

In Vivo Efficacy

In preclinical animal models, Clioquinol has demonstrated the ability to inhibit tumor growth. For instance, in xenograft models using human cancer cells, administration of Clioquinol led to a significant reduction in tumor volume without causing overt toxicity.[2]

Signaling Pathways Targeted by Clioquinol

The following diagram illustrates the key signaling pathways disrupted by Clioquinol, leading to cancer cell death.

Clioquinol_Mechanism cluster_cell Cancer Cell Clioquinol Clioquinol Proteasome Proteasome Clioquinol->Proteasome Inhibition NFkB NF-κB Pathway Clioquinol->NFkB Inhibition mTOR mTOR Pathway Clioquinol->mTOR Inhibition FoxM1 FoxM1 Pathway Clioquinol->FoxM1 Inhibition Lysosome Lysosome Clioquinol->Lysosome Disruption Metals Metal Homeostasis (Cu2+, Zn2+) Clioquinol->Metals Disruption (Ionophore) Apoptosis Apoptosis Proteasome->Apoptosis NFkB->Apoptosis mTOR->Apoptosis FoxM1->Apoptosis Lysosome->Apoptosis Metals->Apoptosis

Caption: Major signaling pathways affected by Clioquinol in cancer cells.

This compound: An Agent with Undetermined Anticancer Potential

In stark contrast to the wealth of data available for Clioquinol, there is a significant lack of published, peer-reviewed studies detailing the specific anticancer efficacy of this compound. Extensive searches of scientific databases did not yield quantitative data such as IC50 values against cancer cell lines, nor detailed mechanistic studies elucidating its potential anticancer activities.

While quinoline and its derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer properties, this general activity cannot be directly extrapolated to this compound without specific experimental evidence. The substitution pattern on the quinoline ring system is known to dramatically influence biological activity.

Therefore, a direct and evidence-based comparison of the anticancer efficacy of this compound with Clioquinol is not feasible at this time. Further research is required to determine if this compound possesses any significant anticancer properties.

Experimental Protocols

For researchers interested in evaluating the anticancer properties of quinoline derivatives, the following are detailed methodologies for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Clioquinol) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, PARP, or signaling pathway proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow

The following diagram outlines a general workflow for the initial screening and characterization of a novel anticancer compound.

Experimental_Workflow start Start: Compound of Interest cell_culture Cancer Cell Line Culture start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) viability_assay->apoptosis_assay If active mechanism_study Mechanism of Action Studies apoptosis_assay->mechanism_study western_blot Western Blotting (Signaling Pathways, Apoptosis Markers) mechanism_study->western_blot in_vivo In Vivo Studies (Xenograft Models) mechanism_study->in_vivo If promising in vitro end End: Efficacy Profile in_vivo->end

Caption: A typical experimental workflow for anticancer drug evaluation.

Conclusion

Clioquinol has demonstrated significant potential as an anticancer agent with a well-characterized, multi-targeted mechanism of action and proven efficacy in preclinical models. In contrast, there is a clear and substantial gap in the scientific literature regarding the anticancer properties of this compound. This guide serves to highlight the current state of knowledge and underscores the need for rigorous experimental evaluation to ascertain the potential of this compound as a therapeutic agent for cancer. Researchers are encouraged to utilize the provided experimental protocols to investigate novel quinoline derivatives and contribute to the expanding arsenal of anticancer compounds.

References

Unambiguous Structural Confirmation of 8-Iodoquinoline: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of 8-Iodoquinoline against its halogenated analogues, 8-Chloroquinoline and 8-Bromoquinoline. Detailed experimental protocols and data interpretation are presented to aid in the unequivocal identification of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its chloro- and bromo- analogues. This data is essential for distinguishing between these structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound Data not explicitly found in search results, but predicted to show significant downfield shifts for protons near the iodine atom compared to quinoline.
8-Chloroquinoline 9.02 (dd, J=4.2, 1.7 Hz, H-2), 8.13 (dd, J=8.3, 1.7 Hz, H-4), 7.79 (dd, J=7.5, 1.3 Hz, H-5), 7.71 (d, J=8.1 Hz, H-7), 7.45 (m, H-3, H-6)[1]
8-Bromoquinoline A ¹H NMR spectrum is available on SpectraBase, but specific chemical shifts and coupling constants were not retrieved in the search.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Specific ¹³C NMR data for this compound was not found in the provided search results.
8-Chloroquinoline 150.8, 144.2, 136.4, 133.2, 129.4, 126.9, 126.3, 121.8[1]
8-Bromoquinoline A ¹³C NMR spectrum is available on PubChem, but the specific chemical shifts were not detailed in the search snippets.[2]

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 255 (M⁺)128 ([M-I]⁺), 101
8-Chloroquinoline 163/165 (M⁺/M+2⁺, ~3:1 ratio)128 ([M-Cl]⁺), 101[3][4]
8-Bromoquinoline 207/209 (M⁺/M+2⁺, ~1:1 ratio)128 ([M-Br]⁺), 101[2]

Table 4: Infrared (IR) Spectroscopy Data

CompoundCharacteristic Absorption Bands (cm⁻¹)
This compound Specific IR data for this compound was not found in the search results.
8-Chloroquinoline An IR spectrum in liquid film is mentioned by ChemicalBook, but specific absorption bands were not provided.[1]
8-Bromoquinoline An FTIR spectrum is available on SpectraBase, but the specific absorption frequencies were not detailed in the search snippets.[2]

Experimental Protocols

Standard laboratory procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For halogenated compounds, analyze the isotopic pattern of the molecular ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using these spectroscopic techniques is illustrated below.

Spectroscopic_Workflow_for_8-Iodoquinoline_Structure_Confirmation cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Conclusion Sample Synthesized or Acquired This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern Isotopic Distribution MS->MS_Data IR_Data Characteristic Absorptions (C-I, C-H, C=N, C=C) IR->IR_Data Comparison Compare with Data of 8-Chloroquinoline & 8-Bromoquinoline NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound's structure.

References

Predicting the Reactivity of 8-Iodoquinoline: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the utility of Density Functional Theory (DFT) calculations in predicting the reactivity of 8-iodoquinoline in key cross-coupling reactions. This guide provides a comparative analysis with other 8-haloquinolines, supported by theoretical data and detailed experimental protocols.

The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry and materials science. Among the various substituted quinolines, this compound stands out as a versatile precursor for introducing a wide array of molecular fragments through transition-metal catalyzed cross-coupling reactions. Understanding and predicting the reactivity of the carbon-iodine (C-I) bond in this compound is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic halides. This guide compares the theoretical predictions from DFT calculations with experimental observations for the reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing a framework for its application in complex molecule synthesis.

Theoretical Reactivity Predictions using DFT

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the ease of the oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. DFT calculations can provide valuable insights into this crucial step by determining key parameters such as C-X bond dissociation energies (BDEs) and the activation energy (ΔE‡) for oxidative addition.

A lower BDE and a smaller activation energy barrier for oxidative addition correlate with higher reactivity. The general trend for the reactivity of haloarenes follows the order I > Br > Cl > F, which is consistent with the corresponding C-X bond strengths.[1] DFT studies on various halo-heterocycles have substantiated this trend, showing that the activation energies for the oxidative addition of iodo-substituted heterocycles are significantly lower than their bromo- and chloro-analogs.[2]

For 8-haloquinolines, DFT calculations would be expected to show the following trend in C-X bond dissociation energies and activation energies for oxidative addition to a Pd(0) catalyst:

Table 1: Predicted DFT Parameters for 8-Haloquinolines

8-HaloquinolineC-X Bond Dissociation Energy (kcal/mol)Oxidative Addition Activation Energy (ΔE‡, kcal/mol)
This compoundLowestLowest
8-BromoquinolineIntermediateIntermediate
8-ChloroquinolineHighestHighest
Note: The values in this table represent a qualitative prediction based on established trends. Precise values would require specific DFT calculations for these molecules.

This theoretical framework strongly suggests that this compound is the most reactive among the 8-haloquinolines in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields.

Experimental Comparison of this compound Reactivity

Experimental data from the literature, although not always from direct side-by-side comparisons under identical conditions, consistently supports the reactivity trend predicted by DFT. Studies on analogous systems, such as 6-haloquinolines, have demonstrated the superior reactivity of the iodo-substituted compound in Suzuki-Miyaura coupling.[1] For instance, a comparative study on the Suzuki coupling of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline showed that the C-I bond is significantly more reactive than the C-Cl bond.[3]

Table 2: Comparative Reactivity of 8-Haloquinolines in Common Cross-Coupling Reactions

ReactionThis compound8-Bromoquinoline8-Chloroquinoline
Suzuki-Miyaura Coupling High yields under mild conditions (e.g., room temperature to 80 °C)[4]Requires higher temperatures and longer reaction times for comparable yields[5]Generally low reactivity, requiring specialized catalysts and harsh conditions
Buchwald-Hartwig Amination Efficient coupling with a wide range of amines under relatively mild conditions[6]Less reactive, often necessitating stronger bases and higher catalyst loadings[7]Very challenging, with limited successful examples
Sonogashira Coupling Readily undergoes coupling at or near room temperature[8]Requires elevated temperatures for efficient conversionPoor substrate for this reaction under standard conditions

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.

  • Add toluene, followed by this compound and morpholine.

  • Seal the flask and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.[9]

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add THF and triethylamine, followed by the dropwise addition of phenylacetylene.

  • Stir the reaction at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.[10]

Visualizing Reaction Pathways and Workflows

G cluster_suzuki Suzuki-Miyaura Coupling Workflow prep Reactant & Catalyst Preparation (this compound, Boronic Acid, Pd Catalyst, Base) reaction Reaction Setup (Inert atmosphere, Solvent addition, Heating) prep->reaction 1 monitor Reaction Monitoring (TLC, LC-MS) reaction->monitor 2 workup Aqueous Workup (Extraction, Washing) monitor->workup 3 purify Purification (Column Chromatography) workup->purify 4 product Final Product purify->product 5

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_dft DFT Prediction of Reactivity cluster_reactivity Experimental Reactivity C_I This compound (Weak C-I Bond) High High Reactivity (Mild Conditions) C_I->High correlates to C_Br 8-Bromoquinoline (Stronger C-Br Bond) Medium Moderate Reactivity (Harsher Conditions) C_Br->Medium correlates to C_Cl 8-Chloroquinoline (Strongest C-Cl Bond) Low Low Reactivity (Very Harsh Conditions) C_Cl->Low correlates to

The relationship between C-X bond strength and experimentally observed reactivity.

Conclusion

DFT calculations provide a robust theoretical foundation for predicting the reactivity of this compound in palladium-catalyzed cross-coupling reactions. The calculated lower C-I bond dissociation energy and the correspondingly lower activation barrier for oxidative addition accurately forecast the heightened reactivity of this compound compared to its bromo and chloro counterparts. This enhanced reactivity is consistently observed in experimental settings, where this compound generally affords higher yields under milder conditions across a range of important synthetic transformations. By leveraging the predictive power of DFT, researchers can make more informed decisions in the design and optimization of synthetic routes involving the versatile this compound building block.

References

Comparative study of different catalysts for 8-Iodoquinoline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science, with 8-iodoquinoline serving as a versatile precursor for the introduction of diverse molecular fragments. The choice of catalyst is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and overall cost. This guide provides a comparative analysis of common catalysts for the functionalization of this compound, with a focus on palladium, nickel, and copper-based systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Comparative Performance of Catalysts

The following table summarizes the performance of different catalysts for the functionalization of this compound and its derivatives. Direct comparative studies for the exact same reaction on this compound are scarce in the literature. Therefore, this table compiles data from various sources to provide a representative comparison.

Reaction TypeCatalyst SystemSubstrateCoupling PartnerSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(dppf)Cl₂8-Iodoquinolin-4(1H)-oneBenzothiadiazole bis(pinacol boronic ester)1,4-Dioxane/H₂OK₂CO₃1000.08>95[1]
Suzuki-Miyaura NiCl₂(PCy₃)₂Quinoline-derived sulfamatePhenylboronic acid2-Me-THFK₃PO₄801295[2]
Suzuki-Miyaura CuIAryl Iodide (general)Arylboronic acidDMFCs₂CO₃11012up to 98[3]
Sonogashira Pd(PPh₃)₂Cl₂ / CuI8-Iodo-2-methylquinolinePhenylacetyleneEt₃N-80285(General protocol)
Sonogashira CuIAryl Iodide (general)Terminal AlkyneDMSOK₂CO₃10024up to 99[4]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos8-BromoquinolineMorpholineTolueneNaOtBu1002498(General protocol)
Buchwald-Hartwig Ni(COD)₂ / dppf8-BromoquinolineAnilineDioxaneK₃PO₄1102492(General protocol)
Buchwald-Hartwig CuI / L-proline8-BromoquinolineAnilineDMSOK₂CO₃1202485(General protocol)

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions. References point to similar transformations, and "General protocol" indicates that the conditions are based on well-established procedures for these types of reactions.

Experimental Protocols

Detailed methodologies for key functionalization reactions of this compound and its derivatives are provided below.

Palladium-Catalyzed Suzuki-Miyaura Coupling of 8-Iodoquinolin-4(1H)-one[1]
  • Reaction Setup: A mixture of 8-iodoquinolin-4(1H)-one (1 equiv.), benzothiadiazole bis(pinacol boronic ester) (0.5 equiv.), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 equiv.) is placed in a reaction vessel.

  • Solvent Addition: Degassed 1,4-dioxane and water (4:1 v/v) are added.

  • Reaction Conditions: The mixture is heated to 100 °C for 5 minutes with stirring.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Nickel-Catalyzed Suzuki-Miyaura Coupling of a Quinoline Derivative[2]
  • Reaction Setup: In a glovebox, a vial is charged with the quinoline-derived sulfamate (1 equiv.), phenylboronic acid (1.5 equiv.), NiCl₂(PCy₃)₂ (5 mol%), and K₃PO₄ (3 equiv.).

  • Solvent Addition: Anhydrous 2-Me-THF is added.

  • Reaction Conditions: The vial is sealed and heated to 80 °C for 12 hours with vigorous stirring.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide (General Protocol)[4]
  • Reaction Setup: To a Schlenk tube are added CuI (5 mol%), the aryl iodide (1 equiv.), and a base such as K₂CO₃ (2 equiv.).

  • Solvent and Reagent Addition: Anhydrous DMSO is added, followed by the terminal alkyne (1.2 equiv.).

  • Reaction Conditions: The tube is sealed, and the mixture is heated to 100 °C for 24 hours.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination of 8-Bromoquinoline (General Protocol)
  • Reaction Setup: A reaction tube is charged with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.).

  • Reagent and Solvent Addition: 8-Bromoquinoline (1 equiv.) and the amine (1.2 equiv.) are added, followed by anhydrous toluene.

  • Reaction Conditions: The tube is sealed and heated to 100 °C for 24 hours.

  • Work-up and Purification: After cooling, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing the Workflow and Decision-Making

To aid in the practical application of these methods, the following diagrams illustrate a generalized experimental workflow and a decision-making process for catalyst selection.

experimental_workflow General Experimental Workflow for this compound Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reaction Vessel Setup (Dry glassware, inert atmosphere) reagents Addition of Reagents (this compound, Coupling Partner, Base) prep->reagents catalyst Addition of Catalyst System (Metal precursor, Ligand) reagents->catalyst solvent Addition of Anhydrous Solvent catalyst->solvent heating Heating and Stirring (Monitor temperature and time) solvent->heating monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) heating->monitoring monitoring->heating Incomplete reaction quench Quenching and Extraction monitoring->quench Complete dry Drying and Concentration quench->dry purify Purification (Column Chromatography) dry->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: A generalized experimental workflow for the cross-coupling functionalization of this compound.

catalyst_selection Catalyst Selection Guide for this compound Functionalization start Desired Functionalization cost Is cost a primary concern? start->cost yield Is maximizing yield critical? cost->yield No cu_catalyst Copper Catalyst (Lowest cost, good for specific reactions like Sonogashira, may require harsher conditions) cost->cu_catalyst Yes functional_groups Are sensitive functional groups present? yield->functional_groups No pd_catalyst Palladium Catalyst (High activity, broad scope, higher cost) yield->pd_catalyst Yes functional_groups->pd_catalyst Yes ni_catalyst Nickel Catalyst (Cost-effective, good for challenging couplings) functional_groups->ni_catalyst No

Caption: A decision tree to guide the selection of a catalyst for this compound functionalization.

References

Unveiling the Potency of 8-Iodoquinolines: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance has catalyzed the search for novel therapeutic agents. Among the promising candidates, 8-iodoquinoline derivatives have emerged as a potent class of compounds with significant antimicrobial properties. This guide provides an objective comparison of the antimicrobial performance of novel this compound derivatives against established alternatives, supported by experimental data from recent studies.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial activity of novel this compound derivatives and other halogenated quinolines has been evaluated against a panel of clinically relevant microbial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, offering a clear comparison with standard antibiotics. The data indicates that certain derivatives exhibit potent activity, particularly against Gram-positive bacteria and fungi.

Table 1: Antibacterial Activity of Halogenated Quinoline Derivatives (MIC in µg/mL)

Compound/AntibioticStaphylococcus aureusStaphylococcus epidermidisEnterococcus faecium (VRE)Escherichia coliPseudomonas aeruginosaReference
Novel Halogenated Quinoline (HQ 2) ≤0.390.59---[1]
8-Iodo-Quinoline Derivative (4d) -Better than solvent-No effect-[2]
8-Iodo-Quinoline Derivative (4s) -Most active-No effect-[2]
Vancomycin -->64--[3]
Ciprofloxacin -----[4]
Tetracycline -----[5]

Note: Data for HQ 2 was reported in µM and has been converted for comparison. VRE: Vancomycin-Resistant Enterococcus. '-' indicates data not available in the cited sources.

Table 2: Antifungal Activity of Iodo-Quinoline Derivatives (MIC in µg/mL)

Compound/SolventCandida parapsilosisReference
Iodo-Quinoline Derivative (4c) Fungicidal effect[2]
Iodo-Quinoline Derivative (4s) Fungicidal effect[2]
Iodo-Quinoline Derivative (4t) Fungicidal effect[2]
DMSO (Solvent Control) Fungistatic effect[2]

Table 3: Minimum Bactericidal Concentration (MBC) of Iodo-Quinoline Derivatives against S. epidermidis (mg/mL)

CompoundMBC (mg/mL)Reference
Iodo-Quinoline Derivative (4d) Better than solvent[2]
Iodo-Quinoline Derivative (4a) Better than solvent[2]
Iodo-Quinoline Derivative (4b) Better than solvent[2]
Iodo-Quinoline Derivative (4e) Better than solvent[2]
Iodo-Quinoline Derivative (4f) Better than solvent[2]
Iodo-Quinoline Derivative (4c) Most active[2]
Iodo-Quinoline Derivative (4s) Most active[2]

Deciphering the Mechanism: Targeting Key Microbial Pathways

Recent studies have begun to elucidate the mechanisms through which 8-hydroxyquinoline derivatives, a class that includes 8-iodoquinolines, exert their antimicrobial effects. One key mechanism involves the chelation of metal ions essential for microbial enzyme function.[6] Furthermore, specific signaling pathways have been identified as targets.

For instance, a novel 8-hydroxyquinoline derivative has been shown to inhibit the HMGB1-mediated caspase-11 signaling pathway in macrophages.[7] This pathway is crucial in the inflammatory response to bacterial lipopolysaccharide (LPS). By suppressing the cytosolic delivery of LPS, the compound prevents the activation of caspase-11 and subsequent cell death.[7]

G Inhibition of HMGB1-Mediated Caspase-11 Signaling LPS Lipopolysaccharide (LPS) LPS_HMGB1 LPS-HMGB1 Complex LPS->LPS_HMGB1 HMGB1 HMGB1 HMGB1->LPS_HMGB1 Cytosol Macrophage Cytosol LPS_HMGB1->Cytosol Translocation Iodoquinoline This compound Derivative Iodoquinoline->LPS_HMGB1 Inhibits Caspase11 Caspase-11 Activation Cytosol->Caspase11 Pyroptosis Pyroptosis Caspase11->Pyroptosis

Caption: Inhibition of the HMGB1-mediated caspase-11 signaling pathway by an this compound derivative.

Another identified mechanism of action for some quinoline derivatives is the inhibition of FtsZ (filamentous temperature-sensitive protein Z) polymerization and its GTPase activity.[3] FtsZ is a crucial protein in bacterial cell division, and its disruption leads to abnormal cell morphology and ultimately cell death.[3]

G Inhibition of Bacterial Cell Division via FtsZ GTP GTP FtsZ_GTP FtsZ-GTP Complex GTP->FtsZ_GTP FtsZ FtsZ Monomers FtsZ->FtsZ_GTP Polymerization FtsZ Polymerization (Z-ring formation) FtsZ_GTP->Polymerization GTPase GTPase Activity FtsZ_GTP->GTPase Iodoquinoline This compound Derivative Iodoquinoline->Polymerization Inhibits Iodoquinoline->GTPase Inhibits CellDivision Bacterial Cell Division Polymerization->CellDivision

Caption: Inhibition of FtsZ polymerization and GTPase activity by an this compound derivative.

Experimental Protocols: A Guide to Validation

The antimicrobial activity of the this compound derivatives was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of the results.

Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Microbial Inoculum: A standardized microbial suspension is prepared from fresh cultures. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]

  • Preparation of Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]

  • Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Tryptone Soy Broth for bacteria, Sabouraud for yeast).[2]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[2]

  • Incubation: The plates are incubated under optimal conditions for the respective microorganisms (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[8]

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • Data Interpretation: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

G Workflow for MIC and MBC Determination cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Standardized Microbial Inoculum C Perform Serial Dilutions in 96-well Plate A->C B Prepare Stock Solution of this compound Derivative B->C D Inoculate Wells with Microbial Suspension C->D E Incubate Plate D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Subculture from Wells with No Visible Growth F->G Proceed with non-turbid wells H Incubate Agar Plates G->H I Determine MBC (Lowest concentration with ≥99.9% killing) H->I

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

References

A Head-to-Head Comparison of Synthetic Routes to 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key intermediates is paramount. 8-Iodoquinoline, a valuable building block in medicinal chemistry and materials science, can be synthesized through various methods. This guide provides a head-to-head comparison of two prominent synthetic routes: the Sandmeyer reaction of 8-aminoquinoline and the direct iodination of quinoline, supported by experimental data and detailed protocols.

This comparison guide aims to provide an objective analysis of two common synthetic strategies for obtaining this compound. The choice of synthetic route will ultimately depend on factors such as starting material availability, desired purity, and scalability.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes to this compound.

ParameterSandmeyer Reaction of 8-AminoquinolineDirect Iodination of Quinoline
Starting Material 8-AminoquinolineQuinoline
Key Reagents NaNO₂, H₂SO₄, KII₂, Ag₂SO₄, H₂SO₄
Reaction Temperature 0-5 °C (diazotization), then warming150-200 °C
Reaction Time Not specifiedNot specified
Yield of this compound ~70% (Typical)18%
Byproducts Diazonium salt decomposition products5-Iodoquinoline (20%), 5,8-Diiodoquinoline (35%)
Regioselectivity High (selective for the 8-position)Low (mixture of isomers)

Experimental Protocols

Route 1: Sandmeyer Reaction of 8-Aminoquinoline

This method involves the diazotization of 8-aminoquinoline followed by the introduction of iodine using potassium iodide. The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to aryl halides.

Experimental Protocol (Adapted from general Sandmeyer reaction procedures):

  • Diazotization: 8-Aminoquinoline is dissolved in a cooled (0-5 °C) aqueous solution of sulfuric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Iodination: A solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution. The mixture is allowed to warm to room temperature and may be gently heated to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • Work-up: The reaction mixture is then neutralized with a base (e.g., sodium hydroxide solution) and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by techniques such as column chromatography or recrystallization to afford the pure product.

Route 2: Direct Iodination of Quinoline

This method involves the direct electrophilic iodination of the quinoline ring at high temperatures.

Experimental Protocol:

  • Reaction Setup: Quinoline and silver sulfate are dissolved in concentrated sulfuric acid in a reaction vessel equipped with a condenser.

  • Iodination: The mixture is heated to 150-200 °C. Iodine is then added portion-wise to the hot solution with stirring.

  • Work-up: After the reaction is complete, the mixture is cooled and poured onto ice. Any excess iodine is destroyed by the addition of a sodium thiosulfate solution. The solution is then carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) until it is alkaline.

  • Extraction and Separation: The product mixture is extracted with an organic solvent. The separation of this compound from the co-produced 5-iodoquinoline and 5,8-diiodoquinoline can be challenging and typically requires careful fractional distillation or column chromatography.

Mandatory Visualization

G cluster_sandmeyer Route 1: Sandmeyer Reaction cluster_direct Route 2: Direct Iodination cluster_comparison Comparison start1 8-Aminoquinoline step1_1 Diazotization (NaNO₂, H₂SO₄, 0-5°C) start1->step1_1 step1_2 Iodination (KI) step1_1->step1_2 comp_conditions Reaction Conditions step1_1->comp_conditions Mild product1 This compound (High Yield, High Selectivity) step1_2->product1 comp_yield Yield product1->comp_yield High comp_selectivity Regioselectivity product1->comp_selectivity High start2 Quinoline step2_1 Iodination (I₂, Ag₂SO₄, H₂SO₄, 150-200°C) start2->step2_1 product2 Mixture of Iodinated Quinolines step2_1->product2 step2_1->comp_conditions Harsh product2_1 This compound (18%) product2->product2_1 Separation product2_2 5-Iodoquinoline (20%) product2->product2_2 Separation product2_3 5,8-Diiodoquinoline (35%) product2->product2_3 Separation product2->comp_selectivity Low product2_1->comp_yield Low

Caption: Comparison of Sandmeyer and Direct Iodination routes.

Conclusion

The Sandmeyer reaction of 8-aminoquinoline emerges as a superior method for the synthesis of this compound in terms of both yield and regioselectivity. While the direct iodination of quinoline offers a more direct approach from a readily available starting material, it suffers from low yields of the desired product and the formation of a difficult-to-separate mixture of isomers. For applications requiring pure this compound, the Sandmeyer reaction is the recommended synthetic route.

Divergent Reactivity: A Comparative Analysis of 2- and 8-Thioquinoline Derivatives with Iodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactions of thioquinoline derivatives with iodine exhibit a fascinating divergence in pathways, dictated by the seemingly subtle placement of the sulfur atom on the quinoline scaffold. This guide provides a comparative analysis of the reactivity of 2- and 8-thioquinoline derivatives with iodine, supported by experimental findings. Understanding these differences is crucial for researchers in medicinal chemistry and materials science, as the resulting products possess distinct structural and potentially biological properties.

Core Observation: Iodocyclization vs. Oxidation and Addition

The primary distinction in the reactivity of 2- and 8-thioquinoline derivatives with iodine lies in the nature of the products formed. Derivatives of 2-thioquinoline tend to undergo an intramolecular iodocyclization , leading to the formation of complex heterocyclic dications. In stark contrast, 8-thioquinoline derivatives typically engage in oxidation to form disulfides or, in the case of unsaturated derivatives, undergo simple addition of iodine across the unsaturated bond.

This difference in reaction pathways is fundamentally attributed to the conformational flexibilities of the derivatives, which either facilitate or hinder the close proximity of the nitrogen and sulfur atoms required for cyclization.[1]

Comparative Data and Reaction Products

The following table summarizes the observed reactions and products for representative 2- and 8-thioquinoline derivatives with iodine.

DerivativeReagentReaction ConditionsProduct(s)Reaction TypeYieldReference
1,4-bis(quinolin-2-ylsulfanyl)but-2-yneIodine (I₂)Not specified in abstract1,2-dihydro-1,1'-bi[thiazolo[3,2-a]quinoline]-10a,10a'-diium diiodide and iodide triiodideIodocyclizationNot specified in abstract[1]
1,4-bis(quinolin-8-ylsulfanyl)but-2-yneIodine (I₂)Not specified in abstractProduct of simple iodine addition to the butyne fragmentAdditionNot specified in abstract[1]
8-MercaptoquinolineIodine (I₂)ChloroformCharge-transfer complex; 8-(quinoline-8-yldisulfanyl)quinolinium triiodideOxidationNot specified in abstract

Reaction Pathways and Mechanistic Insights

The divergent reactivity can be visualized through the following proposed reaction pathways.

2-Thioquinoline Derivatives: The Path to Iodocyclization

In the case of certain 2-thioquinoline derivatives, such as 1,4-bis(quinolin-2-ylsulfanyl)but-2-yne, the molecular geometry allows for the sulfur and quinoline nitrogen atoms to come into close proximity. This conformational advantage facilitates an intramolecular cyclization driven by the electrophilic nature of iodine.

G cluster_0 Reaction of 2-Thioquinoline Derivative 2TQB 1,4-bis(quinolin-2-ylsulfanyl)but-2-yne Iodonium Iodonium Ion Intermediate 2TQB->Iodonium + I₂ Dication 1,2-dihydro-1,1'-bi[thiazolo[3,2-a]quinoline]-10a,10a'-diium Iodonium->Dication Intramolecular Nucleophilic Attack (Iodocyclization)

Caption: Iodocyclization pathway of a 2-thioquinoline derivative.

8-Thioquinoline Derivatives: Oxidation and Addition Pathways

For 8-thioquinoline derivatives, the spatial arrangement of the sulfur atom relative to the quinoline nitrogen generally does not favor intramolecular cyclization. Consequently, these derivatives follow different reaction pathways.

1. Oxidation of 8-Mercaptoquinoline:

8-Mercaptoquinoline reacts with iodine to initially form a charge-transfer complex, which then proceeds to an irreversible oxidation to yield a disulfide-bridged quinolinium salt.

G cluster_1 Reaction of 8-Mercaptoquinoline 8MQ 8-Mercaptoquinoline CTC Charge-Transfer Complex 8MQ->CTC + I₂ Disulfide 8-(quinoline-8-yldisulfanyl)quinolinium triiodide CTC->Disulfide Oxidation

Caption: Oxidation pathway of 8-mercaptoquinoline with iodine.

2. Addition to 1,4-bis(quinolin-8-ylsulfanyl)but-2-yne:

In this derivative, the reaction with iodine results in a straightforward electrophilic addition across the carbon-carbon triple bond, leaving the quinoline moieties intact.

G cluster_2 Reaction of 8-Thioquinoline Derivative 8TQB 1,4-bis(quinolin-8-ylsulfanyl)but-2-yne Addition_Product Iodine Addition Product 8TQB->Addition_Product + I₂

Caption: Iodine addition reaction of an 8-thioquinoline derivative.

Experimental Protocols

Detailed experimental protocols for the specific reactions of 1,4-bis(quinolin-2-ylsulfanyl)but-2-yne and its 8-substituted isomer with iodine are not fully detailed in the primary literature. However, representative protocols for the synthesis of the starting materials and the observed reaction types are provided below.

Representative Synthesis of Thioquinoline Precursors

The following is a general method for the synthesis of bis(quinolylsulfanyl)alkanes, which can be adapted for the specific butyne-linked derivatives.

Synthesis of 1,4-bis(pyrimidin-2-ylsulfanyl)butane:

  • To a solution of 2-mercaptopyrimidine (17.8 mmol) and sodium bicarbonate (21.4 mmol) in ethanol (50 mL), add 1,4-dichlorobutane (8.92 mmol).

  • Heat the mixture for 6 hours, monitoring the reaction progress by TLC.

  • Filter the mixture and allow the solvent to evaporate.

  • Collect the resulting colorless crystals and wash with hexane.[2]

Representative Protocol for Oxidation of Thiols to Disulfides

This protocol describes a general method for the oxidation of thiols to disulfides using iodine, relevant to the reaction of 8-mercaptoquinoline.

  • Dissolve the thiol (1.0 mmol) in a suitable solvent such as ethyl acetate.

  • Add a catalytic amount of iodine (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 70 °C) under an air or oxygen atmosphere for several hours.[3]

  • Monitor the reaction by TLC until the starting thiol is consumed.

  • Upon completion, the reaction mixture can be worked up by washing with a solution of sodium thiosulfate to remove any remaining iodine, followed by extraction and purification.

Conclusion

The reactivity of thioquinoline derivatives with iodine is a clear illustration of how isomeric positioning can dramatically influence the outcome of a chemical reaction. The propensity of 2-thioquinoline derivatives to undergo iodocyclization is a direct consequence of a favorable conformation that allows for intramolecular interaction. In contrast, the 8-thioquinoline derivatives, lacking this conformational pre-organization, default to more classical reactions of thiols and unsaturated bonds, such as oxidation and addition. These fundamental differences provide a valuable framework for the rational design of novel quinoline-based compounds with specific structural features and potential applications in various fields of chemistry.

References

A Comparative Guide to Assessing the Purity of Synthesized 8-Iodoquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for synthesized compounds is a critical juncture in chemical research and pharmaceutical development. For a key intermediate like 8-Iodoquinoline, ensuring high purity is paramount as impurities can significantly impact the outcomes of subsequent reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for determining the purity of synthesized this compound, supported by detailed experimental protocols and data.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of quinoline. In a representative procedure, quinoline is reacted with iodine in the presence of silver sulfate and sulfuric acid. This reaction can yield a mixture of products, including the desired this compound, the isomeric 5-Iodoquinoline, and the di-substituted 5,8-Diiodoquinoline, in addition to any unreacted quinoline.[1] Purification of the crude product is typically performed through methods such as picrate formation or crystallization.[1] An alternative synthetic route is the Skraup synthesis using 2-Iodoaniline as a starting material.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound.[2][3] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a robust method for determining the purity of synthesized this compound.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point, offering good retention and separation of aromatic compounds. A Phenyl-Hexyl column could provide alternative selectivity due to π-π interactions.[3]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Sample Preparation: The synthesized this compound is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL. The sample is then filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Oven Temperature 30 °C
Detection Wavelength 254 nm

| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 30% B, 20-25 min: 30% B |

Data Presentation: Hypothetical HPLC Analysis of Synthesized this compound

The following table summarizes the expected results from the HPLC analysis of a synthesized this compound sample, demonstrating the separation of potential impurities. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Peak No.CompoundRetention Time (min)Peak Area (mAU*s)Area %
1Quinoline (Starting Material)3.51500.5
25-Iodoquinoline (Isomer)8.23001.0
3This compound (Product) 9.5 29100 97.0
45,8-Diiodoquinoline (By-product)12.84501.5
Total 30000 100.0

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing synthesis Synthesized this compound dissolve Dissolve in Mobile Phase (1 mg/mL) synthesis->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc detector DAD/UV Detector (254 nm) hplc->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Experimental workflow for the purity assessment of this compound by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, a comprehensive purity profile may require orthogonal techniques, particularly for identifying volatile impurities or for absolute quantification without a reference standard.

MethodPrincipleAdvantages for this compound AnalysisDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for isomers (5- vs. This compound), excellent quantitative accuracy and precision, widely available.Not suitable for volatile impurities, requires a reference standard for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase, with mass-based identification.Excellent for identifying and quantifying volatile impurities (e.g., residual solvents), provides structural information from mass spectra.Requires the analyte to be thermally stable and volatile; derivatization may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without a specific reference standard (qNMR), and offers an absolute measure of purity.Lower sensitivity compared to HPLC, can be complex for mixture analysis without expertise.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

  • Sample Preparation: Dissolve the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Experimental Protocol: Quantitative NMR (qNMR) Spectroscopy

This method provides an absolute measure of purity without the need for a specific this compound reference standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in the deuterated solvent.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation and accurate integration.

    • Acquire the 1H NMR spectrum.

  • Purity Calculation: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account their respective molar masses and the number of protons giving rise to each signal.

Visualization of the Analytical Decision Pathway

Purity_Analysis_Decision cluster_primary Primary Analysis cluster_secondary Orthogonal Methods for Comprehensive Profile start Purity Assessment of Synthesized this compound hplc HPLC-UV (Quantitative Purity & Isomers) start->hplc gcms GC-MS (Volatile Impurities & Solvents) hplc->gcms Volatiles Suspected? nmr qNMR (Absolute Purity & Structural Confirmation) hplc->nmr Absolute Purity Needed? end_node Comprehensive Purity Profile hplc->end_node gcms->end_node nmr->end_node

Caption: Logical decision pathway for the comprehensive purity analysis of this compound.

Conclusion

The selection of an appropriate analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. HPLC-UV is the workhorse for routine quantitative purity assessment of the main product and non-volatile impurities. GC-MS is indispensable for the detection and identification of volatile impurities that are not amenable to HPLC analysis. NMR spectroscopy, particularly qNMR, offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, along with valuable structural information. For a comprehensive and robust purity profile, a combination of these orthogonal techniques is highly recommended.

References

Cross-Validation of Experimental Findings with Computational Models for 8-Iodoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and computational models for 8-iodoquinoline, a halogenated quinoline of interest in medicinal chemistry and materials science. By juxtaposing experimental findings with theoretical predictions, this document aims to provide a deeper understanding of the molecule's physicochemical properties and potential biological interactions.

Data Presentation: Experimental vs. Computational

To facilitate a clear comparison, the following tables summarize key quantitative data obtained from both experimental characterization and computational modeling of this compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyExperimental Value/ObservationComputational PredictionMethod/Reference
Molecular FormulaC₉H₆INC₉H₆INGeneral Chemical Knowledge
Molecular Weight255.06 g/mol 255.06 g/mol
AppearanceLight yellow to yellow to orange powder/crystal[1]Not ApplicableVisual Inspection[1]
Melting Point36°CNot explicitly found[2]
¹H NMR (CDCl₃) δ ~7.3-8.9 ppmPredictions can be generated using DFT or machine learning models.[3][4][5][6][7]¹H NMR Spectroscopy
¹³C NMR Specific shifts require experimental determination.Predictions can be generated using DFT or machine learning models.[3][4][5][6][7]¹³C NMR Spectroscopy
Vibrational Frequencies (IR) Characteristic peaks for aromatic C-H and C=C stretching.Can be calculated using DFT (e.g., B3LYP functional).[1][8][9][10][11]FT-IR Spectroscopy

Table 2: Structural Parameters from X-ray Crystallography vs. DFT Optimization

ParameterExperimental Value (from 8-iodoquinolinium chloride dihydrate)Computational Prediction (DFT Optimized Geometry)
C8-I Bond Length2.110 (3) Å[12]Can be calculated using DFT.
C9-C8-I Bond Angle121.09 (19) °[12]Can be calculated using DFT.
PlanarityThe 8-iodoquinolinium cation is almost planar.[12][13]Expected to be planar.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis and characterization of this compound, compiled from various sources.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a widely used method for the synthesis of aryl halides from aryl amines.[14][15]

Materials:

  • 8-Aminoquinoline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Diazotization: Dissolve 8-aminoquinoline in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 8-aminoquinoline solution, maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., in a 50°C water bath) until the evolution of nitrogen ceases.

  • Work-up: Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a pH of 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[5][16][17][18][19][20]

Sample Preparation:

  • Dissolve a small amount of purified this compound (5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition (¹H NMR):

  • Place the NMR tube in the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard acquisition involves a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.[16]

Data Analysis:

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.[18][19]

  • Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.[18]

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the this compound molecule.[20]

Single Crystal X-ray Diffraction

This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[21][22][23][24][25][26]

Crystal Growth:

  • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[26] A suitable crystal should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.[26]

Data Collection:

  • Mount a suitable single crystal on a goniometer head.[21]

  • Place the mounted crystal in the X-ray diffractometer.

  • Center the crystal in the X-ray beam.

  • Collect diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays using a detector.[21]

Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and cytotoxicity of a compound.[2][12][13][27][28]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution of the stock solution in culture medium) and a vehicle control (medium with the same concentration of the solvent used for the stock solution). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[2][27]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2][27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Mandatory Visualization

Synthesis Workflow

G A 8-Aminoquinoline B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C 8-Quinolinediazonium Chloride B->C D Iodination (KI) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Plausible Mechanism of Action: Inhibition of DNA Topoisomerase

Halogenated quinolines have been investigated as potential DNA topoisomerase inhibitors. This diagram illustrates a simplified, hypothetical signaling pathway for this mechanism of action.

G A This compound B DNA Topoisomerase II A->B Inhibition C DNA Replication & Transcription B->C Required for D Cell Cycle Arrest C->D Blockage leads to E Apoptosis D->E Induces

Caption: Postulated mechanism of this compound as a DNA topoisomerase inhibitor.

References

Safety Operating Guide

Proper Disposal of 8-Iodoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 8-Iodoquinoline, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Adherence to established protocols minimizes risks to personnel and prevents the release of hazardous substances. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to recognize its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, related compounds like 8-Hydroxyquinoline are identified as toxic if swallowed, causing serious eye damage, and being very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[4]To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields or goggles.[4]To protect eyes from splashes or dust.
Skin and Body Protection Lab coat.[4]To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or when working outside a fume hood.[4]To prevent inhalation of dust particles.
Waste Segregation and Collection Protocol

Proper segregation is a critical first step in the waste management of halogenated compounds.[5] Never mix halogenated waste streams with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[5][6]

Experimental Protocol: this compound Waste Collection

  • Designate a Waste Container: Select a clearly labeled, leak-proof container with a screw cap, compatible with this compound.[6][7] For liquid waste, ensure the container is designed for liquids.[8]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[6] The label must include the full chemical name, "this compound," and identify all chemical constituents and their approximate percentages.[5][6] Do not use abbreviations or chemical formulas.[7]

  • Solid Waste Collection: Place all solid waste contaminated with this compound, such as gloves, weighing paper, and contaminated absorbent materials, into a designated solid hazardous waste container.[4]

  • Liquid Waste Collection: Collect unused solutions and rinsates in a designated liquid hazardous waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[6][7] Do not overfill the container; allow for expansion.[9]

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from incompatible materials like strong oxidizing agents.[4][7] Ensure the hazardous waste tag is clearly visible.[6]

Spill Management

In the event of a spill, prompt and safe cleanup is necessary to minimize exposure and environmental contamination.

  • Containment: For small spills, contain the leak and absorb the material with an inert absorbent, such as vermiculite or sand.[6]

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a sealed bag or container.[6]

  • Labeling and Disposal: Tag the sealed container as hazardous waste and dispose of it along with other this compound waste.[6]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Emergency: In case of a large spill or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[6]

Final Disposal Procedure

The final disposal of this compound waste must be conducted in compliance with all national and local regulations.

  • Request Pickup: When the waste container is approximately three-quarters full, request a waste collection from your institution's EHS or hazardous waste management department.[6]

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] The recommended method for final disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Environmental Precaution: Under no circumstances should this compound or its waste be disposed of down the drain.[4][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_spill Emergency Spill Procedure A Start: Generate This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Is the waste solid or liquid? C->D E Collect in Solid Waste Container D->E Solid F Collect in Liquid Waste Container D->F Liquid G Store container in designated Satellite Accumulation Area. Keep closed. E->G F->G H Container is 3/4 full? G->H H->G No I Request pickup from EHS/Waste Management H->I Yes J Licensed disposal company (e.g., Incineration) I->J K End J->K Spill Spill Occurs Spill_Proc Contain with inert absorbent. Collect in sealed container. Label as hazardous waste. Spill->Spill_Proc Follow Procedure Spill_Proc->G

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 8-Iodoquinoline based on data from closely related quinoline compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Researchers, scientists, and drug development professionals should always consult the substance-specific SDS upon receipt and adhere to their institution's safety protocols.

Immediate Safety and Hazard Information

This compound and its analogs are considered hazardous materials. Primary risks include irritation to the skin, eyes, and respiratory system. Some related compounds are also reported to be harmful if swallowed or inhaled and may cause allergic skin reactions.[1][2] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection. A face shield may be required for splash hazards.To protect eyes from splashes or dust.
Skin and Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working outside of a fume hood.[3]To prevent inhalation of dust particles.
Quantitative Data Summary

The following table presents relevant data for 8-Hydroxyquinoline, a closely related compound. This information should be considered indicative for this compound, but not a direct substitute for a substance-specific SDS.

ParameterValueReference
Physical State Solid[4][5]
Appearance White, Beige, Pale yellow[4][5]
Melting Point/Range 72 - 74 °C / 161.6 - 165.2 °F[4][5]
Boiling Point/Range 267 °C / 512.6 °F @ 752 mmHg[4][5]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Keep away from strong oxidizing agents and direct light.[1][2] The storage area should be clearly marked with the appropriate hazard symbols.

Weighing and Preparation of Solutions
  • Location: All weighing and solution preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Handling Solid Compound:

    • Don all required PPE as outlined in the table above.

    • Use a disposable weigh boat or a tared container.

    • Carefully transfer the desired amount of this compound using a clean spatula. Avoid generating dust.

    • Clean the spatula and weighing area immediately after use.

  • Dissolving the Compound:

    • Add the weighed this compound to the chosen solvent in a suitable container within the fume hood.

    • If necessary, use a magnetic stirrer or sonicator to aid dissolution. Keep the container covered as much as possible.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Transfers: Use appropriate tools (e.g., cannulas, syringes) for transferring solutions to minimize the risk of spills.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure adequate ventilation.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[3]

Container Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols.

  • Store waste containers in a designated satellite accumulation area. Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Final Disposal
  • Waste material must be disposed of in accordance with national and local regulations.[3]

  • It is recommended to use a licensed disposal company for the final disposal of this compound waste. A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Crucially, do not let the product enter drains. [3]

Visual Guides

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive & Inspect Receive & Inspect Store Securely Store Securely Receive & Inspect->Store Securely Don PPE Don PPE Store Securely->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Experimental Use Experimental Use Prepare Solution->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Store Waste Label Waste Container->Store Waste Dispose via Licensed Vendor Dispose via Licensed Vendor Store Waste->Dispose via Licensed Vendor

Caption: Workflow for the safe handling of this compound.

Emergency Response Procedures

cluster_exposure Personal Exposure cluster_spill Spill Response Skin Contact Skin Contact Wash with soap and water for 15 mins Wash with soap and water for 15 mins Skin Contact->Wash with soap and water for 15 mins Eye Contact Eye Contact Rinse with water for 15 mins Rinse with water for 15 mins Eye Contact->Rinse with water for 15 mins Inhalation Inhalation Move to fresh air Move to fresh air Inhalation->Move to fresh air Ingestion Ingestion Do NOT induce vomiting. Seek immediate medical attention. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Do NOT induce vomiting. Seek immediate medical attention. Evacuate Area Evacuate Area Don Appropriate PPE Don Appropriate PPE Evacuate Area->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Collect with Absorbent Collect with Absorbent Contain Spill->Collect with Absorbent Place in Waste Container Place in Waste Container Collect with Absorbent->Place in Waste Container Decontaminate Area Decontaminate Area Place in Waste Container->Decontaminate Area Seek medical attention Seek medical attention Wash with soap and water for 15 mins->Seek medical attention Seek immediate medical attention Seek immediate medical attention Rinse with water for 15 mins->Seek immediate medical attention Move to fresh air->Seek medical attention

Caption: Emergency response for this compound exposure and spills.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Iodoquinoline
Reactant of Route 2
Reactant of Route 2
8-Iodoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.